Triamcinolone acetonide-d6
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C24H31FO6 |
|---|---|
Peso molecular |
440.5 g/mol |
Nombre IUPAC |
12-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6,6-bis(trideuteriomethyl)-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one |
InChI |
InChI=1S/C24H31FO6/c1-20(2)30-19-10-16-15-6-5-13-9-14(27)7-8-21(13,3)23(15,25)17(28)11-22(16,4)24(19,31-20)18(29)12-26/h7-9,15-17,19,26,28H,5-6,10-12H2,1-4H3/i1D3,2D3 |
Clave InChI |
YNDXUCZADRHECN-WFGJKAKNSA-N |
Origen del producto |
United States |
Foundational & Exploratory
A Technical Guide to the Synthesis and Isotopic Purity of Triamcinolone Acetonide-d6
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of Triamcinolone (B434) Acetonide-d6. This deuterated analog of Triamcinolone Acetonide serves as a critical internal standard for quantitative analyses in various research and development settings, including pharmacokinetic and metabolic studies.[1] Its use in methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) necessitates a thorough understanding of its preparation and the verification of its isotopic enrichment.[1][2][3][4]
Synthesis of Triamcinolone Acetonide-d6
The synthesis of this compound involves the reaction of Triamcinolone with deuterated acetone (B3395972) (acetone-d6) in the presence of an acid catalyst. This reaction forms the deuterated acetonide moiety at the 16α and 17α hydroxyl groups of the triamcinolone backbone. The chemical name for the resulting compound is (6aS,6bR,7S,8aS,8bS,11aR,12aS,12bS)-6b-fluoro-7-hydroxy-8b-(2-hydroxyacetyl)-6a,8a-dimethyl-10,10-bis(methyl-d3)-1,2,6a,6b,7,8,8a,8b,11a,12,12a,12b-dodecahydro-4H-naphtho[2',1':4,5]indeno[1,2-d][2][5]dioxol-4-one.[6]
Proposed Synthetic Pathway
The likely synthetic route is analogous to the manufacturing process for the non-deuterated Triamcinolone Acetonide.[7]
Caption: Proposed synthesis of this compound.
Experimental Protocol: Synthesis
The following is a generalized experimental protocol based on the known synthesis of triamcinolone acetonide:
-
Dissolution: Dissolve Triamcinolone in a suitable solvent, such as acetone-d6.
-
Catalysis: Add a catalytic amount of a strong acid (e.g., concentrated hydrochloric acid).
-
Reaction: Stir the mixture at room temperature or with gentle heating to facilitate the formation of the acetonide. The reaction progress can be monitored by an appropriate technique like Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, neutralize the acid catalyst with a weak base (e.g., sodium bicarbonate solution).
-
Extraction: Extract the product into a suitable organic solvent (e.g., ethyl acetate).
-
Washing: Wash the organic layer with water and brine to remove any remaining impurities.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization from an appropriate solvent system (e.g., acetone/petroleum ether) to yield the final this compound.[7]
Isotopic Purity Analysis
The determination of isotopic purity is paramount to ensure the reliability of this compound as an internal standard. The primary techniques employed for this purpose are Mass Spectrometry and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Quantitative Data Summary
The following tables summarize the key specifications for this compound.
Table 1: General Properties and Purity
| Parameter | Specification |
| Molecular Formula | C24H25D6FO6[5] |
| Molecular Weight | 440.50 g/mol [5] |
| Appearance | White solid[5] |
| Chemical Purity (HPLC) | 99.1%[5] |
Table 2: Mass Spectrometry Data
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI)[5] |
| Observed Ion | [M+H]+[5] |
| Expected Monoisotopic Mass | 440.2481 g/mol |
Experimental Protocols for Purity Analysis
Caption: Workflow for HPLC chemical purity analysis.
Protocol:
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable solvent, typically the mobile phase.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A suitable mixture of organic solvent (e.g., acetonitrile) and water.
-
Flow Rate: Typically 1 mL/min.
-
Detection: UV detection at a wavelength of approximately 240 nm.[5]
-
-
Analysis: Inject the sample into the HPLC system. The retention time of the main peak should correspond to that of a reference standard. Chemical purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks.[5]
Caption: Workflow for MS isotopic purity analysis.
Protocol:
-
Sample Introduction: Introduce the sample into the mass spectrometer, either by direct infusion or through an LC system.
-
Ionization: Utilize a soft ionization technique such as Electrospray Ionization (ESI) to generate intact molecular ions.[5]
-
Mass Analysis: Acquire the mass spectrum in the appropriate mass range to observe the protonated molecular ion ([M+H]+).
-
Data Analysis: Determine the isotopic distribution by examining the relative intensities of the ions corresponding to the unlabeled (d0) and variously deuterated species (d1, d2, etc.). The isotopic purity is typically reported as the percentage of the desired deuterated species (d6).
Protocol:
-
Sample Preparation: Dissolve the sample in a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6).
-
¹H-NMR Analysis: Acquire the proton NMR spectrum. The absence or significant reduction of signals corresponding to the methyl protons of the acetonide group (which would appear in the spectrum of the non-deuterated compound) confirms the successful incorporation of deuterium (B1214612) at these positions.
-
¹³C-NMR Analysis: Acquire the carbon NMR spectrum to further confirm the overall structure of the molecule.
By following these synthetic and analytical protocols, researchers can confidently prepare and verify the quality of this compound for its intended use as an internal standard in sensitive analytical methodologies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Measurement of low picomolar levels of triamcinolone acetonide in human bronchoalveolar lavage fluid by gas chromatography-electron-capture negative-ion mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dshs-koeln.de [dshs-koeln.de]
- 4. Measuring triamcinolone acetonide in aqueous humor by gas chromatography-electron-capture negative-ion mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. esschemco.com [esschemco.com]
- 6. Triamcinolone Acetonide D6 | SynZeal [synzeal.com]
- 7. Triamcinolone acetonide | 76-25-5 [chemicalbook.com]
"physicochemical properties of Triamcinolone acetonide-d6"
An In-depth Technical Guide on the Physicochemical Properties of Triamcinolone Acetonide-d6
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the core physicochemical properties of this compound, a deuterated analog of the synthetic corticosteroid Triamcinolone Acetonide. This stable isotope-labeled compound is crucial as an internal standard in quantitative analytical studies, such as those employing mass spectrometry, to ensure accuracy and precision in pharmacokinetic and metabolic profiling.[1] This guide details its chemical characteristics, presents quantitative data in structured tables, outlines relevant experimental protocols, and visualizes key processes.
Chemical Identity and Structure
This compound is a synthetic glucocorticoid distinguished by the incorporation of six deuterium (B1214612) atoms into the acetonide moiety.[2] This isotopic labeling renders the molecule heavier than its parent compound, allowing for its differentiation in mass-spectrometric analyses, without significantly altering its chemical behavior.[1]
-
IUPAC Name: (1S,2S,4R,8S,9S,11S,12R,13S)-12-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6,6-bis(trideuteriomethyl)-5,7-dioxapentacyclo[10.8.0.0²,⁹.0⁴,⁸.0¹³,¹⁸]icosa-14,17-dien-16-one[3]
-
Molecular Formula: C₂₄H₂₅D₆FO₆[1]
Physicochemical Properties
The physicochemical properties of this compound are summarized below. Data for the non-deuterated form (Triamcinolone Acetonide) are included for reference, as the properties are expected to be nearly identical.
General and Physical Properties
| Property | Value | Reference |
| Molecular Weight | 440.53 g/mol | [1] |
| Appearance | White to off-white solid/crystalline powder | [1][4] |
| Melting Point | 274-278°C (with decomposition)¹ | [4] |
| Boiling Point | 576.9 ± 50.0 °C (Predicted)¹ | [4] |
| pKa | 12.87 ± 0.10 (Predicted)¹ | [4][5] |
| XLogP3 | 2.5 | [3] |
¹Data for non-deuterated Triamcinolone Acetonide.
Solubility Data
| Solvent | Solubility | Reference |
| DMSO | ~50 mg/mL (with ultrasonic and warming) | [1] |
| DMSO¹ | ~20 mg/mL | [6] |
| Dimethylformamide (DMF)¹ | ~20 mg/mL | [6] |
| Ethanol¹ | ~5 mg/mL | [6] |
| Water¹ | Practically insoluble / Slightly soluble | [4][7] |
| Methanol, Acetone, Ethyl Acetate¹ | Sparingly soluble | [8] |
| Aqueous Buffers¹ | Sparingly soluble (For maximum solubility, dissolve in DMSO first) | [6] |
¹Data for non-deuterated Triamcinolone Acetonide.
Spectral Data
| Technique | Data | Reference |
| UV/Vis Spectroscopy¹ | λmax: 238-240 nm (in absolute alcohol) | [6][8] |
| ¹H-NMR Spectroscopy | Chemical shifts (ppm): 0.85, 1.4, 4.2, 4.4, 6.1, 6.3, 7.1 | [9] |
| IR Spectroscopy | Spectrum available | [9] |
| Mass Spectrometry | Used as a standard for LC-MS/MS | [10] |
¹Data for non-deuterated Triamcinolone Acetonide.
Experimental Protocols
Detailed methodologies are essential for the accurate determination of physicochemical properties and for the quantification of the analyte in various matrices.
Quantification by LC-MS/MS using this compound
This protocol describes the use of this compound as a surrogate internal standard for the quantification of Triamcinolone Acetonide (TA) in urine samples.[10]
-
Sample Preparation:
-
To 2.5 mL aliquots of urine, add a known concentration of this compound surrogate standard.
-
Perform enzymatic hydrolysis to release conjugated forms of the analyte.
-
Conduct a liquid-liquid extraction using ethyl acetate.
-
Add a secondary internal standard (e.g., Fludrocortisone).
-
Evaporate the extract to dryness.
-
Reconstitute the residue in 200 µL of the initial mobile phase.
-
-
Chromatographic Separation:
-
System: HPLC module (e.g., Waters Alliance 2795).
-
Column: C18 reverse-phase column.
-
Mobile Phase: Gradient elution using a mixture of 2% Formic Acid in Water and Acetonitrile.
-
-
Mass Spectrometric Detection:
-
System: Triple quadrupole mass spectrometer (e.g., Waters Micromass Quattro Micro).
-
Ionization: Electrospray Ionization (ESI).
-
Mode: Multiple Reaction Monitoring (MRM) is used to develop transitions for the parent compound and its metabolites.
-
-
Calibration and Quantification:
-
Prepare calibration standards (e.g., 0-100 ng/mL) from stock solutions.
-
Generate a calibration curve by plotting the peak area ratio of the analyte to the d6-surrogate standard against the nominal concentration of the standards.
-
Spectrophotometric Determination of Corticosteroids
This general protocol can be adapted for the determination of corticosteroids and is based on an oxidation-reduction reaction that produces a colored complex.[11][12]
-
Reagent Preparation:
-
Prepare standard solutions of the corticosteroid in methanol.
-
Prepare a 0.5% (w/v) solution of iron (III) chloride in distilled water.
-
Prepare a 0.5% (w/v) solution of potassium hexacyanoferrate (III) in distilled water.
-
-
Procedure:
-
Transfer appropriate volumes of the corticosteroid working solutions into a series of 10 mL volumetric flasks.
-
Add 2 mL of 4N sulfuric acid and 2 mL of the 0.5% iron (III) chloride solution to each flask.
-
Add 0.5 mL of the 0.5% potassium hexacyanoferrate (III) solution.
-
Heat the mixture at 70 ± 2°C for 30 minutes.
-
Cool the flasks to room temperature and dilute to volume with distilled water.
-
-
Measurement:
-
Measure the absorbance of the resulting bluish-green colored complex at a wavelength of 780 nm against a reagent blank.
-
Visualizations: Workflows and Signaling Pathways
Mechanism of Action of Triamcinolone Acetonide
Triamcinolone acetonide functions as a potent glucocorticoid receptor (GR) agonist.[13][14] Upon entering the cell, it binds to the cytosolic GR, causing the dissociation of heat shock proteins. The activated GR-ligand complex then translocates into the nucleus, where it dimerizes and binds to Glucocorticoid Response Elements (GREs) on DNA. This interaction modulates gene transcription, leading to the increased expression of anti-inflammatory proteins (e.g., lipocortin-1) and the repression of pro-inflammatory genes (e.g., cytokines, phospholipase A2).[15][16]
Caption: Glucocorticoid receptor signaling pathway for Triamcinolone Acetonide.
Analytical Workflow for LC-MS/MS Quantification
The following diagram illustrates the key steps in a typical bioanalytical workflow for quantifying a target analyte (Triamcinolone Acetonide) using its deuterated analog (this compound) as an internal standard.
Caption: Workflow for quantification of Triamcinolone Acetonide via LC-MS/MS.
Storage and Stability
Proper storage is critical to maintain the integrity of this compound.
-
Powder: Store at -20°C for long-term stability (up to 3 years).[17]
-
In Solvent: Aliquot and store solutions at -80°C for up to one year or at -20°C for one month.[1][17] Protect from light.[1]
-
Chemical Stability: The compound is combustible and incompatible with strong oxidizing agents.[4]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Triamcinolone Acetonide D6 | SynZeal [synzeal.com]
- 3. This compound | C24H31FO6 | CID 129009611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Triamcinolone acetonide | 76-25-5 [chemicalbook.com]
- 5. Page loading... [wap.guidechem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Triamcinolone | C21H27FO6 | CID 31307 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Triamcinolone Acetonide [drugfuture.com]
- 9. rivm.nl [rivm.nl]
- 10. dshs-koeln.de [dshs-koeln.de]
- 11. sid.ir [sid.ir]
- 12. researchgate.net [researchgate.net]
- 13. Triamcinolone Acetonide | C24H31FO6 | CID 6436 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Triamcinolone acetonide - Wikipedia [en.wikipedia.org]
- 15. What is the mechanism of Triamcinolone Acetonide? [synapse.patsnap.com]
- 16. youtube.com [youtube.com]
- 17. NB-64-92670-1mg | this compound [352431-33-5] Clinisciences [clinisciences.com]
The Gold Standard in Bioanalysis: Triamcinolone Acetonide-d6 as an Internal Standard
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative bioanalysis, particularly in the realm of liquid chromatography-mass spectrometry (LC-MS), the pursuit of accuracy and precision is paramount. The use of stable isotope-labeled internal standards has emerged as a cornerstone of robust and reliable analytical methods. This guide delves into the core mechanism of action of Triamcinolone (B434) acetonide-d6, a deuterated analog of the potent synthetic corticosteroid, Triamcinolone acetonide. It will provide a comprehensive overview of its application, supported by quantitative data, detailed experimental protocols, and visual workflows to illuminate its critical role in modern drug development and analysis.
The Fundamental Principle: Isotope Dilution Mass Spectrometry
The efficacy of Triamcinolone acetonide-d6 as an internal standard is rooted in the principle of isotope dilution mass spectrometry (IDMS).[1] IDMS is a powerful analytical technique that relies on the addition of a known amount of an isotopically enriched version of the analyte (the "spike" or internal standard) to the sample.[1][2] This standard, in this case, this compound, is chemically identical to the analyte of interest, Triamcinolone acetonide, but has a different mass due to the replacement of six hydrogen atoms with deuterium.[3][4][5]
This seemingly simple substitution has profound implications for quantitative accuracy. Because the deuterated standard and the native analyte exhibit nearly identical physicochemical properties, they behave in a virtually indistinguishable manner during every stage of the analytical process.[6][7] This includes:
-
Sample Extraction: Losses of the analyte during sample preparation steps like liquid-liquid extraction or solid-phase extraction are mirrored by proportional losses of the internal standard.
-
Chromatographic Separation: Both compounds co-elute from the liquid chromatography column, experiencing the same retention time.
-
Mass Spectrometric Ionization: The efficiency of ionization in the mass spectrometer's source, which can be highly susceptible to matrix effects (suppression or enhancement of the signal by other components in the sample), is the same for both the analyte and the internal standard.
By measuring the ratio of the mass spectrometric signal of the native analyte to that of the known quantity of the deuterated internal standard, a highly accurate and precise quantification of the analyte can be achieved, effectively canceling out variations that would otherwise compromise the results.[2][8]
Quantitative Performance Metrics
The use of a deuterated internal standard like this compound significantly enhances the performance of bioanalytical methods. The following tables summarize key validation parameters from studies employing this internal standard for the quantification of Triamcinolone acetonide.
Table 1: Linearity and Sensitivity
| Parameter | Value | Reference |
| Linearity Range | 0.53–21.20 ng/mL | [9] |
| Lower Limit of Quantification (LLOQ) | 0.53 ng/mL | [9] |
| Functional Assay Sensitivity | 0.6–1.6 nmol/L | [10] |
Table 2: Accuracy and Precision
| Parameter | Range | Reference |
| Intra-run Precision (%CV) | 3.007% to 9.960% | [9] |
| Inter-run Precision (%CV) | 3.528% to 11.26% | [9] |
| Intra-run Accuracy | -1.962% to -6.577% | [9] |
| Inter-run Accuracy | -3.371% to 0.348% | [9] |
| Interassay CVs | 3.0–20% | [10] |
Table 3: Recovery and Matrix Effect
| Parameter | Value | Reference |
| Extraction Recovery | 82–138% | [10] |
| Matrix Effect | 95.788% to 101.079% | [9] |
Experimental Protocol: Quantification of Triamcinolone Acetonide in Human Plasma
This section outlines a typical experimental protocol for the quantification of Triamcinolone acetonide in human plasma using this compound as an internal standard, based on common practices in the field.[9][10][11]
3.1. Materials and Reagents
-
Triamcinolone acetonide reference standard
-
This compound internal standard
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Formic acid
-
Ethyl acetate (B1210297)
-
N-hexane
-
Human plasma (blank)
-
Deionized water
3.2. Preparation of Stock and Working Solutions
-
Stock Solutions: Prepare individual stock solutions of Triamcinolone acetonide and this compound in methanol at a concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the Triamcinolone acetonide stock solution with methanol to create working solutions for calibration standards and quality control (QC) samples. Prepare a working solution of this compound at a suitable concentration (e.g., 100 ng/mL) in methanol.
3.3. Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 200 µL of human plasma (calibrator, QC, or unknown sample) into a microcentrifuge tube.
-
Add 50 µL of the this compound working solution to each tube (except for blank samples).
-
Vortex mix for 30 seconds.
-
Add 1 mL of extraction solvent (e.g., a mixture of ethyl acetate and n-hexane).
-
Vortex mix for 5 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.
3.4. LC-MS/MS Conditions
-
LC System: UPLC or HPLC system
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.7 µm)
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
Triamcinolone acetonide transition: m/z 435.4 → 397.3[9]
-
This compound transition: m/z 441.4 → 403.3 (or similar appropriate transition)
-
3.5. Method Validation
The analytical method should be validated according to regulatory guidelines (e.g., FDA, ICH M10) for specificity, linearity, accuracy, precision, recovery, matrix effect, and stability.[6][7][12][13]
Mechanism of Action of Triamcinolone Acetonide: A Brief Overview
While the focus of this guide is on the analytical application of its deuterated analog, understanding the pharmacological mechanism of Triamcinolone acetonide provides context for its therapeutic monitoring. As a synthetic glucocorticoid, Triamcinolone acetonide exerts its anti-inflammatory and immunosuppressive effects by binding to the glucocorticoid receptor (GR) in the cytoplasm.[14][15][16][17][18]
Upon binding, the GR-ligand complex translocates to the nucleus, where it interacts with specific DNA sequences known as glucocorticoid response elements (GREs).[14][18] This interaction modulates the transcription of target genes, leading to:
-
Transactivation: Increased expression of anti-inflammatory proteins.
-
Transrepression: Decreased expression of pro-inflammatory cytokines and other inflammatory mediators.
Conclusion
This compound stands as an exemplary internal standard for the quantitative analysis of its non-labeled counterpart. Its mechanism of action, firmly grounded in the principles of isotope dilution mass spectrometry, allows for the mitigation of analytical variability, leading to highly accurate and precise data. For researchers, scientists, and drug development professionals, the use of deuterated internal standards like this compound is not merely a best practice but a critical component in ensuring the integrity and reliability of bioanalytical results, ultimately supporting the development of safe and effective therapeutics.
References
- 1. osti.gov [osti.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. rivm.nl [rivm.nl]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. ocw.mit.edu [ocw.mit.edu]
- 9. Development of a UPLC-ESI-MS/MS method for the determination of triamcinolone acetonide in human plasma and evaluation of its bioequivalence after a single intramuscular injection in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative, highly sensitive liquid chromatography-tandem mass spectrometry method for detection of synthetic corticosteroids [pubmed.ncbi.nlm.nih.gov]
- 11. dshs-koeln.de [dshs-koeln.de]
- 12. fda.gov [fda.gov]
- 13. fda.gov [fda.gov]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]
- 16. researchgate.net [researchgate.net]
- 17. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Glucocorticoid Signaling - GeeksforGeeks [geeksforgeeks.org]
An In-Depth Technical Guide to the Mass Spectrum of Triamcinolone Acetonide-d6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed examination of the mass spectrum of Triamcinolone acetonide-d6, a deuterated internal standard crucial for the accurate quantification of Triamcinolone acetonide in complex biological matrices. This document outlines key mass spectrometric data, proposes a fragmentation pathway, details relevant experimental protocols, and illustrates the corticosteroid's mechanism of action.
Mass Spectrometric Data
Below is a summary of the critical mass spectrometric data for this compound, primarily obtained using Electrospray Ionization (ESI) in positive ion mode.
| Parameter | Value (m/z) | Description |
| Precursor Ion ([M+H]⁺) | 441.2 | The protonated molecule of this compound. |
| Major Product Ion | 421.2 | Resulting from the neutral loss of hydrogen fluoride (B91410) (HF) from the precursor ion.[1] |
Note: The six deuterium (B1214612) atoms are located on the two methyl groups of the acetonide moiety.[2] This isotopic labeling results in a 6 Dalton mass shift compared to the unlabeled Triamcinolone acetonide.
Proposed Fragmentation Pathway
The fragmentation of this compound in a mass spectrometer, particularly under collision-induced dissociation (CID) conditions, can be predicted based on the known fragmentation of other corticosteroids and general principles of mass spectrometry. The primary fragmentation event involves the loss of a neutral molecule.
A proposed fragmentation pathway is illustrated below:
Caption: Proposed fragmentation of this compound.
The initial protonation of the molecule likely occurs on one of the oxygen atoms. Upon collisional activation, the molecule readily loses a molecule of hydrogen fluoride (HF), a common fragmentation pathway for fluorine-containing steroids. This results in the formation of the stable product ion at m/z 421.2. Further fragmentation could occur, but the transition from m/z 441.2 to 421.2 is a robust and specific transition used for quantification in multiple reaction monitoring (MRM) assays.
Experimental Protocols
The following is a representative experimental protocol for the analysis of this compound using LC-MS/MS (B15284909). This protocol is a composite based on methodologies described in the scientific literature and can be adapted for specific applications.[1]
Sample Preparation (Human Plasma)
-
Aliquoting: Transfer 500 µL of human plasma into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add a known concentration of this compound solution (e.g., 50 µL of a 100 ng/mL solution in methanol) to the plasma sample.
-
Protein Precipitation: Add 1 mL of cold acetonitrile (B52724) to the plasma sample to precipitate proteins.
-
Vortexing and Centrifugation: Vortex the mixture for 1 minute, followed by centrifugation at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase.
Liquid Chromatography (LC)
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
Mass Spectrometry (MS)
-
Ion Source: Electrospray Ionization (ESI) in positive ion mode.
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Triamcinolone acetonide: 435.2 → 415.2
-
This compound: 441.2 → 421.2
-
-
Collision Energy: Optimized for each transition (typically 15-25 eV).
-
Dwell Time: 100 ms per transition.
The workflow for this experimental protocol can be visualized as follows:
References
Deconstructing the Certificate of Analysis: A Technical Guide to Triamcinolone Acetonide-d6
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive framework for interpreting the Certificate of Analysis (CoA) for Triamcinolone (B434) acetonide-d6, a deuterated internal standard crucial for accurate quantification in pharmacokinetic and metabolic studies. Understanding the nuances of a CoA is paramount for ensuring data integrity and regulatory compliance. This guide dissects the key components of a typical CoA, presenting quantitative data in accessible tables, detailing the underlying experimental protocols, and illustrating the logical flow of quality control assessment.
Summary of Quantitative Data
A Certificate of Analysis for Triamcinolone acetonide-d6 quantifies its identity, purity, and other critical characteristics. The following tables summarize the typical data presented.
Table 1: Identification and General Properties
| Parameter | Specification | Typical Result |
| Product Name | This compound | Confirmed |
| CAS Number | 352431-33-5 | Confirmed |
| Molecular Formula | C₂₄H₂₅D₆FO₆ | Confirmed |
| Molecular Weight | 440.50 g/mol | 440.50 |
| Appearance | White to off-white solid | Conforms[1] |
Table 2: Purity and Impurity Profile
| Parameter | Method | Specification | Typical Result |
| Purity by HPLC | HPLC-UV | ≥ 98.0% | 99.1%[1] |
| Isotopic Purity | Mass Spectrometry | ≥ 99% Deuterated Forms | ≥99% (d₁-d₇) |
| Unlabeled Triamcinolone Acetonide | LC-MS/MS | Report Value | < 0.5% |
| Residual Solvents | GC-MS | Per USP <467> | Conforms |
| Water Content | Karl Fischer Titration | ≤ 1.0% | 0.2% |
Table 3: Spectroscopic and Physical Data
| Parameter | Method | Specification | Result |
| ¹H-NMR Spectrum | NMR Spectroscopy | Conforms to structure | Conforms |
| Mass Spectrum (ESI+) | Mass Spectrometry | [M+H]⁺ at m/z 441.5 | Conforms[1] |
| Melting Point | USP <741> | Report Value | 292-294 °C (decomposes) |
Experimental Protocols
The following sections detail the methodologies for the key experiments cited in the Certificate of Analysis.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
Objective: To determine the chemical purity of this compound by separating it from any non-deuterated impurities and degradation products.
Methodology:
-
Instrument: A standard HPLC system equipped with a UV detector.
-
Column: A reverse-phase C18 column (e.g., Phenomenex Luna C18, 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[2]
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile (B52724) and water or a buffered aqueous solution (e.g., 0.05M phosphate (B84403) buffer, pH 6.8). A typical composition is Acetonitrile:Buffer (55:45 v/v).[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Detection: UV detection at 238 nm or 254 nm.[2]
-
Sample Preparation: The this compound standard is accurately weighed and dissolved in a suitable diluent, such as the mobile phase or methanol (B129727), to a known concentration (e.g., 10-50 µg/mL).[2]
-
Analysis: The sample solution is injected into the HPLC system. The purity is calculated based on the area percent of the main peak relative to the total area of all observed peaks in the chromatogram.
Mass Spectrometry (MS) for Identity and Isotopic Purity
Objective: To confirm the molecular weight of this compound and to assess its isotopic purity.
Methodology:
-
Instrument: A mass spectrometer, often coupled with a liquid chromatograph (LC-MS/MS).
-
Ionization: Electrospray Ionization (ESI) in positive ion mode is typically employed.[3]
-
Mass Analyzer: A quadrupole, time-of-flight (TOF), or ion trap analyzer.
-
Sample Introduction: The sample, dissolved in a suitable solvent like methanol or acetonitrile, is infused directly into the mass spectrometer or introduced via the LC system.
-
Data Acquisition:
-
Full Scan: To confirm the molecular weight, the instrument scans a mass range to detect the protonated molecular ion ([M+H]⁺). For this compound, this is expected at an m/z of approximately 441.5.[3]
-
Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM): To determine isotopic purity, the instrument is set to monitor the mass-to-charge ratios of the deuterated species and the unlabeled Triamcinolone acetonide (m/z 435.4). The relative intensities of these signals are used to calculate the percentage of the deuterated form.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Objective: To confirm the chemical structure of this compound and the position of the deuterium (B1214612) labels.
Methodology:
-
Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent such as Dimethyl Sulfoxide-d₆ (DMSO-d₆) or Chloroform-d (CDCl₃) is used to dissolve the sample.[5]
-
Experiment: A standard ¹H-NMR (proton NMR) experiment is performed.
-
Analysis: The resulting spectrum is analyzed for the characteristic chemical shifts, splitting patterns, and integrations of the protons in the molecule. The absence of signals corresponding to the positions of deuterium labeling confirms the successful incorporation of the isotopes. The overall spectrum is compared to a reference spectrum of Triamcinolone acetonide to ensure structural integrity.
Mandatory Visualizations
The following diagrams illustrate the logical workflow of a Certificate of Analysis and a typical analytical workflow for purity determination.
Caption: Logical workflow for generating a Certificate of Analysis.
Caption: Analytical workflow for purity and identity verification.
References
- 1. esschemco.com [esschemco.com]
- 2. recentscientific.com [recentscientific.com]
- 3. dshs-koeln.de [dshs-koeln.de]
- 4. Development of a UPLC-ESI-MS/MS method for the determination of triamcinolone acetonide in human plasma and evaluation of its bioequivalence after a single intramuscular injection in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Triamcinolone acetonide(76-25-5) 1H NMR spectrum [chemicalbook.com]
A Technical Guide to the Solubility of Triamcinolone Acetonide-d6 in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of Triamcinolone acetonide-d6, a deuterated isotopologue of the synthetic corticosteroid Triamcinolone acetonide. Given the limited availability of specific solubility data for the deuterated form, this guide also includes extensive data for the non-deuterated Triamcinolone acetonide, which is expected to have very similar solubility characteristics. This document is intended to be a valuable resource for researchers and professionals involved in the formulation, development, and analysis of this compound.
Quantitative Solubility Data
The solubility of a compound is a critical physicochemical property that influences its bioavailability, formulation, and efficacy. The following tables summarize the available quantitative and qualitative solubility data for both this compound and Triamcinolone acetonide in various organic solvents.
Note: The solubility of deuterated compounds is generally very close to that of their non-deuterated counterparts. Therefore, the data for Triamcinolone acetonide serves as a strong proxy for this compound.
Table 1: Quantitative Solubility of this compound
| Solvent | Solubility | Molar Concentration (mM) | Conditions |
| Dimethyl Sulfoxide (DMSO) | 50 mg/mL | 113.50 | Requires sonication and warming |
Table 2: Quantitative Solubility of Triamcinolone Acetonide
| Solvent | Solubility (approx.) |
| Dimethyl Sulfoxide (DMSO) | ~20 mg/mL[1] |
| Dimethylformamide (DMF) | ~20 mg/mL[1] |
| Ethanol | ~5 mg/mL[1] |
| Methanol | 5 mg/mL |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL[1] |
Table 3: Qualitative Solubility of Triamcinolone Acetonide
| Solvent | Qualitative Description |
| Water | Practically insoluble[2][3] |
| Ethanol (95%) | Slightly soluble |
| Ethanol (96%) | Sparingly soluble[2] |
| Absolute Alcohol | Very soluble[3] |
| Methanol | Slightly soluble, Very soluble[3] |
| Acetone | Sparingly soluble, Moderately soluble[3] |
| Chloroform | Soluble[2], Moderately soluble[3] |
| 1,4-Dioxane | Sparingly soluble |
| Diethyl Ether | Practically insoluble, Slightly soluble[3] |
It is important to note that qualitative descriptors can vary between sources, likely due to differences in experimental conditions such as temperature and purity of the solvent and solute.
Experimental Protocols
Protocol: Determination of Equilibrium Solubility in Organic Solvents
1. Objective: To determine the saturation solubility of this compound in a given organic solvent at a specified temperature.
2. Materials:
- This compound (crystalline solid)
- High-purity organic solvents (e.g., DMSO, Ethanol, Methanol, Acetonitrile)
- Analytical balance (readable to at least 0.01 mg)
- Vials with screw caps (B75204) (e.g., 2 mL glass vials)
- Vortex mixer
- Thermostatically controlled shaker or incubator
- Centrifuge
- Syringes and syringe filters (e.g., 0.22 µm PTFE)
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
3. Method:
Visualizations
Signaling Pathway
Triamcinolone acetonide, as a glucocorticoid, exerts its effects primarily through the glucocorticoid receptor (GR) signaling pathway. The following diagram illustrates the classical genomic signaling mechanism.
Caption: Glucocorticoid Receptor Signaling Pathway.
Experimental Workflow
The following diagram outlines a typical workflow for determining the solubility of a compound in a drug development setting.
Caption: General Workflow for Solubility Determination.
References
A Technical Guide to the Chemical Structure and Stability of Triamcinolone Acetonide-d6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure and stability of Triamcinolone acetonide-d6, a deuterated isotopologue of the synthetic corticosteroid Triamcinolone acetonide. This document is intended for professionals in research and drug development who utilize stable isotope-labeled compounds as internal standards in quantitative analysis or in studies investigating drug metabolism and pharmacokinetics.
Chemical Structure and Physicochemical Properties
This compound is the deuterium-labeled form of Triamcinolone acetonide, where six hydrogen atoms on the two methyl groups of the acetonide moiety are replaced with deuterium (B1214612).[1][2] This substitution provides a distinct mass signature for use in mass spectrometry-based assays without significantly altering the compound's chemical properties. The parent compound, Triamcinolone acetonide, is a potent glucocorticoid used to treat various inflammatory skin conditions, allergic rhinitis, and asthma.[3][4][5] The acetonide group, formed between the 16α and 17α hydroxyl groups, enhances the molecule's potency and stability.[6]
The primary applications for this compound are as a tracer and as an internal standard for quantitative analysis by methods such as NMR, GC-MS, or LC-MS.[1] Deuteration has also been explored for its potential to favorably alter the pharmacokinetic and metabolic profiles of drugs.[1]
Caption: Chemical structures of Triamcinolone Acetonide and its deuterated analog.
Physicochemical Data
The key physicochemical properties of this compound and its non-deuterated parent compound are summarized below for comparison.
| Property | This compound | Triamcinolone Acetonide |
| Molecular Formula | C₂₄H₂₅D₆FO₆[1] | C₂₄H₃₁FO₆[5] |
| Molecular Weight | 440.53 g/mol [1] | 434.51 g/mol [4] |
| CAS Number | 352431-33-5[1] | 76-25-5[3] |
| Appearance | White to off-white solid[1] | White crystalline powder[4] |
| Melting Point | Not specified | 292-294°C[4] |
| Solubility | Sparingly soluble in methanol (B129727), acetone, ethyl acetate[3] | Practically insoluble in water; sparingly soluble in dehydrated alcohol, chloroform, and methanol[4] |
Chemical Stability and Degradation
The stability of a labeled internal standard is critical for the accuracy and reliability of analytical methods. The introduction of deuterium can enhance molecular stability due to the kinetic isotope effect (KIE), where the stronger carbon-deuterium (C-D) bond is more resistant to cleavage than a carbon-hydrogen (C-H) bond.[7] This can slow down metabolic and chemical degradation processes, such as oxidation.[7]
Degradation Pathways
While specific degradation kinetics for the d6 variant are not extensively published, the degradation pathways can be inferred from studies on the parent compound, Triamcinolone acetonide.[8][9] The primary degradation routes are dependent on pH and the presence of catalysts like trace metal ions.[8]
-
Neutral and Basic Conditions (Autoxidation): The main degradation pathway under aerobic conditions in neutral and alkaline solutions is the autoxidation of the primary alcohol group at the C-21 position.[8] This reaction is significantly catalyzed by trace metal ions, particularly copper.[8] The oxidation leads to the formation of a key intermediate, a steroidal glyoxal (B1671930) (21-dehydro steroid derivative), which can further degrade.[8][10]
-
Acidic Conditions (Hydrolysis): At a pH below 4, the oxidative pathway is less prevalent. Instead, the cyclic ketal of the acetonide group is susceptible to cleavage, yielding the parent triamcinolone.[8]
Caption: Primary degradation pathways for Triamcinolone Acetonide.
Storage and Handling
Proper storage is essential to maintain the chemical and isotopic integrity of this compound. Based on supplier recommendations, the following conditions should be observed.
| Form | Storage Temperature | Duration | Special Conditions |
| Neat Solid | 4°C[1] | Not specified | Protect from light[1][11] |
| In Solvent | -20°C[1] | Up to 1 month | Protect from light; aliquot to avoid freeze-thaw cycles[1] |
| In Solvent | -80°C[1] | Up to 6 months | Protect from light; aliquot to avoid freeze-thaw cycles[1] |
General Handling Precautions:
-
Moisture: To prevent H/D back-exchange, store in tightly sealed containers in a dry environment or under an inert atmosphere.[7]
-
Light: Photodegradation can occur; store in amber vials or other light-protecting containers.[7][11]
-
Freezing: Avoid freezing aqueous solutions or certain formulations.[12][13]
Experimental Protocols for Stability Assessment
To ensure the reliability of analytical data, the stability of this compound should be evaluated under specific experimental conditions. This typically involves forced degradation studies and the use of a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).
Forced Degradation Study Protocol
Forced degradation (stress testing) is performed to identify likely degradation products and demonstrate the specificity of the analytical method.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).[1][14]
-
Acidic Hydrolysis: Mix the stock solution with an acid (e.g., 0.1 N HCl) and incubate at an elevated temperature (e.g., 70°C).[8] Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize samples before analysis.
-
Alkaline Hydrolysis: Mix the stock solution with a base (e.g., 0.1 N NaOH) and incubate. Collect and neutralize samples as in the acidic hydrolysis step.
-
Oxidative Degradation: Treat the stock solution with an oxidizing agent (e.g., 3-30% H₂O₂) at room temperature. Monitor the reaction and collect samples at appropriate intervals.
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) or a combination of UV/Visible light in a photostability chamber. A control sample should be wrapped in foil to exclude light.
-
Thermal Degradation: Expose the solid compound or a solution to dry heat (e.g., 70-80°C) and analyze at set time points.[8]
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating method like the HPLC protocol described below.
Stability-Indicating HPLC Method
This protocol is based on a reported method for separating Triamcinolone acetonide from its degradation products and impurities.[14]
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile, methanol, and 0.05 M potassium dihydrogen phosphate (B84403) (pH adjusted to 3.0) in a ratio of approximately 25:15:60 (v/v/v).[14] The exact ratio may require optimization.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 225 nm.[14]
-
Injection Volume: 20 µL.
-
Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject prepared standards and samples from the forced degradation study.
-
Monitor the chromatogram for the appearance of new peaks (degradants) and a decrease in the area of the parent peak.
-
The method is considered "stability-indicating" if all degradation products are baseline-resolved from the main this compound peak and from each other.
-
Caption: A logical workflow for assessing the stability of this compound.
Conclusion
This compound is a critical tool for bioanalytical and pharmaceutical research. Its stability is governed by factors similar to its non-deuterated counterpart, with primary degradation pathways involving oxidation under neutral/basic conditions and hydrolysis under acidic conditions. The deuterium labeling on the acetonide moiety may confer slightly enhanced stability due to the kinetic isotope effect, but careful handling and storage—protected from light, moisture, and extreme temperatures—are paramount. The experimental protocols outlined in this guide provide a framework for researchers to validate the stability of this compound within their specific analytical applications, ensuring data of the highest quality and integrity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Triamcinolone Acetonide D6 | SynZeal [synzeal.com]
- 3. Triamcinolone Acetonide [drugfuture.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Triamcinolone Acetonide | C24H31FO6 | CID 6436 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Triamcinolone acetonide [sitem.herts.ac.uk]
- 7. benchchem.com [benchchem.com]
- 8. EP0843548A2 - Stabilized steroid compositions - Google Patents [patents.google.com]
- 9. dspace.library.uu.nl [dspace.library.uu.nl]
- 10. The Role of Excipients in the Stability of Triamcinolone Acetonide in Ointments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. clintpharmaceuticals.com [clintpharmaceuticals.com]
- 12. Triamcinolone (topical application route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 13. Triamcinolone Acetonide topical (Aristocort, Kenalog, and others): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 14. scholar.cu.edu.eg [scholar.cu.edu.eg]
A Technical Guide to Triamcinolone Acetonide-d6: Properties, Analysis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Triamcinolone acetonide-d6, a deuterated analog of the synthetic corticosteroid Triamcinolone acetonide. This document furnishes its core chemical identifiers, quantitative data, detailed experimental protocols for its application as an internal standard, and a visualization of its relevant biological signaling pathway.
Core Chemical and Physical Data
This compound is primarily utilized as an internal standard in quantitative mass spectrometry-based analyses of Triamcinolone acetonide. Its key identifiers and properties are summarized below.
| Parameter | Value | Source(s) |
| CAS Number | 352431-33-5 | [1][2][3] |
| Molecular Formula | C₂₄H₂₅D₆FO₆ | [2][4][5] |
| Molecular Weight | ~440.5 g/mol | [1][2][3][5] |
| Appearance | White to off-white solid | [2][3] |
| Purity | ≥98% isotopic enrichment (atom % D) | [2] |
| Unlabeled CAS | 76-25-5 | [3][4] |
Experimental Protocols: Quantification of Triamcinolone Acetonide using this compound Internal Standard
This compound is a critical tool for the accurate quantification of Triamcinolone acetonide in biological matrices by correcting for variations during sample preparation and analysis. Below are representative experimental methodologies.
Analysis in Urine by LC-MS/MS
This protocol is adapted from methodologies for doping control analysis.
a. Sample Preparation:
-
To a 2.5 mL aliquot of urine, add a known concentration of this compound as the internal standard.
-
Perform enzymatic hydrolysis to deconjugate any metabolites.
-
Conduct a liquid-liquid extraction with ethyl acetate.
-
Evaporate the organic layer to dryness and reconstitute the residue in 200 µL of the mobile phase.[4]
b. Liquid Chromatography:
-
System: Waters Alliance 2795 Separations Module or equivalent.
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of 2% Formic Acid in Water and Acetonitrile.
-
Injection Volume: 15 µL.[6]
c. Mass Spectrometry:
-
System: Waters Micromass Quattro Micro or equivalent triple quadrupole mass spectrometer.
-
Ionization: Electrospray Ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for both Triamcinolone acetonide and this compound.
Analysis in Ocular Tissues by LC-MS/MS
This method is suitable for pharmacokinetic studies in ocular tissues.
a. Sample Preparation:
-
Homogenize the ocular tissue samples.
-
Add Triamcinolone-d1 acetonide-d6 as the internal standard to calibrators, controls, and unknown samples.[6]
-
Perform protein precipitation with acetonitrile.
-
Extract the supernatant with methylene (B1212753) chloride.
-
Wash and dry the extract.
-
Reconstitute the dried extract for injection.[6]
b. Liquid Chromatography:
-
Column: C₁₈ column.
-
Mobile Phase: Acetonitrile:water:formic acid (60:40:0.1, v/v/v).
-
Total Run Time: 4 minutes.
c. Mass Spectrometry:
-
Mode: Selected Reaction Monitoring (SRM) to quantify the analyte and internal standard.
Mechanism of Action: Glucocorticoid Receptor Signaling Pathway
Triamcinolone acetonide, like other corticosteroids, exerts its anti-inflammatory and immunosuppressive effects by interacting with the glucocorticoid receptor (GR).[7][8][9] The binding of Triamcinolone acetonide to the cytoplasmic GR triggers a signaling cascade that ultimately modulates gene expression.
Caption: Glucocorticoid receptor signaling pathway of Triamcinolone Acetonide.
Experimental Workflow: Quantitative Analysis using an Internal Standard
The following diagram illustrates a typical workflow for the quantitative analysis of an analyte, such as Triamcinolone acetonide, using a deuterated internal standard like this compound.
Caption: General workflow for quantitative analysis using a deuterated internal standard.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dshs-koeln.de [dshs-koeln.de]
- 5. Triamcinolone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Quantitative, highly sensitive liquid chromatography-tandem mass spectrometry method for detection of synthetic corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Triamcinolone Acetonide? [synapse.patsnap.com]
- 8. What is the mechanism of Triamcinolone? [synapse.patsnap.com]
- 9. Triamcinolone Acetonide | C24H31FO6 | CID 6436 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to the Procurement and Handling of Triamcinolone Acetonide-d6 Standard
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on the procurement, handling, and analytical applications of the Triamcinolone acetonide-d6 isotopic standard. This deuterated analog is a critical tool for the accurate quantification of Triamcinolone acetonide in various biological matrices, serving as an internal standard in mass spectrometry-based assays.
Procurement of this compound
This compound is available from several specialized chemical and pharmaceutical suppliers. When procuring this standard, it is crucial to obtain a Certificate of Analysis (CoA) to verify its identity, purity, and isotopic enrichment.
Table 1: Supplier and Product Information for this compound
| Supplier | Product Name | CAS Number (Unlabeled) | Molecular Formula | Purity |
| MedChemExpress | This compound | 76-25-5 | C24H25D6FO6 | Not specified |
| Cayman Chemical | Triamcinolone acetonide-d7 | 76-25-5 | C24H24D7FO6 | ≥99% deuterated forms (d1-d7) |
| Acanthus Research | This compound | 76-25-5 | C24H25D6FO6 | Not specified |
| SynZeal | Triamcinolone Acetonide D6 | Not Applicable | C24H25D6FO6 | Not specified |
| Sigma-Aldrich (EP Standard) | Triamcinolone acetonide | 76-25-5 | C24H31FO6 | Pharmaceutical primary standard |
Note: While a d7 variant is listed by one supplier, d6 is also commonly referenced and used.
A generalized workflow for the procurement of this compound is outlined below.
Handling and Storage
Proper handling and storage are paramount to maintain the integrity and stability of the this compound standard. Safety precautions should be strictly followed.
Safety Precautions
Triamcinolone acetonide is a synthetic corticosteroid and potent pharmaceutical agent. The deuterated standard should be handled with the same level of caution.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), a laboratory coat, and chemical safety goggles.[1][2]
-
Exposure Avoidance: Avoid inhalation, ingestion, and contact with skin and eyes.[1] Handle in a well-ventilated area or with local exhaust ventilation.[3] Pregnant or nursing women should avoid exposure.[1]
-
Hygiene: Wash hands thoroughly after handling.[1]
Storage Conditions
Recommended storage conditions can vary slightly between suppliers. Always refer to the product-specific information sheet.
Table 2: Storage and Stability of this compound
| Condition | Temperature | Light/Moisture | Duration | Source |
| Solid Form | 4°C | Protect from light | Not specified | MedChemExpress[4] |
| -20°C | Not specified | ≥ 4 years | Cayman Chemical[5] | |
| 2-8°C | Not specified | Not specified | Sigma-Aldrich | |
| Room Temperature (20-25°C) | Protect from light, Avoid freezing | Not specified | Clint Pharmaceuticals[1], Mayo Clinic[6] | |
| In Solvent | -80°C | Protect from light | 6 months | MedChemExpress[4] |
| -20°C | Protect from light | 1 month | MedChemExpress[4] |
Preparation of Stock Solutions
This compound is typically supplied as a solid. Stock solutions should be prepared using a suitable solvent.
-
Solubility: The compound is slightly soluble in chloroform (B151607) and methanol.[5] It is also soluble in DMSO (up to 50 mg/mL with ultrasonic warming).[4]
-
Procedure: To prepare a stock solution, accurately weigh the solid standard and dissolve it in a precise volume of the chosen solvent. For quantitative applications, use volumetric flasks.
-
Storage of Solutions: Once prepared, aliquot the stock solution into smaller volumes to prevent degradation from repeated freeze-thaw cycles and store at -20°C or -80°C.[4]
Experimental Protocols: Use as an Internal Standard
The primary application of this compound is as an internal standard for the quantification of Triamcinolone acetonide by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[4] The stable isotope-labeled standard co-elutes with the unlabeled analyte but is differentiated by its higher mass, allowing for accurate quantification even with variations in sample preparation and instrument response.
General Experimental Workflow
The following diagram illustrates a typical workflow for the use of this compound in a quantitative bioanalytical assay.
Detailed Protocol for Quantification in Urine (Adapted from McWhinney et al., 2006)[8]
This protocol outlines the steps for the analysis of Triamcinolone acetonide in urine samples.
-
Internal Standard Spiking: To a 2.5 mL aliquot of urine, add the this compound internal standard solution.
-
Enzymatic Hydrolysis: Perform enzymatic hydrolysis on the sample.
-
Liquid-Liquid Extraction (LLE):
-
Extract the sample using ethyl acetate.
-
Add Fludrocortisone as a secondary internal standard if desired.
-
-
Evaporation and Reconstitution:
-
Dry the extract.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
HPLC System: Waters Alliance 2795 Separations Module or equivalent.
-
Column: C18 analytical column.
-
Mobile Phase: A gradient program using 2% Formic Acid in Water and Acetonitrile.
-
Mass Spectrometer: Waters Micromass Quattro Micro or equivalent, with electrospray ionization (ESI).
-
-
Quantification:
-
Prepare calibration standards ranging from 0 to 100 ng/mL.
-
Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the standards.
-
Protocol for Mass Spectrometry Imaging of Cartilage (Adapted from van der Heijden et al., 2016)[9]
This protocol details the use of the deuterated standard in matrix-assisted laser desorption/ionization (MALDI) mass spectrometry imaging.
-
Tissue Preparation:
-
Obtain cartilage tissue samples.
-
Snap-freeze the tissue in liquid nitrogen and store at -80°C.
-
Section the frozen tissue at -20°C using a cryostat and mount on indium tin oxide (ITO) glass slides.
-
-
Internal Standard Application:
-
Prepare a solution of this compound (e.g., 5 ng/µL).
-
Spray the internal standard solution onto the tissue section using a suitable sprayer (e.g., SunCollect sprayer).
-
-
Standard Curve Application: Apply a dilution series of unlabeled Triamcinolone acetonide onto a blank tissue section on the same slide to serve as a standard curve for quantification.
-
Matrix Application: Apply the MALDI matrix over the tissue sections.
-
MALDI-MSI Analysis:
-
Acquire mass spectral data from the tissue sections.
-
Use the internal standard (this compound) to normalize the data and perform quantitation.
-
Process the acquired data using appropriate imaging software (e.g., FlexImaging).
-
Conclusion
This compound is an indispensable tool for the accurate and precise quantification of Triamcinolone acetonide in research, clinical, and forensic settings. Adherence to proper procurement, handling, and storage protocols is essential to ensure the integrity of the standard. The experimental workflows provided herein offer a foundation for developing robust and reliable analytical methods utilizing this deuterated internal standard.
References
An In-depth Technical Guide to the Isotopic Labeling and Stability of Triamcinolone Acetonide-d6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isotopic labeling and stability of Triamcinolone acetonide-d6, a crucial internal standard for bioanalytical and pharmaceutical analysis. This document details the synthesis, stability under various conditions, and recommended analytical methods for this stable isotope-labeled compound.
Introduction to this compound
Triamcinolone acetonide is a synthetic corticosteroid with potent anti-inflammatory properties. Its deuterated analog, this compound, incorporates six deuterium (B1214612) atoms on the methyl groups of the acetonide moiety. This isotopic labeling provides a distinct mass shift, making it an ideal internal standard for quantitative analysis by mass spectrometry (MS) techniques, such as liquid chromatography-mass spectrometry (LC-MS), in pharmacokinetic and metabolic studies. The use of a stable isotope-labeled internal standard is the gold standard in quantitative bioanalysis, as it co-elutes with the analyte and experiences similar matrix effects, leading to high accuracy and precision.
Isotopic Labeling of this compound
While specific proprietary methods for the synthesis of this compound may exist, a common and well-established method for the formation of the acetonide group is the acid-catalyzed reaction of the diol with acetone (B3395972). By substituting acetone with its deuterated counterpart, acetone-d6 (B32918), the desired labeled compound can be synthesized.
Proposed Synthesis Pathway
The synthesis of this compound can be achieved by reacting Triamcinolone with acetone-d6 in the presence of an acid catalyst.
Caption: Proposed synthesis workflow for this compound.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established methods for the synthesis of unlabeled Triamcinolone acetonide.[1][2][3]
Materials:
-
Triamcinolone
-
Acetone-d6 (99.5 atom % D)
-
Anhydrous p-Toluenesulfonic acid (p-TsOH) or concentrated Hydrochloric acid (HCl)
-
Anhydrous solvent (e.g., Dichloromethane)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Solvents for crystallization (e.g., Acetone/Hexane)
Procedure:
-
Dissolve Triamcinolone in a minimal amount of anhydrous dichloromethane (B109758) in a round-bottom flask equipped with a magnetic stirrer and a drying tube.
-
Add a 10-fold molar excess of Acetone-d6 to the solution.
-
Add a catalytic amount of anhydrous p-Toluenesulfonic acid (or a few drops of concentrated HCl).
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution until the acidic catalyst is neutralized.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and evaporate the solvent under reduced pressure to obtain the crude this compound.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., acetone/hexane) to yield the pure labeled compound.
-
Confirm the identity and isotopic enrichment of the final product by ¹H-NMR, ¹³C-NMR, and mass spectrometry.
Stability of this compound
The stability of a stable isotope-labeled internal standard is critical for its use in quantitative bioanalysis. This section discusses the chemical and isotopic stability of this compound.
Chemical Stability
Currently, there is a lack of publicly available quantitative stability data specifically for this compound. However, the stability of the deuterated compound is expected to be very similar to that of the unlabeled Triamcinolone acetonide, as the deuterium labeling on the acetonide methyl groups should not significantly alter the reactivity of the rest of the molecule. The primary degradation pathways for Triamcinolone acetonide are oxidation and hydrolysis of the acetonide group.[4][5][6]
Forced Degradation Studies of Unlabeled Triamcinolone Acetonide:
The following table summarizes the degradation of unlabeled Triamcinolone acetonide under various stress conditions.
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation |
| Acidic | 0.1 M HCl in Methanol (B129727) | 6 hours | 40°C | ~13%[7] |
| Alkaline | 0.1 M NaOH | Not specified | Not specified | Significant degradation[7] |
| Oxidative | 6% H₂O₂ | 6 hours | 40°C | Not specified[7] |
| Thermal | Dry Heat | Not specified | 70°C | Stable[4] |
| Photolytic | Direct Sunlight | 12 hours | Ambient | Not specified[7] |
Degradation Pathways:
Caption: Major degradation pathways of Triamcinolone acetonide.
Isotopic Stability (Back-Exchange)
The deuterium labels in this compound are located on the methyl groups of the acetonide moiety. These C-D bonds are generally stable and not susceptible to back-exchange with protons from the solvent under typical analytical conditions (e.g., neutral or mildly acidic/basic pH).[8][9] The mechanism for H/D exchange at carbon centers usually requires strong acid or base catalysis and elevated temperatures, conditions that are not typically encountered in routine bioanalytical sample preparation and analysis.[10][11] Therefore, this compound is considered to be isotopically stable for its intended use as an internal standard.
Recommended Storage Conditions
Based on supplier recommendations and the stability profile of the unlabeled compound, the following storage conditions are advised for this compound:
-
Long-term: -20°C or below, protected from light.
-
Short-term (in solution): 2-8°C for a few days, protected from light. Repeated freeze-thaw cycles should be avoided.
Experimental Protocols for Stability Assessment
To ensure the reliability of quantitative data, it is essential to perform stability studies of this compound in the matrix of interest. The following protocols are adapted from regulatory guidelines for bioanalytical method validation.[12][13]
Stability-Indicating HPLC Method
A stability-indicating HPLC method is crucial to separate the parent compound from its potential degradation products. The following method is a starting point and should be optimized and validated for the specific application.[5][6]
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of Acetonitrile and water (with 0.1% formic acid)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 240 nm or Mass Spectrometry
-
Column Temperature: 30°C
Forced Degradation Study Protocol
Objective: To demonstrate the stability-indicating nature of the analytical method and to identify potential degradation products.
Procedure:
-
Prepare solutions of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Expose the solutions to the following stress conditions:
-
Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidation: Add 3% H₂O₂ and incubate at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid compound at 105°C for 24 hours.
-
Photostability: Expose the solution to UV light (254 nm) and visible light for 24 hours.
-
-
Analyze the stressed samples by the developed HPLC-UV/MS method and compare the chromatograms to that of an unstressed sample.
Isotopic Stability (Back-Exchange) Study Protocol
Objective: To confirm the absence of deuterium-hydrogen back-exchange under relevant conditions.
References
- 1. Triamcinolone acetonide | 76-25-5 [chemicalbook.com]
- 2. One Pot Process For Synthesis Of Triamcinolone Acetonide [quickcompany.in]
- 3. Page loading... [wap.guidechem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. medcraveonline.com [medcraveonline.com]
- 8. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 9. benchchem.com [benchchem.com]
- 10. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 11. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for the LC-MS/MS Quantification of Triamcinolone Acetonide Using Triamcinolone Acetonide-d6
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the quantitative analysis of triamcinolone (B434) acetonide in biological matrices, such as human plasma and urine, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, triamcinolone acetonide-d6, ensures high accuracy and precision, making this methodology suitable for pharmacokinetic studies, clinical monitoring, and doping control.[1][2]
Introduction
Triamcinolone acetonide (TA) is a potent synthetic corticosteroid with anti-inflammatory and immunosuppressive properties. It is utilized in the treatment of various conditions, including skin diseases, allergic reactions, and rheumatoid arthritis.[3] Accurate quantification of triamcinolone acetonide in biological fluids is crucial for assessing its pharmacokinetic profile, ensuring therapeutic efficacy, and monitoring potential misuse in sports.[2] LC-MS/MS has emerged as the preferred analytical technique for this purpose due to its high sensitivity, selectivity, and specificity. The use of a deuterated internal standard, this compound, is essential for correcting matrix effects and variabilities in sample processing and instrument response.[2]
Experimental Protocols
Sample Preparation
The choice of sample preparation method depends on the biological matrix. Below are protocols for plasma and urine.
2.1.1. Plasma: Liquid-Liquid Extraction (LLE)
This method is effective for extracting triamcinolone acetonide and the internal standard from human plasma.
-
To 500 µL of plasma in a microcentrifuge tube, add 50 µL of the this compound internal standard working solution.
-
Add a mixture of ethyl acetate (B1210297) and n-hexane (4:1, v/v) as the extraction solvent.
-
Vortex the mixture vigorously for 2-3 minutes.
-
Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in a specific volume (e.g., 200 µL) of the mobile phase.[1]
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
2.1.2. Urine: Liquid-Liquid Extraction (LLE) with Enzymatic Hydrolysis
For urine samples, an initial hydrolysis step is often included to cleave any conjugated metabolites.
-
To a 2.5 mL aliquot of urine, add the this compound internal standard.[2]
-
Perform enzymatic hydrolysis to deconjugate metabolites.
-
Proceed with liquid-liquid extraction using ethyl acetate.[2]
-
The subsequent steps of drying and reconstitution are similar to the plasma protocol.[2]
LC-MS/MS Instrumentation and Conditions
The following tables summarize the typical instrument parameters for the quantification of triamcinolone acetonide.
Table 1: Mass Spectrometry Parameters for MRM Analysis
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3000 V |
| Capillary Temperature | 350°C |
| MRM Transitions | |
| Triamcinolone Acetonide | m/z 435.4 → 397.3[1][3] |
| m/z 435 > 415.2[2] | |
| This compound | m/z 441 > 421.2[2] |
| Collision Energy | Optimized for each transition (e.g., 13 V for TA)[1] |
| Dwell Time | ~0.2 s per transition[1] |
Table 2: Chromatographic Conditions
| Parameter | Example 1 | Example 2 |
| HPLC System | Waters Alliance 2795[2] | ACQUITY UPLC[1][3] |
| Column | C18 Column[2] | ACQUITY BEH C18 (50 x 2.1 mm, 1.7 µm)[1][3] |
| Mobile Phase | Acetonitrile and 2% Formic Acid in Water[2] | Acetonitrile and Water with 1% Formic Acid (55:45, v/v)[1][3] |
| Flow Rate | Gradient Elution[2] | 0.2 mL/min[1][3] |
| Column Temperature | Ambient | 40°C[1][3] |
| Injection Volume | Not Specified | 10 µL |
Method Validation
A summary of the validation parameters from a representative study is presented below.
Table 3: Method Validation Data
| Parameter | Result |
| Linearity Range | 0.53–21.20 ng/mL[3] |
| Lower Limit of Quantification (LLOQ) | 0.53 ng/mL[3] |
| Intra-run Precision (%RSD) | 3.007% to 9.960%[3] |
| Inter-run Precision (%RSD) | 3.528% to 11.26%[3] |
| Intra-run Accuracy | -6.577% to -1.962%[3] |
| Inter-run Accuracy | -3.371% to 0.348%[3] |
| Extraction Recovery (TA) | 77.4% to 99.0%[3] |
Pharmacokinetic Data
The validated LC-MS/MS method can be applied to pharmacokinetic studies. The following table shows example parameters determined in healthy volunteers after a single intramuscular injection of 80 mg of triamcinolone acetonide.
Table 4: Pharmacokinetic Parameters of Triamcinolone Acetonide
| Parameter | Test Formulation | Reference Formulation |
| Cmax (ng/mL) | 8.616 ± 1.232 | 8.285 ± 1.218 |
| Tmax (h) | 1.833 ± 0.243 | 1.861 ± 0.230 |
| t1/2 (h) | 181.249 ± 78.585 | 201.782 ± 83.551 |
| AUC0-720 (ng·h/mL) | 835.642 ± 297.209 | 830.684 ± 331.168 |
| AUC0-∞ (ng·h/mL) | 991.859 ± 355.939 | 1018.665 ± 420.769 |
Data presented as mean ± standard deviation.[3]
Visualized Workflows
The following diagrams illustrate the experimental workflow for the LC-MS/MS quantification of triamcinolone acetonide.
Caption: General workflow for LC-MS/MS quantification of Triamcinolone Acetonide.
Caption: Role of the internal standard in ensuring accurate quantification.
References
- 1. Development of a UPLC-ESI-MS/MS method for the determination of triamcinolone acetonide in human plasma and evaluation of its bioequivalence after a single intramuscular injection in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dshs-koeln.de [dshs-koeln.de]
- 3. files.core.ac.uk [files.core.ac.uk]
The Gold Standard in Bioanalysis: Utilizing Triamcinolone Acetonide-d6 for Robust Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of pharmacokinetic (PK) research, the precise and accurate quantification of drug candidates in biological matrices is paramount. Triamcinolone (B434) acetonide, a potent synthetic corticosteroid, is widely used for its anti-inflammatory properties. To meticulously characterize its absorption, distribution, metabolism, and excretion (ADME) profile, a robust bioanalytical method is essential. The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis, and Triamcinolone acetonide-d6 serves as the ideal SIL-IS for the quantitative analysis of triamcinolone acetonide. This document provides detailed application notes and protocols for the utilization of this compound in pharmacokinetic studies, ensuring the generation of high-quality, reliable data.
The fundamental principle behind using a deuterated internal standard lies in its near-identical physicochemical properties to the analyte of interest. This compound co-elutes with triamcinolone acetonide during chromatographic separation, experiencing the same extraction efficiencies, matrix effects (ion suppression or enhancement), and instrument variability.[1] Since the mass spectrometer can distinguish between the analyte and the heavier isotope-labeled standard, the ratio of their peak areas allows for precise and accurate quantification, effectively normalizing for experimental variations.[1]
Application Notes
The primary application of this compound is as an internal standard for the accurate quantification of triamcinolone acetonide in various biological matrices, including plasma and urine, during preclinical and clinical pharmacokinetic studies. Its use is critical for:
-
Accurate Pharmacokinetic Parameter Determination: By ensuring precise concentration measurements over time, key PK parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the concentration-time curve (AUC), and elimination half-life (t1/2) can be determined with high confidence.
-
Bioequivalence Studies: In the development of generic formulations, demonstrating bioequivalence to a reference product is crucial. The use of this compound in the bioanalytical method provides the necessary accuracy and precision to reliably compare the pharmacokinetic profiles of different formulations.[1][2]
-
Doping Control Analysis: Regulatory bodies like the World Anti-Doping Agency (WADA) require highly sensitive and specific methods to detect the illicit use of corticosteroids in athletes. This compound is utilized as a surrogate or internal standard in quantitative ESI-LC-MS/MS assays for the analysis of triamcinolone acetonide in urine.[3]
-
Metabolism Studies: While characterizing the metabolites of triamcinolone acetonide, the deuterated standard helps in the accurate quantification of the parent drug, providing a complete picture of its metabolic fate.
Experimental Protocols
The following protocols are generalized from published methodologies and should be optimized for specific laboratory conditions and instrumentation.
Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples
a. Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of Triamcinolone acetonide and this compound into separate 10 mL volumetric flasks.
-
Dissolve the compounds in methanol (B129727) and make up to the mark to obtain 1 mg/mL stock solutions.[4] Store these solutions at 2-8°C.
b. Working Standard Solutions:
-
Prepare a series of working standard solutions of Triamcinolone acetonide by serially diluting the stock solution with a suitable solvent (e.g., 50:50 methanol:water) to achieve concentrations for spiking into the biological matrix.
-
Prepare a working solution of this compound (e.g., 500 ng/mL) by diluting its stock solution with the same solvent.[1]
c. Calibration Standards (CS):
-
Prepare a set of calibration standards by spiking the appropriate working standard solutions of Triamcinolone acetonide into blank biological matrix (e.g., human plasma). A typical concentration range for triamcinolone acetonide in plasma is 0.53–21.20 ng/mL.[1][2]
-
For a 500 µL plasma sample, you would add a small volume (e.g., 50 µL) of the working standard solution.[1]
d. Quality Control (QC) Samples:
-
Prepare QC samples at a minimum of three concentration levels: low, medium, and high (e.g., 1.06, 5.30, and 21.20 ng/mL in plasma).[1] These are prepared by spiking blank matrix from a separate stock solution of Triamcinolone acetonide than that used for the calibration standards.
Sample Preparation from Human Plasma (Liquid-Liquid Extraction)
This protocol is adapted from a validated method for triamcinolone acetonide in human plasma.[1][2]
-
Thaw frozen plasma samples and vortex to ensure homogeneity.
-
To a 500 µL aliquot of plasma in a microcentrifuge tube, add 50 µL of the this compound working solution (internal standard).
-
Add 50 µL of 40% acetonitrile (B52724) in water.[1]
-
Vortex the mixture for 1 minute.
-
Add 3 mL of an extraction solvent mixture of ethyl acetate (B1210297) and n-hexane (4:1, v/v).[1][2]
-
Vortex the tube for 3 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.[1]
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.[1]
-
Vortex for 1 minute and transfer to an autosampler vial for LC-MS/MS analysis.
UPLC-MS/MS Analysis
The following are typical UPLC-MS/MS parameters that can be used as a starting point for method development.
| Parameter | Recommended Condition |
| UPLC System | Waters ACQUITY UPLC or equivalent |
| Column | ACQUITY UPLC BEH C18, 50 x 2.1 mm, 1.7 µm |
| Mobile Phase | Acetonitrile and water with 1% formic acid (55:45, v/v)[1][2] |
| Flow Rate | 0.2 mL/min[1] |
| Column Temperature | 40°C |
| Injection Volume | 10 µL[1] |
| Mass Spectrometer | Waters Xevo TQ or equivalent triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 350°C |
| MRM Transitions | Triamcinolone acetonide: m/z 435.4 → 397.3[1][2]this compound: m/z 441.4 → 403.3 (predicted) |
| Cone Voltage | Optimized for each compound (e.g., 30 V) |
| Collision Energy | Optimized for each transition (e.g., 20 eV) |
Data Presentation
Table 1: Method Validation Parameters for Quantification of Triamcinolone Acetonide in Human Plasma
This table presents typical validation results for an LC-MS/MS method for the quantification of triamcinolone acetonide in human plasma, demonstrating the performance expected when using a deuterated internal standard.[1][2][5]
| Parameter | Result |
| Linearity Range | 0.53 - 21.20 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.53 ng/mL |
| Intra-day Precision (%RSD) | 3.01% - 9.96% |
| Inter-day Precision (%RSD) | 3.53% - 11.26% |
| Intra-day Accuracy (% Bias) | -6.58% to -1.96% |
| Inter-day Accuracy (% Bias) | -3.37% to 0.35% |
| Extraction Recovery | ~85-115% |
| Matrix Effect | Within acceptable limits (e.g., 95.8% - 101.1%) |
Table 2: Pharmacokinetic Parameters of Triamcinolone Acetonide in Healthy Human Volunteers Following a Single Intramuscular Injection
The following table summarizes the pharmacokinetic parameters of triamcinolone acetonide obtained from a study in healthy volunteers, where a robust bioanalytical method, similar to the one described, was employed.[1][6]
| Parameter | Mean ± SD |
| Dose | 80 mg |
| Cmax (ng/mL) | 8.62 ± 1.23 |
| Tmax (h) | 1.83 ± 0.24 |
| AUC₀₋₇₂₀ (ng·h/mL) | 835.64 ± 297.21 |
| AUC₀₋∞ (ng·h/mL) | 991.86 ± 355.94 |
| t₁/₂ (h) | 181.25 ± 78.59 |
Visualizations
Caption: Experimental workflow for the quantification of Triamcinolone acetonide in plasma.
Caption: Principle of using a deuterated internal standard in bioanalysis.
References
- 1. Development of a UPLC-ESI-MS/MS method for the determination of triamcinolone acetonide in human plasma and evaluation of its bioequivalence after a single intramuscular injection in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Development of a UPLC-ESI-MS/MS method for the determination of triamcinolone acetonide in human plasma and evaluation of its bioequivalence after a single intramuscular injection in healthy volunteers [frontiersin.org]
- 3. dshs-koeln.de [dshs-koeln.de]
- 4. scholar.cu.edu.eg [scholar.cu.edu.eg]
- 5. Development of a UPLC-ESI-MS/MS method for the determination of triamcinolone acetonide in human plasma and evaluation of its bioequivalence after a single intramuscular injection in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of Triamcinolone Acetonide in Human Urine using Triamcinolone Acetonide-d6 as an Internal Standard
For Research Use Only.
Abstract
This application note provides a detailed protocol for the quantitative analysis of Triamcinolone (B434) Acetonide (TA) in human urine. The method utilizes a stable isotope-labeled internal standard, Triamcinolone Acetonide-d6 (TA-d6), and liquid chromatography-tandem mass spectrometry (LC-MS/MS) for accurate and sensitive detection. This protocol is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic studies, clinical trials, and anti-doping analysis. The methodology described herein includes urine sample preparation, enzymatic hydrolysis, extraction, and LC-MS/MS analysis.
Introduction
Triamcinolone acetonide is a potent synthetic glucocorticosteroid used for its anti-inflammatory properties in the treatment of various conditions.[1] Its use is regulated in competitive sports, where systemic administration is prohibited.[1][2] Therefore, sensitive and reliable methods for the quantification of triamcinolone acetonide and its metabolites in urine are crucial for both therapeutic drug monitoring and anti-doping purposes. The use of a deuterated internal standard, such as this compound, is essential for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring the accuracy and precision of the quantitative results.[3]
Experimental Protocol
This protocol outlines a common procedure for the analysis of triamcinolone acetonide in urine, drawing from established methodologies in the field.[1][2][4][5]
1. Materials and Reagents
-
Triamcinolone Acetonide (analytical standard)
-
This compound (internal standard)[3]
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ethyl acetate (B1210297) (analytical grade)[1][5]
-
Formic acid (LC-MS grade)[1]
-
Ammonium (B1175870) formate[5]
-
Phosphate (B84403) buffer (pH 7)[2][5]
-
Ultrapure water
-
Solid-Phase Extraction (SPE) C18 cartridges (alternative to LLE)[2]
2. Standard Solution Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Triamcinolone Acetonide and this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the Triamcinolone Acetonide stock solution in methanol to create calibration standards. A typical calibration curve might range from 0.4 ng/mL to 100 ng/mL.[1][4]
-
Internal Standard Spiking Solution: Prepare a working solution of this compound in methanol at an appropriate concentration (e.g., 40 ng/mL).[5]
3. Sample Preparation
-
Sample Collection: Collect urine samples in sterile containers.
-
Internal Standard Addition: To a 2.5 mL to 5 mL aliquot of urine, add a known amount of the this compound internal standard spiking solution.[1][5]
-
Enzymatic Hydrolysis: To cleave glucuronide conjugates, add 1.5 mL of 1 M phosphate buffer (pH 7) and 50 µL of β-glucuronidase enzyme solution.[2][5] Incubate the mixture at 55°C for 1 hour.[2][5]
-
Extraction:
-
Liquid-Liquid Extraction (LLE):
-
Alkalinize the sample to pH 8-9 with potassium carbonate solution.[5]
-
Extract the analytes by adding 4 mL of ethyl acetate or tert-butyl methyl ether (TBME) and vortexing.[1][2][4][5]
-
Centrifuge to separate the organic and aqueous layers.[5]
-
Transfer the organic layer to a clean tube. Repeat the extraction process for a second time.[5]
-
Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 40°C.[5]
-
-
Solid-Phase Extraction (SPE) (Alternative):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the hydrolyzed urine sample onto the cartridge.
-
Wash the cartridge with water to remove interferences.
-
Elute the analytes with an appropriate organic solvent (e.g., methanol or dichloromethane).[2]
-
Evaporate the eluate to dryness.
-
-
-
Reconstitution: Reconstitute the dried extract in 100-200 µL of the initial mobile phase (e.g., a mixture of water and acetonitrile).[1][2][5]
4. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C18 analytical column (e.g., 50 x 2.1 mm, 3 µm).[4]
-
Mobile Phase A: Water with 0.1% formic acid or 2 mmol ammonium acetate.[4]
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the analytes, followed by a re-equilibration step.
-
Flow Rate: 300 µL/min.[4]
-
Injection Volume: 5 µL.[4]
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.[1][2]
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for both Triamcinolone Acetonide and this compound should be monitored. For example, a possible transition for Triamcinolone Acetonide is m/z 435.0 → 415.0.[4]
-
Data Presentation
Table 1: Method Validation Parameters for Triamcinolone Acetonide in Urine
| Parameter | Value | Reference |
| Linearity Range | 0 - 100 ng/mL | [1] |
| Limit of Detection (LOD) | 0.4 ng/mL | [4] |
| Recovery | 105.1% | [6] |
| Intra-assay Precision (CV%) | 7.3% | [6] |
Table 2: Urinary Concentrations of Triamcinolone Acetonide after Various Administrations
| Administration Route | Dose | Maximum Urinary Concentration (ng/mL) | Reference |
| Oral | 8 mg | 77 | [1] |
| Intramuscular | 40 mg | 1.4 - 21.3 | [5] |
| Intramuscular | 80 mg | 5.4 - 129.0 | [5] |
| Intranasal | 220 µ g/day for 3 days | 0.0 - 3.5 | [5] |
| Topical | - | 0 - 1.7 | [7] |
Workflow Diagram
Caption: Experimental workflow for the quantification of Triamcinolone Acetonide in urine.
Discussion
The presented protocol provides a robust and reliable method for the quantification of triamcinolone acetonide in urine. The use of a stable isotope-labeled internal standard, this compound, is crucial for achieving high accuracy and precision by compensating for potential sample loss during preparation and variations in instrument response. The choice between liquid-liquid extraction and solid-phase extraction will depend on laboratory resources and specific sample characteristics. Both methods have been shown to be effective for the extraction of corticosteroids from urine.[1][2] The LC-MS/MS parameters can be further optimized to achieve the desired sensitivity and chromatographic resolution. This method is suitable for a wide range of applications, from clinical research to anti-doping control.
References
- 1. dshs-koeln.de [dshs-koeln.de]
- 2. dshs-koeln.de [dshs-koeln.de]
- 3. medchemexpress.com [medchemexpress.com]
- 4. gtfch.org [gtfch.org]
- 5. DSpace [repositori.upf.edu]
- 6. minio.scielo.br [minio.scielo.br]
- 7. Evaluation of the reporting level to detect triamcinolone acetonide misuse in sports - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Triamcinolone Acetonide-d6 in Bioequivalence Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bioequivalence (BE) studies are a cornerstone of generic drug development, ensuring that a new formulation of a drug is therapeutically equivalent to a reference product. A critical component of these studies is the accurate quantification of the drug in biological matrices, such as plasma or serum. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalysis due to its high sensitivity and selectivity. The use of a stable isotope-labeled internal standard (SIL-IS) is paramount for achieving reliable and reproducible data in LC-MS/MS-based bioanalysis.[1][2] Triamcinolone (B434) acetonide-d6, a deuterated analog of Triamcinolone acetonide, serves as an ideal internal standard in bioequivalence studies of Triamcinolone acetonide formulations. Its near-identical physicochemical properties to the analyte ensure that it behaves similarly during sample preparation and analysis, effectively compensating for variability.[1][2]
The fundamental principle behind using a deuterated internal standard lies in its ability to correct for various sources of analytical error, including matrix effects and inconsistencies in sample preparation.[3] Since the deuterated standard has the same chemical properties as the analyte, it experiences the same degree of ion suppression or enhancement in the mass spectrometer's ion source, allowing for accurate correction.[3] Furthermore, any loss of analyte during extraction or processing is mirrored by a proportional loss of the internal standard, ensuring the ratio of their peak areas remains constant.[3] This application note provides a comprehensive overview and detailed protocols for the use of Triamcinolone acetonide-d6 in bioequivalence studies of Triamcinolone acetonide.
Physicochemical Properties
A summary of the key physicochemical properties of Triamcinolone acetonide and its deuterated internal standard, this compound, is presented below.
| Property | Triamcinolone Acetonide | This compound |
| Molecular Formula | C₂₄H₃₁FO₆[4] | C₂₄H₂₅D₆FO₆ |
| Molecular Weight | 434.50 g/mol [4] | 440.54 g/mol |
| Isotopic Purity | Not Applicable | Typically >98% |
| CAS Number | 76-25-5[4] | Not available |
Bioanalytical Method Development using LC-MS/MS
The development of a robust and validated bioanalytical method is a prerequisite for conducting bioequivalence studies. The following sections outline the key steps in developing an LC-MS/MS method for the quantification of Triamcinolone acetonide in human plasma using this compound as an internal standard.
1. Mass Spectrometry Conditions
Mass spectrometric detection is typically performed using an electrospray ionization (ESI) source in the positive ionization mode.[5][6][7] Multiple Reaction Monitoring (MRM) is employed for selective and sensitive quantification. The precursor to product ion transitions for Triamcinolone acetonide and this compound need to be optimized.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Triamcinolone Acetonide | 435.4 | 397.3[6][7][8] |
| This compound | 441.4 | 403.3 |
2. Chromatographic Conditions
Chromatographic separation is crucial to resolve the analyte from endogenous matrix components. A reverse-phase C18 column is commonly used for the separation of Triamcinolone acetonide.[5][6][7]
| Parameter | Condition |
| Column | C18 reverse-phase column[5][6][7] |
| Mobile Phase | Acetonitrile (B52724)/water containing 1% formic acid (55:45, v/v)[5][6][7] |
| Flow Rate | 0.2 mL/min[5] |
| Injection Volume | 10 µL[7] |
| Run Time | 2.0 min[5] |
3. Sample Preparation
The goal of sample preparation is to extract the analyte and internal standard from the biological matrix while removing interfering substances. Liquid-liquid extraction (LLE) is an effective method for Triamcinolone acetonide.[5][6][7]
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
-
Stock Solutions: Prepare individual stock solutions of Triamcinolone acetonide and this compound in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the Triamcinolone acetonide stock solution with a mixture of acetonitrile and water to create calibration standards.
-
Internal Standard Working Solution: Prepare a working solution of this compound at an appropriate concentration (e.g., 500 ng/mL) in a 40% acetonitrile-water mixture.[5]
Protocol 2: Plasma Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 500 µL of plasma sample (calibration standard, quality control, or study sample) into a clean microcentrifuge tube.[5]
-
Add 50 µL of the this compound internal standard working solution to each tube.[5]
-
Vortex the mixture for 1 minute.[5]
-
Add 3 mL of ethyl acetate/hexane (4:1, v/v) as the extraction solvent.[5]
-
Vortex the mixture for 3 minutes.[5]
-
Centrifuge at 4000 rpm for 10 minutes.[5]
-
Transfer the supernatant (organic layer) to a new tube.[5]
-
Evaporate the solvent to dryness under a stream of nitrogen gas.
-
Reconstitute the residue in 100 µL of the mobile phase.[5]
-
Vortex for 1 minute and inject into the LC-MS/MS system.[5]
Protocol 3: Method Validation
The developed bioanalytical method must be validated according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters include:
-
Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Linearity: The range of concentrations over which the method is accurate and precise. For Triamcinolone acetonide, a linear range of 0.53–21.20 ng/mL has been demonstrated.[5][6][7]
-
Accuracy and Precision: The closeness of the measured values to the true values and the degree of scatter between a series of measurements. Intra- and inter-run precision values for Triamcinolone acetonide have been reported to be between 3.007% to 11.26%.[5][6][7]
-
Recovery: The efficiency of the extraction procedure. Recovery rates for Triamcinolone acetonide have been reported to be between 77.4% and 99.0%.[5]
-
Matrix Effect: The effect of co-eluting matrix components on the ionization of the analyte.
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.
Data Presentation
The following tables summarize typical quantitative data from a bioequivalence study of Triamcinolone acetonide.
Table 1: Bioanalytical Method Validation Summary
| Validation Parameter | Acceptance Criteria | Typical Result |
| Linearity (r²) | ≥ 0.99 | > 0.995 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 | 0.53 ng/mL[5][6][7] |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | 3.007% to 9.960%[5][6] |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | 3.528% to 11.26%[5][6] |
| Intra-day Accuracy (% bias) | ± 15% (± 20% at LLOQ) | -6.577% to -1.962%[5][6] |
| Inter-day Accuracy (% bias) | ± 15% (± 20% at LLOQ) | -3.371% to 0.348%[5][6] |
| Extraction Recovery | Consistent and reproducible | 77.4% to 99.0%[5] |
Table 2: Pharmacokinetic Parameters from a Bioequivalence Study
| Parameter | Test Formulation (Mean ± SD) | Reference Formulation (Mean ± SD) | 90% Confidence Interval |
| Cmax (ng/mL) | 8.616 ± 1.232[7][8] | 8.285 ± 1.218[7][8] | 99.1% - 109.1%[8] |
| AUC₀₋₇₂₀ (ng·h/mL) | 835.642 ± 297.209[7] | 830.684 ± 331.168[7] | 92.8% - 113.4%[8] |
| AUC₀₋∞ (ng·h/mL) | 991.859 ± 355.939[7] | Not explicitly stated | 89.7% - 110.9%[8] |
| Tmax (h) | 1.833 ± 0.243[7][8] | 1.861 ± 0.230[7][8] | Not applicable |
| t₁/₂ (h) | 181.249 ± 78.585[7][8] | 201.782 ± 83.551[7][8] | Not applicable |
Mandatory Visualizations
Caption: Bioanalytical workflow for Triamcinolone acetonide in plasma.
Caption: Logic of internal standard correction for analytical variability.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Triamcinolone Acetonide [webbook.nist.gov]
- 5. Development of a UPLC-ESI-MS/MS method for the determination of triamcinolone acetonide in human plasma and evaluation of its bioequivalence after a single intramuscular injection in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Development of a UPLC-ESI-MS/MS method for the determination of triamcinolone acetonide in human plasma and evaluation of its bioequivalence after a single intramuscular injection in healthy volunteers [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Development of a UPLC-ESI-MS/MS method for the determination of triamcinolone acetonide in human plasma and evaluation of its bioequivalence after a single intramuscular injection in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sample Preparation Using Triamcinolone Acetonide-d6
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the preparation of biological samples for the quantitative analysis of Triamcinolone (B434) acetonide, utilizing its deuterated internal standard, Triamcinolone acetonide-d6. These methods are primarily designed for liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, a common technique in pharmacokinetic studies, clinical monitoring, and anti-doping control.
Introduction
Triamcinolone acetonide is a synthetic corticosteroid used for its anti-inflammatory and immunosuppressive properties. Accurate quantification in biological matrices such as plasma and urine is crucial for assessing its therapeutic efficacy, pharmacokinetics, and potential misuse. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis by mass spectrometry.[1] It effectively compensates for variations in sample preparation and instrument response, ensuring high accuracy and precision.[1]
This guide details two common and effective sample preparation techniques: Liquid-Liquid Extraction (LLE) and Protein Precipitation (PPT).
Quantitative Method Parameters
The following tables summarize typical quantitative parameters for the analysis of Triamcinolone acetonide using an internal standard like this compound with LC-MS/MS.
Table 1: Performance Characteristics in Plasma
| Parameter | Typical Value Range |
| Linearity Range | 0.53 - 21.20 ng/mL[2][3] |
| Lower Limit of Quantification (LLOQ) | 0.53 ng/mL[2][3] |
| Accuracy | -6.577% to 0.348%[2][3] |
| Intra-day Precision (%CV) | 3.007% to 9.960%[2][3] |
| Inter-day Precision (%CV) | 3.528% to 11.26%[2][3] |
| Mean Recovery | >79.5%[4] |
Table 2: Performance Characteristics in Urine
| Parameter | Typical Value Range |
| Linearity Range | 0 - 100 ng/mL[5] |
| Reporting Limit (Anti-Doping) | 15 ng/mL[6] |
| Accuracy and Precision | Method validated with acceptable accuracy and precision[5] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for Plasma Samples
This protocol is adapted from a validated method for the quantification of Triamcinolone acetonide in human plasma.[2][3]
Materials:
-
Human plasma samples
-
This compound internal standard (IS) solution
-
Acetonitrile (B52724) (ACN), 40% in water
-
Ethyl acetate (B1210297)/Hexane mixture (4:1, v/v)
-
Nitrogen gas evaporator
-
LC-MS/MS mobile phase for reconstitution
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 500 µL of plasma into a clean centrifuge tube.
-
Add 50 µL of 40% acetonitrile in water.
-
Add 50 µL of the this compound internal standard solution.
-
Vortex the mixture for 1 minute.
-
Add 3 mL of the ethyl acetate/hexane (4:1, v/v) extraction solvent.
-
Vortex vigorously for 3 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer (supernatant) to a new clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in 100 µL of the LC-MS/MS mobile phase.
-
Vortex for 1 minute to ensure complete dissolution.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE) with Enzymatic Hydrolysis for Urine Samples
This protocol is suitable for the analysis of both free and conjugated Triamcinolone acetonide in urine, often required in anti-doping analysis.[5][7]
Materials:
-
Urine samples (2.5 - 4 mL)
-
This compound internal standard (IS) solution
-
β-glucuronidase from E. coli
-
Phosphate (B84403) buffer (e.g., 0.2 M, pH 7) or Acetate buffer
-
Ethyl acetate or Tert-butyl methyl ether (TBME)
-
Nitrogen gas evaporator
-
LC-MS/MS mobile phase for reconstitution
-
Vortex mixer
-
Centrifuge
-
Incubator or water bath at 50-55°C
Procedure:
-
Pipette 2.5 mL of urine into a centrifuge tube.
-
Add the this compound internal standard solution.
-
Add 1 mL of phosphate buffer (pH 7).
-
Add 50 µL of β-glucuronidase enzyme solution.
-
Vortex briefly to mix.
-
Incubate the mixture at 50°C for 1 hour to hydrolyze glucuronide conjugates.
-
Allow the sample to cool to room temperature.
-
Add 5 mL of ethyl acetate.
-
Vortex for 15 minutes.
-
Centrifuge to separate the layers.
-
Transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 200 µL of the LC-MS/MS mobile phase.[5]
-
Transfer to an autosampler vial for analysis.
Protocol 3: Protein Precipitation (PPT) for Plasma Samples
This protocol offers a simpler and faster, though potentially less clean, alternative to LLE for plasma samples.[4]
Materials:
-
Human plasma samples
-
This compound internal standard (IS) solution
-
Precipitating agent: Acetonitrile (ACN) or 5% Trichloroacetic acid (TCA)[4]
-
Vortex mixer
-
Centrifuge (capable of >4000 rpm)
Procedure:
-
Pipette 0.5 mL of plasma into a microcentrifuge tube.
-
Add the this compound internal standard solution.
-
Add 0.5 mL of the precipitating agent (e.g., 5% TCA).
-
Vortex for 2 minutes to ensure thorough mixing and protein denaturation.
-
Centrifuge at 4000 rpm for 7 minutes to pellet the precipitated proteins.[4]
-
Carefully collect the supernatant.
-
The supernatant can be directly injected for LC-MS/MS analysis or subjected to further cleanup or evaporation/reconstitution steps if necessary.
Concluding Remarks
The selection of a sample preparation method depends on the specific requirements of the assay, including the sample matrix, required sensitivity, and available equipment. Liquid-liquid extraction generally provides cleaner extracts, which can be beneficial for minimizing matrix effects in LC-MS/MS analysis. Protein precipitation is a high-throughput and straightforward technique suitable for rapid sample screening. In all cases, the use of this compound as an internal standard is highly recommended to ensure the reliability and accuracy of the quantitative results. Method validation should always be performed to demonstrate that the chosen protocol meets the required performance characteristics for the intended application.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Development of a UPLC-ESI-MS/MS method for the determination of triamcinolone acetonide in human plasma and evaluation of its bioequivalence after a single intramuscular injection in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jag.journalagent.com [jag.journalagent.com]
- 5. dshs-koeln.de [dshs-koeln.de]
- 6. researchgate.net [researchgate.net]
- 7. dshs-koeln.de [dshs-koeln.de]
Application Notes and Protocols for Therapeutic Drug Monitoring of Triamcinolone Acetonide using Triamcinolone Acetonide-d6
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triamcinolone (B434) acetonide is a synthetic corticosteroid utilized for its potent anti-inflammatory and immunosuppressive properties in the treatment of various conditions, including dermatological, allergic, and rheumatic diseases.[1] Therapeutic drug monitoring (TDM) of triamcinolone acetonide is crucial to optimize dosing, ensuring therapeutic efficacy while minimizing the risk of adverse effects associated with systemic exposure. The use of a stable isotope-labeled internal standard, such as Triamcinolone acetonide-d6, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurate and precise quantification in biological matrices.[1][2] This document provides detailed application notes and protocols for the therapeutic drug monitoring of triamcinolone acetonide using this compound as an internal standard.
Principle of the Method
The method employs LC-MS/MS for the sensitive and selective quantification of triamcinolone acetonide in plasma or urine.[1][2] this compound, a deuterated analog of the drug, is added to the biological sample as an internal standard to account for variability during sample preparation and analysis.[1][3] Following extraction, the analyte and internal standard are separated by high-performance liquid chromatography (HPLC) and detected by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.[4][5] Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Quantitative Data Summary
The following tables summarize typical quantitative data from validated LC-MS/MS methods for the therapeutic drug monitoring of triamcinolone acetonide.
Table 1: LC-MS/MS Method Parameters for Triamcinolone Acetonide Analysis
| Parameter | Setting |
| Liquid Chromatography | |
| Column | C18 reverse-phase (e.g., 50 x 2.1 mm, 1.7 µm)[4][6] |
| Mobile Phase | Acetonitrile (B52724) and water with 0.1% formic acid (gradient elution)[4][7] |
| Flow Rate | 0.2 - 0.3 mL/min[4][7] |
| Injection Volume | 10 - 15 µL[2] |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive[1][4] |
| Scan Type | Multiple Reaction Monitoring (MRM)[4] |
| MRM Transition (Triamcinolone Acetonide) | m/z 435.4 → 397.3[4][5] |
| MRM Transition (this compound) | m/z 441.4 → 403.3 (projected) |
Table 2: Method Validation Parameters for Triamcinolone Acetonide Quantification in Human Plasma
| Parameter | Typical Value |
| Linearity Range | 0.53 – 21.20 ng/mL[4][6] |
| Lower Limit of Quantification (LLOQ) | 0.53 ng/mL[4][6] |
| Intra-day Precision (% CV) | 3.0% - 10.0%[5] |
| Inter-day Precision (% CV) | 3.5% - 11.3%[5] |
| Intra-day Accuracy (% Bias) | -6.6% to -2.0%[5] |
| Inter-day Accuracy (% Bias) | -3.4% to 0.3%[5] |
| Recovery | Consistent and reproducible |
Experimental Protocols
Protocol 1: Plasma Sample Preparation
-
Sample Collection: Collect whole blood samples in tubes containing an appropriate anticoagulant (e.g., EDTA).
-
Plasma Separation: Centrifuge the blood samples at 2000 x g for 10 minutes at 4°C to separate the plasma.
-
Aliquoting: Transfer the plasma supernatant to a clean polypropylene (B1209903) tube. Samples can be stored at -80°C until analysis.
-
Spiking with Internal Standard: To a 500 µL aliquot of plasma sample (calibrator, quality control, or patient sample), add 50 µL of a working solution of this compound in a 40% acetonitrile-water mixture.[6]
-
Protein Precipitation: Add 3 mL of a 4:1 (v/v) solution of ethyl acetate (B1210297) and n-hexane.[4][6]
-
Vortexing: Vortex the mixture vigorously for 3 minutes to ensure complete protein precipitation and extraction.[6]
-
Centrifugation: Centrifuge the samples at 4000 rpm for 10 minutes.[6]
-
Supernatant Transfer: Carefully transfer the upper organic layer (supernatant) to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.[6]
-
Final Centrifugation: Vortex the reconstituted sample for 1 minute and centrifuge at 15,000 rpm to pellet any remaining particulates.[6]
-
Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis
-
LC System: An ultra-performance liquid chromatography (UPLC) system.
-
Mass Spectrometry System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[1]
-
Chromatographic Separation:
-
Inject the prepared sample onto a C18 reverse-phase column.[4][6]
-
Employ a gradient elution program with a mobile phase consisting of acetonitrile and water, both containing 0.1% formic acid.[4][7] A typical gradient might start at a lower percentage of acetonitrile and ramp up to elute the analytes.
-
-
Mass Spectrometric Detection:
-
Set the instrument to perform Multiple Reaction Monitoring (MRM) for the specific precursor-to-product ion transitions for both triamcinolone acetonide and this compound as indicated in Table 1.
-
Optimize instrument parameters such as nebulizer gas, drying gas flow, and temperature according to the manufacturer's recommendations.
-
Data Analysis:
-
Integrate the peak areas for both triamcinolone acetonide and this compound.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratios of the calibrators against their known concentrations.
-
Determine the concentration of triamcinolone acetonide in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Visualizations
Caption: Experimental workflow for Triamcinolone Acetonide TDM.
References
- 1. dshs-koeln.de [dshs-koeln.de]
- 2. Quantitative, highly sensitive liquid chromatography-tandem mass spectrometry method for detection of synthetic corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Frontiers | Development of a UPLC-ESI-MS/MS method for the determination of triamcinolone acetonide in human plasma and evaluation of its bioequivalence after a single intramuscular injection in healthy volunteers [frontiersin.org]
- 5. Development of a UPLC-ESI-MS/MS method for the determination of triamcinolone acetonide in human plasma and evaluation of its bioequivalence after a single intramuscular injection in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of a UPLC-ESI-MS/MS method for the determination of triamcinolone acetonide in human plasma and evaluation of its bioequivalence after a single intramuscular injection in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and validation of a LC-MS/MS method for simultaneous determination of six glucocorticoids and its application to a pharmacokinetic study in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Triamcinolone Acetonide in Plasma using its Deuterated Standard
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed methodology for the quantitative analysis of triamcinolone (B434) acetonide (TA) in plasma samples using a stable isotope-labeled internal standard, specifically deuterated triamcinolone acetonide (TA-d6). The protocol is based on a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, ensuring high sensitivity and specificity for pharmacokinetic and toxicokinetic studies.
Introduction
Triamcinolone acetonide is a synthetic corticosteroid with potent anti-inflammatory properties used in the treatment of various conditions.[1] Accurate quantification of its concentration in plasma is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for bioequivalence studies. The use of a deuterated internal standard is the gold standard for quantitative LC-MS/MS analysis as it co-elutes with the analyte and experiences similar matrix effects, leading to more accurate and precise results.[2] This application note details a validated UPLC-ESI-MS/MS method for the determination of triamcinolone acetonide in human plasma.
Experimental Protocols
This section outlines the necessary reagents, equipment, and step-by-step procedures for the quantification of triamcinolone acetonide in plasma.
Materials and Reagents
-
Triamcinolone Acetonide (analytical standard)
-
Triamcinolone Acetonide-d6 (deuterated internal standard)[3]
-
Acetonitrile (B52724) (LC-MS grade)
-
Water (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Ethyl Acetate (B1210297) (HPLC grade)
-
n-Hexane (HPLC grade)
-
Human Plasma (drug-free)
-
Methanol (HPLC grade)
Instrumentation
-
UPLC System: Waters ACQUITY UPLC or equivalent
-
Mass Spectrometer: Waters Micromass Quattro Micro or equivalent triple quadrupole mass spectrometer with an electrospray ionization (ESI) source[1]
-
Analytical Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm, or equivalent[4]
Preparation of Standard and Quality Control (QC) Samples
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of triamcinolone acetonide and this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the triamcinolone acetonide stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards.
-
Internal Standard (IS) Working Solution: Prepare a working solution of this compound at an appropriate concentration in a 50:50 mixture of acetonitrile and water.
-
Calibration Standards and QC Samples: Spike drug-free human plasma with the appropriate working standard solutions to prepare a series of calibration standards and quality control samples at low, medium, and high concentrations.
Sample Preparation: Liquid-Liquid Extraction
-
To 500 µL of plasma sample (blank, calibration standard, QC, or unknown), add 50 µL of the internal standard working solution.
-
Vortex the mixture for 1 minute.
-
Add 3 mL of a 4:1 (v/v) solution of ethyl acetate and n-hexane.
-
Vortex for 3 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 1 minute and transfer to an autosampler vial for analysis.
UPLC-MS/MS Analysis
The chromatographic separation and mass spectrometric detection are performed as follows:
-
UPLC Conditions:
-
MS/MS Conditions:
Data and Performance Characteristics
The following tables summarize the quantitative performance of a typical validated method for triamcinolone acetonide in plasma.
Table 1: Calibration Curve and Sensitivity
| Parameter | Value | Reference |
| Linearity Range | 0.53 - 21.20 ng/mL | [4][5][7] |
| Correlation Coefficient (r²) | > 0.99 | [4] |
| Lower Limit of Quantification (LLOQ) | 0.53 ng/mL | [4][5][7] |
Table 2: Precision and Accuracy
| QC Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Accuracy (%) | Reference |
| Low | 3.007 - 9.960 | 3.528 - 11.26 | -6.577 to -1.962 | -3.371 to 0.348 | [5] |
| Medium | 3.007 - 9.960 | 3.528 - 11.26 | -6.577 to -1.962 | -3.371 to 0.348 | [5] |
| High | 3.007 - 9.960 | 3.528 - 11.26 | -6.577 to -1.962 | -3.371 to 0.348 | [5] |
Table 3: Recovery and Matrix Effect
| QC Level | Extraction Recovery (%) | Matrix Effect (%) | Reference |
| Low | 77.4 | 95.8 | |
| Medium | 80.1 | 101.0 | |
| High | 99.0 | 101.1 |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the quantification of triamcinolone acetonide in plasma.
Caption: Workflow for Triamcinolone Acetonide Quantification.
Logical Relationship of Method Validation
The following diagram outlines the key parameters assessed during method validation to ensure the reliability of the analytical results.
Caption: Key Parameters of Method Validation.
References
- 1. dshs-koeln.de [dshs-koeln.de]
- 2. d-nb.info [d-nb.info]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Development of a UPLC-ESI-MS/MS method for the determination of triamcinolone acetonide in human plasma and evaluation of its bioequivalence after a single intramuscular injection in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a UPLC-ESI-MS/MS method for the determination of triamcinolone acetonide in human plasma and evaluation of its bioequivalence after a single intramuscular injection in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Development of a UPLC-ESI-MS/MS method for the determination of triamcinolone acetonide in human plasma and evaluation of its bioequivalence after a single intramuscular injection in healthy volunteers [frontiersin.org]
Application Note: Quantitative Analysis of Triamcinolone Acetonide in Doping Control Using Stable Isotope Dilution LC-MS/MS
Audience: Researchers, scientists, and drug development professionals in the field of anti-doping science and bioanalysis.
Introduction
Triamcinolone (B434) acetonide (TA) is a potent synthetic glucocorticoid used for its anti-inflammatory properties in treating various conditions.[1] In sports, glucocorticoids are classified under section S9 of the World Anti-Doping Agency (WADA) Prohibited List and are forbidden in-competition when administered by systemic routes (e.g., oral, intramuscular, intravenous, or rectal).[1][2] Other routes, such as topical or inhalation, may be permitted.[2][3] To enforce these regulations, doping control laboratories must employ highly accurate and sensitive analytical methods to not only detect but also quantify glucocorticoids in athlete samples, primarily urine.
The quantification is critical for distinguishing between a prohibited systemic administration and a permitted local use. WADA has established a specific reporting limit for triamcinolone acetonide of 15 ng/mL in urine; concentrations exceeding this level may constitute an Adverse Analytical Finding (AAF).[2][4]
This application note details a robust protocol for the quantitative analysis of triamcinolone acetonide in urine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method's accuracy and precision are ensured by the principle of stable isotope dilution, employing triamcinolone acetonide-d6 (TA-d6) as the internal standard (IS).[1][5] TA-d6 is an ideal IS as it shares identical chemical and physical properties with the target analyte, ensuring it behaves similarly during sample extraction, chromatography, and ionization, thereby correcting for any analytical variability.[6]
Experimental Protocols
2.1. Materials and Reagents
-
Standards: Triamcinolone acetonide (TA) and this compound (TA-d6) reference materials.
-
Enzyme: β-glucuronidase from E. coli.[1]
-
Solvents: Methanol, acetonitrile, ethyl acetate (B1210297), tert-butyl methyl ether (TBME), water (all HPLC or LC-MS grade).[7][8]
-
Buffers: Phosphate (B84403) buffer (0.2 M, pH 7.0), carbonate buffer (pH 9-9.5).[1]
-
Acids/Bases: Formic acid.[7]
-
Extraction Columns (optional): Solid-Phase Extraction (SPE) C18 cartridges.[1]
2.2. Urine Sample Preparation Protocol
This protocol is a composite of standard procedures for glucocorticoid analysis in urine.[1][7][8]
-
Aliquoting: Transfer a 2.5 mL aliquot of the urine sample into a clean glass tube.[7]
-
Internal Standard Spiking: Add a precise volume of TA-d6 working solution (e.g., 40 µL of a 10 ppm solution) to all samples, calibrators, and quality controls.[1][5] Vortex briefly.
-
Hydrolysis: Add 1 mL of 0.2 M phosphate buffer (pH 7.0) and 50 µL of β-glucuronidase solution.[1] Vortex the mixture and incubate at 50-55°C for 1 hour to hydrolyze glucuronide conjugates.[1]
-
pH Adjustment: Allow the sample to cool to room temperature. Add 750 µL of a 20% K2CO3/KHCO3 buffer to raise the pH to ~9.[1][9]
-
Liquid-Liquid Extraction (LLE): Add 5 mL of an extraction solvent (e.g., ethyl acetate or TBME).[7][8] Vortex vigorously for 10 minutes, then centrifuge at 4000 rpm for 5 minutes to separate the layers.
-
Solvent Evaporation: Carefully transfer the upper organic layer to a new tube. Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 200 µL of the initial mobile phase (e.g., 80% mobile phase A, 20% mobile phase B).[7] Vortex to ensure the residue is fully dissolved.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
2.3. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: HPLC or UHPLC system (e.g., Waters Alliance 2795, Agilent 1200 series).[7][9]
-
Column: Reversed-phase C18 column (e.g., Hypersil Gold, 50 x 2.1 mm, 3 µm).[8]
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Micromass Quattro Micro, Sciex QTrap 5500).[7][8]
-
Ionization Source: Electrospray Ionization (ESI), positive ion mode.[7]
Table 1: Recommended LC-MS/MS Parameters
| Parameter | Setting |
|---|---|
| LC Conditions | |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start at 20% B, ramp to 95% B over 8 min, hold for 2 min, return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 15 µL[5] |
| Column Temperature | 40°C |
| MS/MS Conditions | |
| Ionization Mode | ESI Positive |
| Monitoring Mode | Selected Reaction Monitoring (SRM) / Multiple Reaction Monitoring (MRM) |
| TA Precursor Ion (m/z) | 435.0[1][8] |
| TA Product Ions (m/z) | 415.0 (Quantifier), 397.0 (Qualifier)[1][8] |
| TA-d6 Precursor Ion (m/z) | 441.0[1] |
| TA-d6 Product Ions (m/z) | 421.0, 403.0[1] |
Data and Performance
The use of TA-d6 allows for the creation of calibration curves by plotting the peak area ratio of the analyte (TA) to the internal standard (TA-d6) against the nominal concentration of the calibrators.[7]
Table 2: Typical Method Validation Parameters
| Parameter | Typical Value | Matrix |
|---|---|---|
| Linearity Range | 0.4 - 100 ng/mL[7][8] | Urine |
| Limit of Detection (LOD) | 0.4 ng/mL[8] | Urine |
| Limit of Quantitation (LOQ) | 0.53 ng/mL[10] | Plasma |
| Inter-assay Precision (CV) | 3.0 - 20%[5] | Serum |
| Recovery | 82 - 138%[5] | Serum |
| WADA Reporting Limit | 15 ng/mL[2][4] | Urine |
Table 3: Example Urinary Concentrations of TA After Different Administration Routes
| Administration Route (Dose) | Max. Urinary Concentration (ng/mL) | Status |
|---|---|---|
| Topical Application | 0 - 1.7[11] | Permitted |
| Intranasal Inhalation | 0.1 - 3.6[11] | Permitted |
| Intradermal Injection | ~3 (free), ~6 (total)[1] | Permitted |
| Intramuscular Injection (20 mg) | 0.7 - 29.7[11] | Prohibited |
| Intramuscular Injection (40 mg) | ~40 (free), ~80 (total)[1] | Prohibited |
| Intra-articular Injection | ~170 (free), ~380 (total)[1] | Prohibited (as of 2022)[4] |
Note: Data compiled from multiple studies to illustrate typical concentration ranges.
Visualized Workflows
Caption: Workflow for TA analysis in doping control.
Caption: Principle of Stable Isotope Dilution Analysis.
Discussion
The described LC-MS/MS method utilizing this compound provides a highly specific and sensitive tool for doping control analysis. The quantitative data is essential for enforcing WADA regulations, as the concentration of TA is directly linked to the likely route of administration.[11] As shown in Table 3, permitted local applications (topical, nasal) typically result in urinary concentrations well below the 15 ng/mL reporting limit.[1][11] In contrast, prohibited systemic administrations (e.g., intramuscular) can lead to concentrations that significantly exceed this threshold.[1][11]
Further research into the metabolic profile of TA can also aid in interpretation. The main metabolite, 6β-hydroxy triamcinolone acetonide (6β-OH-TA), is often found at higher concentrations than the parent drug after systemic administration.[11][12] Evaluating the ratio of the parent drug to its metabolites may provide additional evidence to discriminate between different administration routes.[12]
Conclusion
The use of this compound as an internal standard is fundamental to the accurate and reliable quantification of triamcinolone acetonide in doping control. The detailed LC-MS/MS protocol provides the necessary sensitivity and specificity to detect TA at levels relevant to the WADA reporting limit of 15 ng/mL. This methodology allows doping control laboratories to effectively differentiate between permitted therapeutic use and prohibited systemic administration, ensuring fair and robust anti-doping practices.
References
- 1. dshs-koeln.de [dshs-koeln.de]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative, highly sensitive liquid chromatography-tandem mass spectrometry method for detection of synthetic corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. dshs-koeln.de [dshs-koeln.de]
- 8. gtfch.org [gtfch.org]
- 9. agilent.com [agilent.com]
- 10. researchgate.net [researchgate.net]
- 11. Evaluation of the reporting level to detect triamcinolone acetonide misuse in sports - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Detection and characterization of triamcinolone acetonide metabolites in human urine by liquid chromatography/tandem mass spectrometry after intramuscular administration - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Matrix Effects in Bioanalysis with Triamcinolone Acetonide-d6
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects in the bioanalysis of Triamcinolone acetonide using its deuterated internal standard, Triamcinolone acetonide-d6.
Troubleshooting Guides
This section offers solutions to common problems encountered during the LC-MS/MS analysis of Triamcinolone acetonide.
Issue 1: Poor Peak Shape, Tailing, or Splitting for Triamcinolone Acetonide and/or this compound
Possible Causes:
-
Column Contamination: Buildup of matrix components, especially phospholipids, on the analytical column.
-
Incompatible Mobile Phase: The pH or organic composition of the mobile phase may not be optimal for the analyte's chemical properties.
-
Column Degradation: Loss of stationary phase or creation of active sites over time.
Troubleshooting Steps:
-
Column Wash: Implement a robust column wash procedure between injections. A high percentage of organic solvent is typically effective at removing strongly retained matrix components.
-
Optimize Mobile Phase:
-
pH Adjustment: While steroids like Triamcinolone acetonide lack easily ionizable groups, mobile phase pH can influence interactions with residual silanols on the column. Experiment with small additions of modifiers like formic acid or ammonium (B1175870) formate.[1]
-
Additive Selection: Ammonium fluoride (B91410) has been shown to improve sensitivity for some steroid molecules in electrospray ionization (ESI).[2]
-
-
Guard Column: Use a guard column to protect the analytical column from strongly retained matrix components.
-
Column Replacement: If the above steps do not resolve the issue, the column may be irreversibly damaged and require replacement.
Issue 2: High Variability in the this compound Internal Standard Signal
Possible Causes:
-
Inconsistent Matrix Effects: Significant sample-to-sample variation in the composition of the biological matrix.
-
Poor Extraction Recovery: Inconsistent recovery of the internal standard during sample preparation.
-
Instability of the Deuterated Standard: In rare cases, back-exchange of deuterium (B1214612) atoms can occur.
Troubleshooting Steps:
-
Improve Sample Preparation: A more rigorous sample cleanup method can reduce the variability of matrix components. Consider switching from protein precipitation to liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[3][4][5] HybridSPE, which is designed to remove phospholipids, can be particularly effective.[6][7]
-
Optimize Extraction Procedure: Ensure consistent and thorough mixing during extraction steps. For protein precipitation, adding a small amount of acid or base to the precipitant can help dissociate the analyte and internal standard from proteins.
-
Evaluate Internal Standard Stability: Prepare the internal standard in the final mobile phase and inject it multiple times to check for instrument-related variability. To check for in-source stability, infuse the internal standard and monitor its signal over time.
-
Check for Isotopic Purity: Ensure the this compound standard is of high isotopic purity to avoid contributions to the analyte signal.[8]
Issue 3: Significant Ion Suppression or Enhancement is Observed
Possible Causes:
-
Co-elution with Phospholipids: Phospholipids from biological matrices are a primary cause of ion suppression in reversed-phase chromatography.[3][6]
-
Insufficient Chromatographic Separation: The analytical method does not adequately separate Triamcinolone acetonide from other matrix components.
-
Suboptimal Ion Source Conditions: Ion source parameters may not be optimized for the analysis of Triamcinolone acetonide in the presence of the sample matrix.
Troubleshooting Steps:
-
Assess Matrix Effects: Perform a post-column infusion experiment to identify regions of ion suppression in your chromatogram. A quantitative assessment can be done using the post-extraction spike method.[9]
-
Enhance Chromatographic Separation:
-
Gradient Modification: Adjust the gradient slope to better separate the analyte from the early-eluting and late-eluting matrix components.
-
Column Chemistry: Consider a column with a different selectivity (e.g., a pentafluorophenyl (PFP) column) to alter the elution profile of interfering compounds.
-
-
Improve Sample Cleanup: As detailed in Issue 2, switching to a more effective sample preparation technique like SPE or HybridSPE can significantly reduce matrix effects.[4][7]
-
Optimize Ion Source Parameters: Re-optimize ion source parameters (e.g., spray voltage, gas temperatures, and gas flows) using a sample of Triamcinolone acetonide spiked into an extracted blank matrix.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect my bioanalysis of Triamcinolone acetonide?
A1: Matrix effects are the alteration of ionization efficiency of an analyte by the presence of co-eluting compounds from the sample matrix.[5] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal).[9] For Triamcinolone acetonide analysis, this can result in inaccurate and imprecise quantification, impacting the reliability of pharmacokinetic and other studies.
Q2: Why is this compound a good internal standard, and what are its limitations?
A2: this compound is a stable isotope-labeled (SIL) internal standard. It is considered the gold standard because its chemical and physical properties are nearly identical to the analyte, Triamcinolone acetonide.[10] This means it should experience the same degree of extraction inefficiency and matrix effects, thus providing accurate correction. However, limitations can include:
-
Chromatographic Separation: In some cases, the deuterated standard can elute slightly earlier than the analyte on a reversed-phase column (the "isotope effect"), potentially subjecting it to different matrix effects.
-
Isotopic Contribution: If the internal standard contains a small amount of the unlabeled analyte, it can lead to inaccuracies, especially at the lower limit of quantification.[8]
Q3: How can I quantitatively assess the matrix effect in my Triamcinolone acetonide assay?
A3: The most common method is the post-extraction spike experiment.[9] This involves comparing the peak area of Triamcinolone acetonide in a neat solution to its peak area when spiked into an extracted blank matrix. The ratio of these peak areas is the matrix factor. A matrix factor of 1 indicates no matrix effect, less than 1 indicates ion suppression, and greater than 1 indicates ion enhancement.
Q4: Which sample preparation method is best for minimizing matrix effects for Triamcinolone acetonide?
A4: The optimal method depends on the complexity of the matrix and the required sensitivity.
-
Protein Precipitation (PPT): Simple and fast but often results in the highest level of matrix effects as it does not effectively remove phospholipids.[4]
-
Liquid-Liquid Extraction (LLE): Offers better cleanup than PPT but can be more time-consuming. The choice of extraction solvent is critical.
-
Solid-Phase Extraction (SPE): Generally provides the cleanest extracts and the least matrix interference but requires method development.[4]
-
HybridSPE: A newer technique that combines the simplicity of PPT with the ability to remove phospholipids, resulting in significantly reduced matrix effects.[7]
Q5: Can I just dilute my sample to reduce matrix effects?
A5: Sample dilution can be a simple and effective way to reduce the concentration of interfering matrix components. However, this approach is only feasible if the concentration of Triamcinolone acetonide in your samples is high enough to remain well above the lower limit of quantification after dilution.
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Steroid Bioanalysis
| Sample Preparation Method | Relative Matrix Effect Level | Analyte Recovery | Throughput | Key Advantage | Key Disadvantage |
| Protein Precipitation (PPT) | High | Good | High | Simple and fast | High potential for ion suppression from phospholipids.[4] |
| Liquid-Liquid Extraction (LLE) | Medium | Variable | Medium | Good for removing salts and some polar interferences | Can be labor-intensive and may have emulsion issues. |
| Solid-Phase Extraction (SPE) | Low | Good to Excellent | Low to Medium | Provides the cleanest extracts and lowest matrix effects.[4] | Requires method development and can be more costly. |
| HybridSPE | Very Low | Excellent | High | Effectively removes both proteins and phospholipids.[6][7] | Higher initial cost compared to PPT. |
This table provides a generalized comparison based on typical performance for corticosteroids and other small molecules in biological matrices.
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for Triamcinolone Acetonide in Human Plasma
This protocol is adapted from a validated method for the determination of Triamcinolone acetonide in human plasma.[11]
-
Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 500 µL of human plasma.
-
Internal Standard Spiking: Add 50 µL of the this compound working solution.
-
Protein Precipitation (Initial Step): Add 50 µL of a 40% acetonitrile (B52724) in water solution and vortex for 1 minute.
-
Extraction: Add 3 mL of an ethyl acetate/hexane (4:1, v/v) mixture.
-
Mixing: Vortex the mixture for 3 minutes.
-
Centrifugation: Centrifuge at 4000 rpm for 10 minutes.
-
Supernatant Transfer: Transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase.
-
Injection: Inject an appropriate volume onto the LC-MS/MS system.
Protocol 2: Quantitative Assessment of Matrix Effects (Post-Extraction Spike Method)
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike Triamcinolone acetonide and this compound into the reconstitution solvent at low and high concentration levels.
-
Set B (Post-extraction Spike): Extract six different lots of blank biological matrix. Spike Triamcinolone acetonide and this compound into the final extracts at low and high concentration levels.[10]
-
Set C (Matrix-Matched Standards): Spike Triamcinolone acetonide and this compound into six different lots of blank biological matrix before extraction at low and high concentration levels.
-
-
Analyze the Samples: Analyze all three sets of samples by LC-MS/MS.
-
Calculate Matrix Factor (MF):
-
MF = (Peak Response in Set B) / (Peak Response in Set A)
-
-
Calculate Recovery:
-
Recovery (%) = [(Peak Response in Set C) / (Peak Response in Set B)] x 100
-
-
Calculate IS-Normalized Matrix Factor:
-
IS-Normalized MF = (Matrix Factor of Analyte) / (Matrix Factor of Internal Standard)
-
Visualizations
Caption: A logical workflow for troubleshooting ion suppression issues.
Caption: Logic for selecting a suitable sample preparation method.
References
- 1. researchgate.net [researchgate.net]
- 2. Assessment of ammonium fluoride as a mobile phase additive for sensitivity gains in electrospray ionization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. longdom.org [longdom.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. data.biotage.co.jp [data.biotage.co.jp]
- 10. benchchem.com [benchchem.com]
- 11. sciex.com [sciex.com]
Technical Support Center: Troubleshooting Guide for Triamcinolone Acetonide-d6 Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive resource for troubleshooting common issues encountered when using Triamcinolone (B434) acetonide-d6 as an internal standard in analytical experiments, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) applications.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I observing a signal for the unlabeled analyte (Triamcinolone acetonide) in my blank samples spiked only with the Triamcinolone acetonide-d6 internal standard?
This issue, often referred to as "crosstalk," can lead to an overestimation of the analyte concentration, especially at the lower limit of quantification (LLOQ). The primary causes are:
-
Isotopic Impurity of the Internal Standard: The this compound may contain a small percentage of the unlabeled Triamcinolone acetonide.
-
In-source Fragmentation of the Internal Standard: The deuterated internal standard might lose its deuterium (B1214612) labels in the mass spectrometer's ion source, generating ions with the same mass-to-charge ratio (m/z) as the unlabeled analyte.
Troubleshooting Steps:
-
Assess the Isotopic Purity:
-
Prepare a high-concentration solution of the this compound internal standard in a neat solvent (e.g., methanol (B129727) or acetonitrile).
-
Infuse this solution directly into the mass spectrometer and acquire data in full scan mode.
-
Examine the mass spectrum for the presence of the unlabeled Triamcinolone acetonide's molecular ion. The response of the unlabeled analyte should be minimal compared to the deuterated standard.
-
-
Optimize Mass Spectrometer Source Conditions:
-
Reduce the source temperature and collision energy to minimize in-source fragmentation.
-
Optimize the declustering potential or cone voltage to ensure efficient ionization without causing fragmentation of the deuterium-carbon bonds.
-
-
Experimental Protocol: Assessing Contribution from Internal Standard
-
Prepare a blank matrix sample (e.g., plasma, urine) without the analyte.
-
Spike the this compound internal standard at the same concentration used in your analytical method.
-
Analyze the sample using your established LC-MS/MS method, monitoring the mass transition for the unlabeled Triamcinolone acetonide.
-
The response for the unlabeled analyte should ideally be less than 20% of the response at the LLOQ for the analyte. If it is higher, it indicates a significant contribution from the internal standard.[1]
-
Q2: My this compound internal standard and the native Triamcinolone acetonide are not co-eluting perfectly. What causes this, and how can I fix it?
A slight chromatographic separation between the analyte and the deuterated internal standard can expose them to different co-eluting matrix components, leading to differential ion suppression or enhancement and compromising the accuracy of quantification.[2][3] This phenomenon is known as the "isotope effect."
Causes:
-
The substitution of hydrogen with deuterium can slightly alter the physicochemical properties of the molecule, leading to minor differences in retention time on the analytical column.[1]
Troubleshooting Steps:
-
Chromatographic Method Optimization:
-
Mobile Phase Composition: Adjust the ratio of organic solvent to aqueous buffer.
-
Gradient Profile: Modify the gradient slope to improve the co-elution of the analyte and internal standard.
-
Column Temperature: Adjusting the column temperature can alter the selectivity of the separation.[2]
-
Column Chemistry: Consider using a different column with a different stationary phase chemistry to achieve better co-elution.[2][4]
-
-
Workflow for Troubleshooting Poor Co-elution:
Troubleshooting workflow for poor co-elution.
Q3: I am observing poor peak shape (tailing or fronting) for the this compound internal standard. What are the possible causes?
Poor peak shape can affect the accuracy and precision of integration, leading to unreliable results.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Secondary Silanol (B1196071) Interactions | The polar nature of Triamcinolone acetonide can lead to interactions with residual silanol groups on the silica-based column, causing peak tailing.[5] Solution: Use a low pH mobile phase to suppress the ionization of silanol groups, or use an end-capped column.[5] |
| Column Contamination or Degradation | Accumulation of matrix components on the column can lead to peak distortion.[6] Solution: Implement a robust sample clean-up procedure. Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.[6] |
| Inappropriate Mobile Phase pH | If the mobile phase pH is close to the pKa of Triamcinolone acetonide, it can exist in both ionized and non-ionized forms, leading to poor peak shape.[5] Solution: Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. |
| System Issues | Problems such as a partially blocked column frit, or extra-column volume (dead volume) can cause peak broadening or tailing for all peaks in the chromatogram.[5] Solution: Check for blockages and ensure all fittings are secure. Reverse-flush the column to dislodge any particulates on the inlet frit.[6] |
Q4: The response of my this compound internal standard is inconsistent or decreasing over time. What should I investigate?
A drifting internal standard signal can lead to poor precision and accuracy.
Troubleshooting Workflow:
Troubleshooting inconsistent internal standard response.
Storage and Stability:
-
This compound stock solutions should be stored at -20°C or -80°C for long-term stability.[7][8] Protect from light.[7][8]
-
Avoid repeated freeze-thaw cycles.[8]
-
When stored at -80°C, it is recommended to use within 6 months. When stored at -20°C, use within 1 month.[7][8]
Experimental Protocols
Protocol 1: Sample Preparation for Triamcinolone Acetonide Analysis in Human Plasma
This protocol is a general guideline and may require optimization for specific applications.
-
Sample Thawing: Thaw frozen plasma samples at room temperature.
-
Aliquoting: To a 1.5 mL microcentrifuge tube, add 500 µL of plasma.
-
Internal Standard Spiking: Add 50 µL of the this compound working solution (concentration will depend on the expected analyte concentration range) to all samples, calibration standards, and quality control samples.
-
Protein Precipitation: Add 1 mL of cold acetonitrile (B52724) to each tube.
-
Vortexing: Vortex the tubes for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 200 µL of the mobile phase.
-
Vortex and Transfer: Vortex for 30 seconds and transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Protocol 2: UPLC-ESI-MS/MS Method for Triamcinolone Acetonide Quantification
This is an example method and should be optimized for your specific instrument and application.
| Parameter | Condition |
| UPLC System | Waters ACQUITY UPLC or equivalent |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to initial conditions and equilibrate for 2 minutes. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Spray Voltage | 3000 V[9] |
| Capillary Temperature | 350°C[9] |
| MRM Transitions | Triamcinolone acetonide: m/z 435.4 → 397.3[9]This compound: m/z 441.4 → 403.3 (example, should be optimized) |
| Collision Energy | Optimized for each transition (e.g., 13 V for Triamcinolone acetonide[9]) |
Quantitative Data Summary
Table 1: Example MRM Transitions for Triamcinolone Acetonide and its Metabolites
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| Triamcinolone acetonide (TA) | 435.4 | 397.3 | [9] |
| 6β-hydroxy triamcinolone acetonide | 451 | - | [10] |
| This compound (Example) | 441.4 | 403.3 | - |
Note: The MRM transition for this compound should be empirically determined and optimized.
This technical support guide is intended to provide a starting point for troubleshooting issues related to the use of this compound internal standard. For specific applications, further optimization of the described methods may be necessary.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. myadlm.org [myadlm.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Frontiers | Development of a UPLC-ESI-MS/MS method for the determination of triamcinolone acetonide in human plasma and evaluation of its bioequivalence after a single intramuscular injection in healthy volunteers [frontiersin.org]
- 10. dshs-koeln.de [dshs-koeln.de]
Technical Support Center: Optimizing LC Gradient for Triamcinolone Acetonide Separation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the liquid chromatography (LC) gradient for the separation of triamcinolone (B434) acetonide.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting point for developing an LC gradient method for triamcinolone acetonide?
A good starting point for developing a reversed-phase HPLC method for triamcinolone acetonide is to use a C18 column with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer (such as phosphate (B84403) or formate (B1220265) buffer). A common approach is to start with a gradient elution to effectively separate the main peak from any impurities or degradation products. For example, a gradient from a lower to a higher concentration of the organic solvent can be employed.[1][2] The detection wavelength is typically set around 238-241 nm for optimal sensitivity.[2][3]
Q2: Which type of HPLC column is most suitable for triamcinolone acetonide separation?
Reversed-phase columns, particularly C18 and C8 columns, are the most commonly used stationary phases for the separation of triamcinolone acetonide and its related substances.[1][2][3] These columns provide good retention and selectivity for this moderately non-polar compound. For faster analysis, shorter columns with smaller particle sizes (e.g., sub-2 µm for UHPLC) can be utilized. Some methods have also reported the use of phenyl columns, which can offer alternative selectivity.[4]
Q3: What are the common mobile phases used for the analysis of triamcinolone acetonide?
The mobile phase for triamcinolone acetonide separation typically consists of a mixture of an organic solvent and an aqueous component.
-
Organic Solvents: Acetonitrile is the most frequently used organic modifier due to its low UV cutoff and viscosity. Methanol is another viable option and can sometimes offer different selectivity.[1]
-
Aqueous Phase: A buffered aqueous solution is often used to control the pH and improve peak shape. Common buffers include phosphate buffers (e.g., potassium dihydrogen phosphate) and formate buffers (e.g., formic acid in water).[1][5] The pH of the mobile phase is a critical parameter and is often adjusted to a value between 3 and 7 to ensure good peak shape and resolution.[1][2][6]
Q4: Is an isocratic or gradient elution better for triamcinolone acetonide separation?
The choice between isocratic and gradient elution depends on the complexity of the sample.
-
Isocratic elution , where the mobile phase composition remains constant, can be sufficient for simple assays of the pure substance or in simple formulations.[2] It offers the advantage of simpler method transfer and no need for column re-equilibration between injections.
-
Gradient elution , where the mobile phase composition is changed during the run, is generally preferred for separating triamcinolone acetonide from its impurities, degradation products, or other active ingredients in a formulation.[7][8] A gradient allows for the elution of a wider range of compounds with varying polarities in a reasonable time, often with improved peak shape and resolution.
Troubleshooting Guide
This guide addresses common issues encountered during the LC separation of triamcinolone acetonide.
Problem 1: Poor Resolution or Co-eluting Peaks
Q: My triamcinolone acetonide peak is not well-separated from an impurity or a degradation product. What should I do?
A: Poor resolution is a common challenge, especially when dealing with complex samples containing structurally similar compounds. Here are several strategies to improve the separation:
-
Optimize the Gradient Slope: A shallower gradient (i.e., a slower increase in the organic solvent concentration) can increase the separation between closely eluting peaks. Experiment with different gradient profiles, including linear and multi-step gradients.
-
Change the Organic Solvent: Switching from acetonitrile to methanol, or using a ternary mixture (e.g., acetonitrile/methanol/water), can alter the selectivity of the separation and may resolve co-eluting peaks.
-
Adjust the Mobile Phase pH: The retention of ionizable impurities can be significantly affected by the pH of the mobile phase. Small adjustments to the pH can lead to significant changes in selectivity. For triamcinolone acetonide, decomposition is minimal at a pH of approximately 3.4.[6]
-
Try a Different Stationary Phase: If optimizing the mobile phase does not provide the desired resolution, consider using a column with a different stationary phase. A phenyl-hexyl or a C8 column might offer different selectivity compared to a standard C18 column.
-
Reduce the Flow Rate: Lowering the flow rate can sometimes improve resolution, although it will increase the analysis time.
Problem 2: Peak Tailing
Q: The triamcinolone acetonide peak is showing significant tailing. What could be the cause and how can I fix it?
A: Peak tailing for steroid compounds like triamcinolone acetonide can often be attributed to secondary interactions with the stationary phase, particularly with residual silanol (B1196071) groups on the silica (B1680970) support.[9][10] Here’s how to address this issue:
-
Use a Low-pH Mobile Phase: Operating at a lower pH (e.g., pH 3-4) can suppress the ionization of silanol groups, thereby minimizing their interaction with the analyte and reducing peak tailing.[10]
-
Add a Competing Base: For basic compounds that might be present as impurities, adding a small amount of a competing base, such as triethylamine (B128534) (TEA), to the mobile phase can help to saturate the active silanol sites and improve peak shape. A concentration of 0.1-0.5% TEA is often sufficient.[2]
-
Employ an End-Capped Column: Use a high-quality, well-end-capped C18 or C8 column. Modern columns are designed to have minimal residual silanol activity.
-
Check for Column Contamination: A contaminated guard column or analytical column can also lead to peak tailing. Try flushing the column with a strong solvent or replacing the guard column.
-
Sample Overload: Injecting too much sample can lead to peak distortion, including tailing. Try injecting a lower concentration of your sample to see if the peak shape improves.
Problem 3: Unstable Retention Times
Q: The retention time of my triamcinolone acetonide peak is shifting between injections. What is causing this instability?
A: Retention time instability can be frustrating and can affect the reliability of your results. The following are common causes and their solutions:
-
Inadequate Column Equilibration: This is a frequent issue in gradient elution. Ensure that the column is fully equilibrated with the initial mobile phase composition before each injection. A good rule of thumb is to allow at least 10 column volumes of the initial mobile phase to pass through the column.
-
Mobile Phase Preparation: Inconsistent mobile phase preparation can lead to retention time shifts. Always prepare mobile phases accurately by measuring the volumes of each component carefully. It is also important to thoroughly degas the mobile phase to prevent bubble formation in the pump.
-
Fluctuations in Column Temperature: Changes in the ambient temperature can affect retention times. Using a column oven to maintain a constant temperature is highly recommended for reproducible results.
-
Pump Performance: Issues with the HPLC pump, such as leaks or faulty check valves, can cause variations in the flow rate and lead to unstable retention times. Regular pump maintenance is crucial.
-
Changes in Mobile Phase pH: If you are using a buffered mobile phase, ensure that the pH is consistent from batch to batch.
Problem 4: Extraneous or "Ghost" Peaks
Q: I am seeing unexpected peaks in my chromatogram, especially in the blank runs. What are these "ghost" peaks and how can I get rid of them?
A: Ghost peaks are extraneous peaks that can originate from various sources within the HPLC system or the sample preparation process.[1][7][11][12] Here are some common causes and solutions:
-
Contaminated Mobile Phase: Impurities in the solvents or water used to prepare the mobile phase are a common source of ghost peaks.[1][7] Use high-purity, HPLC-grade solvents and freshly prepared mobile phases. Filtering the mobile phase can also help.
-
Carryover from Previous Injections: If a previous sample was highly concentrated, it might not be completely washed out of the injector or the column, leading to carryover peaks in subsequent runs.[7] Implement a robust needle wash procedure and inject a blank after a high-concentration sample to check for carryover.
-
Sample Contamination: Contamination can be introduced during sample preparation from glassware, vials, or pipette tips.[7] Ensure all materials used for sample preparation are clean.
-
System Contamination: Leaching from system components like tubing, seals, or filters can also cause ghost peaks.[7] Regular maintenance and flushing of the HPLC system can help to minimize this issue.
-
Degradation of the Mobile Phase: Some mobile phase additives can degrade over time, leading to the appearance of ghost peaks. Prepare fresh mobile phases regularly.[7]
Data Presentation
Table 1: Comparison of HPLC Methods for Triamcinolone Acetonide Separation
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) | C8 (e.g., 150 x 4.6 mm, 5 µm) | Phenyl (e.g., 150 x 4.6 mm, 3.5 µm) | UPLC BEH C18 (50 x 2.1 mm, 1.7 µm) |
| Mobile Phase A | 0.05 M Potassium Dihydrogen Phosphate (pH 3.0) | 0.2% w/v Phosphoric Acid (pH 3.0) | Octane Sulphonic Acid Buffer (pH 2.5) | Acidic Water (pH 5.0) |
| Mobile Phase B | Acetonitrile/Methanol | Methanol | Acetonitrile | Ethanol |
| Elution Mode | Isocratic or Gradient | Gradient | Isocratic | Isocratic |
| Flow Rate | 1.0 - 1.5 mL/min | 1.0 mL/min | 1.0 mL/min | 0.75 mL/min |
| Detection | 225 nm | 242 nm | 235 nm | 240 nm |
| Reference | [1] | [8] | [4] | [3] |
Experimental Protocols
Protocol 1: Isocratic RP-HPLC Method
This protocol is based on a method for the routine analysis of triamcinolone acetonide.
-
Chromatographic System:
-
HPLC system with a UV detector.
-
Column: C18, 250 x 4.6 mm, 5 µm particle size.
-
Column Temperature: Ambient or controlled at 25 °C.
-
-
Mobile Phase Preparation:
-
Prepare a mixture of acetonitrile and water (e.g., 60:40 v/v).
-
Filter the mobile phase through a 0.45 µm membrane filter and degas.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 254 nm.
-
-
Sample Preparation:
-
Prepare a standard solution of triamcinolone acetonide in the mobile phase at a suitable concentration (e.g., 40 µg/mL).
-
Prepare sample solutions by dissolving the formulation in the mobile phase to achieve a similar concentration.
-
Protocol 2: Gradient RP-HPLC Method for Separation from Degradation Products
This protocol is adapted from a stability-indicating method.[7][8]
-
Chromatographic System:
-
HPLC system with a Diode Array Detector (DAD) or UV detector.
-
Column: C18 or C8, 150 x 4.6 mm, 5 µm particle size.
-
Column Temperature: 30 °C.
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Filter both mobile phases through a 0.45 µm membrane filter and degas.
-
-
Gradient Program:
-
Start with a lower percentage of Mobile Phase B (e.g., 30%) and increase it linearly to a higher percentage (e.g., 90%) over a period of 15-20 minutes.
-
Hold at the higher percentage for a few minutes to elute any strongly retained compounds.
-
Return to the initial conditions and allow the column to re-equilibrate for at least 5-10 minutes before the next injection.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 240 nm.
-
-
Sample Preparation:
-
Prepare standard and sample solutions in a mixture of water and acetonitrile.
-
Visualizations
Caption: Workflow for optimizing an LC gradient for triamcinolone acetonide separation.
Caption: Troubleshooting decision tree for common HPLC problems with triamcinolone acetonide.
References
- 1. Conquer Ghost Peaks in HPLC: Identification and Elimination | Separation Science [sepscience.com]
- 2. turkjps.org [turkjps.org]
- 3. tandfonline.com [tandfonline.com]
- 4. japsonline.com [japsonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Stability of triamcinolone acetonide solutions as determined by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorelevant.com [biorelevant.com]
- 8. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 9. chromanik.co.jp [chromanik.co.jp]
- 10. pharmagrowthhub.com [pharmagrowthhub.com]
- 11. wyatt.com [wyatt.com]
- 12. How to Identify Ghost Peaks in U/HPLC | Phenomenex [phenomenex.com]
Technical Support Center: Addressing Ion Suppression with Triamcinolone Acetonide-d6
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Triamcinolone (B434) acetonide-d6 to mitigate ion suppression in LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and how does it affect my analysis of Triamcinolone acetonide?
A1: Ion suppression is a type of matrix effect where the ionization efficiency of the target analyte, Triamcinolone acetonide, is reduced by co-eluting components from the sample matrix.[1][2] This phenomenon, often problematic in liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS), can lead to a decreased signal intensity, resulting in an underestimation of the analyte's concentration, reduced sensitivity, and poor reproducibility of the analytical method.[3] Common culprits for ion suppression in biological samples include salts, lipids, proteins, and other endogenous molecules.[4]
Q2: How does using Triamcinolone acetonide-d6 help in addressing ion suppression?
A2: this compound is a stable isotope-labeled (SIL) internal standard.[5] Ideally, it co-elutes with the unlabeled Triamcinolone acetonide and experiences the same degree of ion suppression.[6][7] By calculating the ratio of the analyte signal to the internal standard signal, variations in signal intensity due to ion suppression can be normalized, allowing for more accurate and precise quantification.[8] For this to be effective, the analyte and internal standard must have nearly identical retention times to ensure they are exposed to the same matrix components.[8]
Q3: My results are inconsistent even with the use of this compound. What could be the issue?
A3: While deuterated internal standards are highly effective, inconsistencies can still arise. One common issue is a slight chromatographic shift between the analyte and the internal standard due to the deuterium (B1214612) isotope effect.[6] If this separation occurs in a region of significant ion suppression, the analyte and internal standard will be affected differently, leading to inaccurate results.[6] Other factors could include the concentration of the internal standard being too high, which can suppress the analyte signal, or variability in the matrix composition between different samples.[9][10]
Q4: What are the primary sources of ion suppression in bioanalytical methods?
A4: Ion suppression can originate from various sources, including:
-
Endogenous matrix components: These are substances naturally present in biological samples like plasma, urine, or tissue homogenates. Phospholipids are a well-known cause of ion suppression.
-
Sample preparation reagents: Reagents used during sample extraction and processing can introduce interfering substances.[4]
-
Mobile phase additives: Certain additives, like trifluoroacetic acid (TFA), can cause ion suppression.[11]
-
Formulation agents: In preclinical studies, formulation excipients like polysorbates can lead to significant ion suppression.[12][13]
Q5: How can I proactively minimize ion suppression during method development?
A5: Several strategies can be employed to reduce ion suppression:
-
Optimize sample preparation: Enhance cleanup procedures to remove interfering matrix components. Techniques like solid-phase extraction (SPE) are often more effective than simple protein precipitation.[2][14]
-
Chromatographic separation: Improve the separation of Triamcinolone acetonide from matrix components by adjusting the gradient, changing the column chemistry, or using techniques like Ultra-Performance Liquid Chromatography (UPLC) for better resolution.[15]
-
Modify MS parameters: Optimize the ion source conditions to minimize the impact of interfering compounds.[2]
-
Sample dilution: Diluting the sample can reduce the concentration of matrix components that cause ion suppression.[8][13]
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Action |
| Low analyte signal despite correct spiking concentration | Significant ion suppression is occurring. | 1. Perform a post-column infusion experiment to identify the regions of ion suppression in your chromatogram. 2. Improve sample cleanup using techniques like Solid Phase Extraction (SPE). 3. Optimize chromatographic conditions to separate the analyte from the suppression zones.[3] |
| Poor reproducibility of analyte/internal standard ratio | The analyte and internal standard are not co-eluting perfectly and are being affected differently by the matrix. | 1. Verify the co-elution of Triamcinolone acetonide and this compound by overlaying their chromatograms. 2. Adjust chromatographic conditions (e.g., gradient, flow rate) to ensure perfect co-elution. 3. Evaluate the matrix effect for both the analyte and the internal standard across different lots of biological matrix.[16] |
| Internal standard signal decreases with increasing analyte concentration | Competition for ionization between the analyte and the internal standard. | 1. This can be a normal phenomenon in electrospray ionization.[9][17] 2. Ensure that the calibration curve remains linear and that the precision and accuracy of the quality control samples are within acceptable limits. 3. If linearity is affected, consider reducing the concentration of the internal standard.[18] |
| Sudden drop in signal for all samples | Ion source contamination or a problem with the LC-MS system. | 1. Perform routine maintenance on the mass spectrometer's ion source. 2. Inject a blank solvent to check for system contamination. 3. Run a system suitability test with a known standard solution to verify instrument performance.[3] |
Experimental Protocols
Protocol 1: Assessment of Matrix Effect
This protocol allows for the quantitative assessment of ion suppression or enhancement.
Objective: To determine the effect of the sample matrix on the ionization of Triamcinolone acetonide.
Procedure:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Triamcinolone acetonide and this compound prepared in the mobile phase.
-
Set B (Post-extraction Spike): Blank matrix is extracted first, and then Triamcinolone acetonide and this compound are added to the final extract.
-
Set C (Pre-extraction Spike): Triamcinolone acetonide and this compound are added to the blank matrix before the extraction process.
-
-
Analyze all three sets of samples using the developed LC-MS/MS method.
-
Calculate the Matrix Effect and Recovery using the following formulas:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
A matrix effect value of less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.[1]
Protocol 2: LC-MS/MS Analysis of Triamcinolone Acetonide
This is a general protocol and should be optimized for your specific instrumentation and sample type.
1. Sample Preparation (Human Plasma):
- To 100 µL of plasma, add 10 µL of this compound internal standard working solution.
- Add 300 µL of acetonitrile (B52724) to precipitate proteins.
- Vortex for 1 minute and then centrifuge at 10,000 rpm for 10 minutes.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 µL of the mobile phase.[19][20]
2. Chromatographic Conditions:
- System: UPLC system
- Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm)
- Mobile Phase A: Water with 0.1% Formic Acid
- Mobile Phase B: Acetonitrile with 0.1% Formic Acid
- Gradient: Start with 95% A, ramp to 5% A over 3 minutes, hold for 1 minute, and then return to initial conditions.
- Flow Rate: 0.4 mL/min
- Injection Volume: 5 µL[20][21]
3. Mass Spectrometry Conditions:
- Ion Source: Electrospray Ionization (ESI) in positive mode.
- Multiple Reaction Monitoring (MRM) Transitions:
- Triamcinolone acetonide: m/z 435.4 → 397.3
- This compound: m/z 441.4 → 403.3 (Note: Exact m/z may vary slightly based on the deuteration pattern)[21][22]
- Optimize cone voltage and collision energy for maximum signal intensity.
Quantitative Data Summary
The following table summarizes typical acceptance criteria for bioanalytical method validation, which are essential for ensuring reliable data when dealing with potential ion suppression.
| Parameter | Acceptance Criteria | Relevance to Ion Suppression |
| Matrix Effect | The coefficient of variation (CV) of the internal standard-normalized matrix factor across different lots of matrix should be ≤15%.[16] | Directly assesses the variability of ion suppression between different sample sources. |
| Precision | The CV of replicate quality control (QC) samples should be ≤15% (≤20% for the Lower Limit of Quantification, LLOQ).[21] | Inconsistent ion suppression can lead to poor precision. |
| Accuracy | The mean concentration of QC samples should be within ±15% of the nominal value (±20% for LLOQ).[21] | Significant uncorrected ion suppression will result in inaccurate measurements. |
| Recovery | Should be consistent and reproducible, though no specific value is required. | Variability in recovery can indicate issues with the extraction process that may also affect the degree of ion suppression. |
Visualizations
Caption: Mechanism of ion suppression in the ESI source.
Caption: Troubleshooting workflow for ion suppression issues.
References
- 1. bataviabiosciences.com [bataviabiosciences.com]
- 2. Ion Suppression in Mass Spectrometry: Causes, Effects, and Mitigation Strategies | PPTX [slideshare.net]
- 3. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 4. Ion suppression in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. waters.com [waters.com]
- 7. texilajournal.com [texilajournal.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. [PDF] Ion suppression in mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 12. Ion-suppression effects in liquid chromatography-tandem mass spectrometry due to a formulation agent, a case study in drug discovery bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 15. waters.com [waters.com]
- 16. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Internal standard signal suppression by co-eluting analyte in isotope dilution LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. dshs-koeln.de [dshs-koeln.de]
- 20. Development of a UPLC-ESI-MS/MS method for the determination of triamcinolone acetonide in human plasma and evaluation of its bioequivalence after a single intramuscular injection in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. academic.oup.com [academic.oup.com]
Technical Support Center: Optimizing Triamcinolone Acetonide-d6 Analysis
Welcome to the technical support center for the chromatographic analysis of Triamcinolone (B434) acetonide-d6. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve peak shape and resolution in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting conditions for HPLC analysis of Triamcinolone acetonide-d6?
A1: A good starting point for reversed-phase HPLC analysis of this compound involves a C18 column and a mobile phase consisting of a mixture of an aqueous buffer (such as phosphate (B84403) buffer) and an organic modifier (like acetonitrile (B52724) or methanol). The detection wavelength is typically set around 238-254 nm.[1]
Q2: Is the chromatographic behavior of this compound different from its non-deuterated counterpart?
A2: The chromatographic behavior of this compound is expected to be very similar to that of Triamcinolone acetonide. The deuterium (B1214612) labeling should not significantly alter its retention characteristics under typical reversed-phase HPLC conditions. Therefore, methods developed for Triamcinolone acetonide are generally applicable to its deuterated form.
Q3: What causes peak tailing in the analysis of this compound?
A3: Peak tailing for this compound can be caused by several factors, including secondary interactions with residual silanol (B1196071) groups on the silica-based column packing, column overload, or issues with the mobile phase pH.[2][3]
Q4: How can I improve the resolution between this compound and other components in my sample?
A4: To improve resolution, you can optimize the mobile phase composition by adjusting the ratio of organic modifier to the aqueous buffer, changing the pH of the mobile phase, or using a different organic modifier.[4] Additionally, using a column with a smaller particle size or a longer column can enhance separation efficiency.[2]
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting)
Peak tailing is a common issue in the chromatography of corticosteroid compounds like Triamcinolone acetonide. This section provides a systematic approach to diagnosing and resolving poor peak shapes.
Troubleshooting Workflow for Poor Peak Shape
Caption: Troubleshooting workflow for poor peak shape.
Detailed Methodologies for Improving Peak Shape
-
Mobile Phase pH Adjustment: The stability of Triamcinolone acetonide is pH-dependent, with minimal decomposition observed around pH 3.4.[5] Adjusting the mobile phase to a lower pH can protonate residual silanol groups on the column, reducing secondary interactions that cause peak tailing.
-
Protocol: Prepare a phosphate buffer (e.g., 10-20 mM) and adjust the pH to 3.0-3.5 using phosphoric acid. Mix with the appropriate amount of organic modifier.
-
-
Use of Mobile Phase Additives: Adding a competing base, such as triethylamine (B128534) (TEA), to the mobile phase can effectively mask active silanol sites and improve the peak shape of basic compounds.
-
Protocol: Add a small concentration of TEA (e.g., 0.1% v/v) to the mobile phase and adjust the final pH.[1]
-
-
Column Selection: Using a modern, high-purity, end-capped C18 or a phenyl-hexyl column can significantly reduce peak tailing by minimizing the availability of free silanol groups.
Quantitative Data for Method Parameters
| Parameter | Recommended Value | Reference |
| Column | C18, 250 x 4.6 mm, 5µm | [6] |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0) | [4][6] |
| Flow Rate | 1.0 - 1.5 mL/min | [7] |
| Detection Wavelength | 225 - 254 nm | [7] |
| Column Temperature | Ambient or 30-40 °C |
Issue 2: Inadequate Resolution
Achieving baseline separation of this compound from impurities or other active pharmaceutical ingredients is critical for accurate quantification.
Troubleshooting Workflow for Poor Resolution
Caption: Troubleshooting workflow for poor resolution.
Detailed Methodologies for Improving Resolution
-
Mobile Phase Optimization: The choice and proportion of the organic modifier in the mobile phase significantly impact retention and selectivity.
-
Protocol: Systematically vary the percentage of acetonitrile or methanol (B129727) in the mobile phase (e.g., in 5% increments) to find the optimal separation. For complex mixtures, a gradient elution may be necessary.
-
-
Column Chemistry: Different stationary phases offer different selectivities. If resolution is poor on a C18 column, a phenyl-hexyl or cyano column might provide the necessary selectivity to separate co-eluting peaks.
Example HPLC Method for Improved Resolution
A stability-indicating HPLC method was developed for the determination of Triamcinolone acetonide in the presence of its impurities and degradation products.[4]
| Parameter | Value |
| Column | Thermo Hypersil BDS C18 (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Methanol:0.05 M KH2PO4 (pH 3.0) (25:15:60, v/v/v)[4] |
| Flow Rate | 1.5 mL/min[4] |
| Detection | 225 nm[4] |
| Injection Volume | 20 µL[4] |
Experimental Protocol: Sample Preparation
For accurate and reproducible results, proper sample preparation is crucial.
-
Standard Solution Preparation:
-
Accurately weigh about 10 mg of this compound reference standard.
-
Dissolve in a suitable solvent, such as methanol or a mixture of methanol and water, to prepare a stock solution of a known concentration (e.g., 100 µg/mL).[8][9]
-
Perform serial dilutions from the stock solution with the mobile phase to prepare working standards at the desired concentrations.
-
-
Sample Preparation from a Formulation (e.g., Cream or Suspension):
-
Accurately weigh a portion of the formulation equivalent to a known amount of Triamcinolone acetonide.
-
Disperse or dissolve the sample in a suitable solvent. This may require sonication or vigorous mixing.
-
Use a protein precipitation technique for plasma samples, for example, by adding perchloric acid or trichloroacetic acid.[8]
-
Centrifuge the sample to separate excipients.
-
Filter the supernatant through a 0.45 µm syringe filter before injection into the HPLC system.
-
By following these troubleshooting guides and experimental protocols, researchers can systematically address common chromatographic challenges and achieve optimal peak shape and resolution for the analysis of this compound.
References
- 1. recentscientific.com [recentscientific.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. waters.com [waters.com]
- 4. Resolution and Quantitation of Triamcinolone Acetonide and Its Coformulated Drug in the Presence of Its Impurities and Degradation Products by HPTLC and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stability of triamcinolone acetonide solutions as determined by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ymerdigital.com [ymerdigital.com]
- 7. scholar.cu.edu.eg [scholar.cu.edu.eg]
- 8. turkjps.org [turkjps.org]
- 9. medcraveonline.com [medcraveonline.com]
"minimizing analytical variability with Triamcinolone acetonide-d6"
Welcome to the Technical Support Center for Triamcinolone (B434) acetonide-d6. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing analytical variability when using Triamcinolone acetonide-d6 as an internal standard in quantitative analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a deuterated form of Triamcinolone acetonide, a synthetic corticosteroid.[1] In analytical chemistry, particularly in mass spectrometry-based assays (LC-MS/MS), it serves as an ideal internal standard.[1][2] Because its physical and chemical properties are very similar to the non-deuterated analyte (Triamcinolone acetonide), it behaves almost identically during sample preparation, chromatography, and ionization.[2] This similarity allows it to effectively compensate for variations in the analytical process, such as extraction efficiency and matrix effects, leading to more accurate and precise quantification of the target analyte.[2][3][4]
Q2: What are the critical factors to consider when using a deuterated internal standard like this compound?
When utilizing a deuterated internal standard, several factors are crucial for reliable results:
-
Isotopic Purity: The standard should have a high degree of deuteration to minimize signal overlap with the analyte.[2]
-
Position of Deuterium (B1214612) Labels: Deuterium atoms must be located in stable, non-exchangeable positions within the molecule to prevent their loss during sample processing and analysis.[2] Labeling on hydroxyl (-OH), amine (-NH), or sulfhydryl (-SH) groups should be avoided as they are prone to hydrogen-deuterium exchange.[2]
-
Mass Shift: A sufficient mass difference (typically ≥3 atomic mass units) between the analyte and the internal standard is necessary to prevent isotopic crosstalk.[2]
-
Co-elution: Ideally, the deuterated standard should co-elute with the analyte to ensure they experience the same matrix effects during analysis.[2][4]
Q3: How should this compound be stored?
Proper storage is essential to maintain the integrity of the standard. For stock solutions, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[1][5] To prevent degradation from repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller volumes.[5] Commercially available preparations of triamcinolone acetonide should generally be stored between 15-30°C, and freezing of sterile suspensions should be avoided.[6]
Troubleshooting Guide
This guide addresses common issues encountered during the use of this compound and provides systematic solutions.
Issue 1: High Variability in Analyte/Internal Standard Response Ratio
Possible Causes:
-
Deuterium Exchange: The deuterium labels on the internal standard may be exchanging with hydrogen from the solvent or matrix.[2]
-
Differential Matrix Effects: The analyte and internal standard may not be co-eluting perfectly, leading to different degrees of ion suppression or enhancement.[2][7]
-
Inconsistent Sample Preparation: Variability in extraction recovery between the analyte and the internal standard.[2]
Troubleshooting Steps:
Caption: Troubleshooting workflow for high response ratio variability.
-
Verify Deuterium Stability:
-
Spike the deuterated internal standard into a blank matrix.
-
Incubate the sample under typical experimental conditions (temperature, pH, time).
-
Analyze the sample by LC-MS/MS, monitoring for any increase in the signal of the unlabeled analyte. A significant increase indicates deuterium exchange.[2]
-
-
Optimize Chromatography:
-
Adjust the mobile phase composition, gradient, or column chemistry to achieve co-elution of the analyte and internal standard.
-
-
Review Sample Extraction:
-
Ensure the sample extraction procedure is consistent and optimized for both the analyte and the internal standard. Inconsistent recoveries can lead to variability.[2]
-
Issue 2: Poor Internal Standard Signal Intensity
Possible Causes:
-
Incorrect Concentration: The working solution of the internal standard may have been prepared incorrectly.
-
Degradation: The internal standard may have degraded due to improper storage or handling.[2]
-
Inefficient Ionization: The ionization source parameters may not be optimal for the internal standard.[2]
-
Instrument Issues: The mass spectrometer may require tuning or calibration.[2]
Troubleshooting Steps:
Caption: Troubleshooting workflow for poor internal standard signal.
-
Verify Concentration: Double-check the calculations and dilutions used to prepare the working solution.
-
Check Storage and Prepare Fresh Stock: Ensure the standard has been stored correctly.[1][5] If in doubt, prepare a fresh stock solution from the original material.
-
Optimize Ionization Source: Infuse the internal standard directly into the mass spectrometer and optimize parameters such as spray voltage, gas flows, and temperature.
-
Instrument Calibration: Perform routine tuning and calibration of the mass spectrometer according to the manufacturer's recommendations.
Quantitative Data Summary
The following table summarizes typical performance data from validated methods using Triamcinolone acetonide or a deuterated internal standard.
| Parameter | Value | Matrix | Method | Reference |
| Linearity Range | 0.53–21.20 ng/mL | Human Plasma | UPLC-ESI-MS/MS | [8] |
| 10–40 µg/mL | Nasal Spray | UV Spectrophotometry | [9] | |
| Lower Limit of Quantification (LLOQ) | 0.53 ng/mL | Human Plasma | UPLC-ESI-MS/MS | [8] |
| 9.99 µg/mL | Nasal Spray | UV Spectrophotometry | [9] | |
| Intra-run Precision (%CV) | 3.007% to 9.960% | Human Plasma | UPLC-ESI-MS/MS | [8] |
| Inter-run Precision (%CV) | 3.528% to 11.26% | Human Plasma | UPLC-ESI-MS/MS | [8] |
| Intra-run Accuracy | -6.577% to -1.962% | Human Plasma | UPLC-ESI-MS/MS | [8] |
| Inter-run Accuracy | -3.371% to 0.348% | Human Plasma | UPLC-ESI-MS/MS | [8] |
| Recovery | 77.4% to 99.0% | Human Plasma | UPLC-ESI-MS/MS | [8] |
Experimental Protocols
Protocol 1: Quantification of Triamcinolone Acetonide in Human Urine by LC-MS/MS
This protocol is adapted from a method for the analysis of Triamcinolone acetonide in urine.[10]
1. Sample Preparation: a. To a 2.5 mL aliquot of urine, add the this compound internal standard solution. b. Perform enzymatic hydrolysis if conjugated metabolites are of interest. c. Add Fludrocortisone as a second internal standard (optional). d. Perform liquid-liquid extraction with ethyl acetate. e. Evaporate the organic layer to dryness under a stream of nitrogen. f. Reconstitute the residue in 200 µL of the mobile phase.
2. LC-MS/MS Analysis: a. HPLC System: Waters Alliance 2795 Separations Module or equivalent.[10] b. Column: C18 analytical column. c. Mobile Phase: Gradient elution with 2% Formic Acid in Water and Acetonitrile.[10] d. Mass Spectrometer: Waters Micromass Quattro Micro or equivalent.[10] e. Ionization: Electrospray ionization (ESI) in positive mode. f. MRM Transitions:
- Triamcinolone acetonide: Monitor appropriate precursor and product ions.
- This compound: m/z 441 > 421.2[10]
3. Calibration: a. Prepare calibration standards ranging from 0 - 100 ng/mL in a blank matrix.[10] b. Plot the peak area ratio of the analyte to the internal standard against the nominal concentration of the standards.
Experimental Workflow Diagram
Caption: General workflow for the analysis of Triamcinolone acetonide in urine.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. texilajournal.com [texilajournal.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Triamcinolone | C21H27FO6 | CID 31307 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. longdom.org [longdom.org]
- 8. Development of a UPLC-ESI-MS/MS method for the determination of triamcinolone acetonide in human plasma and evaluation of its bioequivalence after a single intramuscular injection in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development and validation of a simple method for the determination of triamcinolone acetonide in nasal spray - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dshs-koeln.de [dshs-koeln.de]
"preventing degradation of Triamcinolone acetonide-d6 during sample processing"
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with Triamcinolone (B434) acetonide-d6. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you prevent the degradation of your deuterated internal standard during sample processing, ensuring the accuracy and reliability of your analytical data.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for Triamcinolone acetonide-d6 during sample processing?
A1: The primary degradation pathways for Triamcinolone acetonide and its deuterated analog, this compound, are oxidation and hydrolysis.
-
Oxidation: This is a major degradation route, particularly in neutral and basic solutions. It is often catalyzed by trace metal ions and involves the C-21 hydroxyl group, leading to the formation of 21-dehydro (21-aldehyde) and subsequently 17-carboxylic acid derivatives.
-
Hydrolysis: Under acidic conditions (pH below 4), the cyclic ketal (acetonide) group is susceptible to cleavage, resulting in the formation of triamcinolone.
Q2: My analytical results are inconsistent. Could my this compound be degrading?
A2: Inconsistent results are a strong indicator of internal standard degradation. Degradation can lead to a decreased signal for this compound, which in turn causes variability and inaccuracy in the quantification of the target analyte. Factors such as sample matrix, processing time, temperature, and pH can all contribute to degradation.
Q3: Can the deuterium (B1214612) labels on this compound exchange with hydrogen atoms during sample processing?
A3: Yes, isotopic exchange (or back-exchange) is a potential issue for all deuterated internal standards. This phenomenon involves the replacement of deuterium atoms with protons from the surrounding solvent or sample matrix. For this compound, this is more likely to occur under strongly acidic or basic conditions, or at elevated temperatures. The position of the deuterium labels on the molecule influences their stability. It is crucial to use high-quality, isotopically pure standards and to control the pH and temperature throughout the sample preparation process.[1][2]
Q4: How does the sample matrix affect the stability of this compound?
A4: The sample matrix can significantly impact the stability of this compound. Biological matrices like plasma and urine can contain endogenous enzymes or metal ions that may catalyze degradation.[3][4] Furthermore, matrix components can cause differential matrix effects, where the analyte and the internal standard experience different levels of ion suppression or enhancement in the mass spectrometer, leading to inaccurate quantification.[5]
Troubleshooting Guides
Issue 1: Loss of this compound Signal or Poor Recovery
This is a common issue that can be caused by several factors during sample processing. The following guide will help you systematically troubleshoot the problem.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low or variable this compound signal.
Detailed Troubleshooting Steps:
-
Evaluate pH Conditions:
-
Problem: Triamcinolone acetonide is most stable at a pH of approximately 3.4.[6] Deviation from this can lead to degradation.
-
Solution:
-
Measure the pH of all your solutions, including the sample itself, extraction solvents, and reconstitution solutions.
-
Adjust the pH of your aqueous solutions to be within the optimal range of 3-4 using a suitable buffer (e.g., formate (B1220265) or acetate (B1210297) buffer).
-
Avoid strongly acidic (pH < 2.5) or basic conditions to prevent hydrolysis and oxidation, respectively.[1]
-
-
-
Control Temperature:
-
Prevent Metal-Catalyzed Oxidation:
-
Problem: Trace metal ions, particularly copper (Cu²⁺), can significantly catalyze the oxidative degradation of corticosteroids.[11]
-
Solution:
-
Use high-purity, metal-free solvents and reagents.
-
If metal contamination is suspected from the sample matrix or glassware, consider adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) to your sample or buffer at a low concentration (e.g., 0.1 mM).
-
-
-
Optimize Extraction Procedure:
-
Problem: Inefficient extraction can lead to low recovery of the internal standard.
-
Solution:
-
Ensure the chosen extraction method (Liquid-Liquid Extraction, Solid-Phase Extraction, or Protein Precipitation) is validated for Triamcinolone acetonide.
-
For LLE, optimize the extraction solvent and the pH of the aqueous phase to ensure efficient partitioning of the analyte. A mixture of ethyl acetate and n-hexane (4:1, v/v) has been used effectively.[5]
-
For SPE, select the appropriate sorbent and optimize the wash and elution steps.
-
-
Quantitative Data Summary: pH and Temperature Effects on Stability
| Parameter | Condition | Stability of Triamcinolone Acetonide | Recommendation |
| pH | ~3.4 | Minimal Degradation[6] | Maintain pH in the range of 3-4. |
| > 5.5 | Rapid increase in degradation[6] | Avoid neutral to basic conditions. | |
| Temperature | 4-6°C | Improved stability[12] | Store and process samples under refrigerated conditions. |
| Room Temperature | Increased degradation compared to refrigeration[12][13] | Minimize exposure to ambient temperatures. | |
| 80°C | Significant degradation[8] | Avoid high temperatures during sample processing. |
Issue 2: Suspected Isotopic Exchange (Back-Exchange)
Isotopic exchange can lead to an underestimation of the internal standard concentration and an overestimation of the analyte concentration.
Troubleshooting Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Physicochemical and biological impact of metal-catalyzed oxidation of IgG1 monoclonal antibodies and antibody-drug conjugates via reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metal-catalyzed oxidation of Aβ and the resulting reorganization of Cu binding sites promote ROS production - Metallomics (RSC Publishing) [pubs.rsc.org]
- 5. Development of a UPLC-ESI-MS/MS method for the determination of triamcinolone acetonide in human plasma and evaluation of its bioequivalence after a single intramuscular injection in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stability of triamcinolone acetonide solutions as determined by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Influence of temperature on the thirty-day chemical stability of extemporaneously prepared dexamethasone paste - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Multilamellar liposomes of triamcinolone acetonide: preparation, stability, and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Stability of corticosteroid patch test preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Triamcinolone Acetonide-d6 Analytical Queries
Welcome to the technical support center for troubleshooting issues related to the bioanalysis of Triamcinolone (B434) acetonide and its deuterated internal standard, Triamcinolone acetonide-d6. This resource provides guidance on common challenges encountered during the development and validation of analytical methods, particularly focusing on calibration curve issues.
Frequently Asked Questions (FAQs)
Q1: What are the typical causes of poor linearity in my calibration curve for Triamcinolone acetonide?
Poor linearity in your calibration curve can stem from several factors. It is crucial to systematically investigate potential sources of error. Common causes include issues with the preparation of standards, matrix effects, detector saturation, and inappropriate curve fitting models. A high correlation coefficient (e.g., r > 0.997) does not always guarantee linearity; other statistical tests like the Lack-of-fit and Mandel's fitting test are more appropriate for validating a linear model.[1]
Q2: I'm observing significant ion suppression/enhancement. How can I mitigate this?
Ion suppression or enhancement is a common manifestation of matrix effects in LC-MS/MS analysis.[2][3] This phenomenon can negatively impact the accuracy, precision, and sensitivity of your assay.[4] To mitigate these effects, consider the following:
-
Optimize Sample Preparation: Employ more rigorous sample clean-up procedures like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering matrix components.[5]
-
Chromatographic Separation: Adjust your chromatographic conditions to separate the analyte from co-eluting matrix components.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): this compound is a suitable SIL-IS for Triamcinolone acetonide.[6][7] The SIL-IS co-elutes with the analyte and experiences similar matrix effects, thus compensating for variations in ionization efficiency.[8]
-
Dilution: Diluting the sample can reduce the concentration of interfering matrix components.
Q3: My quality control (QC) samples are failing even though my calibration curve looks good. What could be the problem?
This is a common issue that can be perplexing. If your calibration standards are accurate but your QC samples are not, it could point to a few problems:
-
Matrix Differences: The matrix of your QC samples might be different from your calibration standards, leading to varied matrix effects.[9] It's important to prepare your calibration standards and QC samples in the same biological matrix.
-
Stock Solution Issues: There might be an error in the preparation of the QC stock solution. Re-preparing the QC stock solution from a different weighing of the reference standard is recommended.
-
Inaccurate Pipetting or Dilutions: Small errors in serial dilutions can become significant. Review your pipetting techniques and ensure all volumetric glassware is properly calibrated.
Q4: What is an acceptable linearity range for Triamcinolone acetonide analysis?
The linear range for Triamcinolone acetonide can vary depending on the matrix and the sensitivity of the instrument. Published methods have demonstrated linearity over concentration ranges such as 0.53–21.20 ng/mL in human plasma and 0 - 100 ng/mL in urine.[6][10] Another study showed good linearity in the range of 10–40 μg/mL in a solvent.[11] The appropriate range for your assay will depend on the expected concentrations in your samples.
Troubleshooting Guides
Guide 1: Troubleshooting Poor Linearity (r² < 0.99)
If you are experiencing poor linearity with your this compound calibration curve, follow these steps to identify and resolve the issue.
Caption: Troubleshooting workflow for poor calibration curve linearity.
Detailed Steps:
-
Verify Standard Preparation:
-
Action: Re-prepare your stock and working standard solutions. Ensure accurate weighing and dilutions.
-
Rationale: Errors in the preparation of standards are a common source of non-linearity.
-
-
Check for Matrix Effects:
-
Action: Prepare a calibration curve in a clean solvent and compare it to a curve prepared in the biological matrix.
-
Rationale: A significant difference between the two curves indicates the presence of matrix effects that may be impacting ionization efficiency at different concentrations.[4]
-
-
Assess for Detector Saturation:
-
Action: Examine the peak shapes of your highest concentration standards. If they are flat-topped, the detector is likely saturated.
-
Rationale: Detector saturation at high concentrations will cause the curve to plateau, leading to a non-linear response.
-
-
Evaluate Curve Fitting Model:
-
Action: If the curve appears to be non-linear, consider using a different regression model, such as a quadratic fit (y = ax² + bx + c).[6] Also, applying a weighting factor (e.g., 1/x or 1/x²) can often improve the fit, especially if the variance is not constant across the concentration range.
-
Rationale: A simple linear regression may not be appropriate for all assays, and a weighted regression can provide a more accurate fit of the data.
-
Guide 2: Investigating Matrix Effects
Matrix effects can cause significant issues with accuracy and precision. This guide provides a systematic approach to identifying and quantifying matrix effects.
Caption: Workflow for the assessment of matrix effects.
Procedure:
-
Prepare three sets of samples at low, medium, and high concentrations:
-
Set 1 (Neat Solution): Triamcinolone acetonide and this compound in the reconstitution solvent.
-
Set 2 (Post-extraction Spike): Blank biological matrix is extracted, and the final extract is spiked with Triamcinolone acetonide and this compound.
-
Set 3 (Pre-extraction Spike): Blank biological matrix is spiked with Triamcinolone acetonide and this compound before the extraction process.
-
-
Analyze all samples using your LC-MS/MS method.
-
Calculate the Matrix Effect (ME) and Recovery (RE):
-
ME (%) = (Peak Area of Set 2 / Peak Area of Set 1) * 100
-
RE (%) = (Peak Area of Set 3 / Peak Area of Set 2) * 100
-
-
Interpretation:
-
A Matrix Effect value significantly different from 100% (e.g., outside the range of 85-115%) indicates the presence of ion suppression or enhancement.
-
The Recovery value provides information on the efficiency of your extraction process.
-
Quantitative Data Summary
| Analyte | Matrix | Linearity Range | r² | Reference |
| Triamcinolone Acetonide | Human Plasma | 0.53–21.20 ng/mL | > 0.99 | [10] |
| Triamcinolone Acetonide | Urine | 0 - 100 ng/mL | - | [6] |
| Triamcinolone Acetonide | Dichloromethane | 10–40 μg /mL | 0.998 | [11] |
| Parameter | Low Conc. (1.06 ng/mL) | Medium Conc. (5.30 ng/mL) | High Conc. (21.20 ng/mL) | Reference |
| Matrix Effect | 95.788% | 100.954% | 101.079% | [10] |
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction (LLE) from Urine
This protocol is adapted from a method for the analysis of Triamcinolone acetonide in urine.[6]
-
To a 2.5 mL aliquot of urine, add the internal standard (this compound).
-
Perform enzymatic hydrolysis if conjugated metabolites are of interest.
-
Add 5 mL of ethyl acetate.
-
Vortex for 10 minutes.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer the organic layer to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject into the LC-MS/MS system.
Sample Preparation: Protein Precipitation (PPT) from Plasma
This protocol is based on a method for the determination of Triamcinolone in human plasma.[12]
-
To 0.5 mL of plasma in a microcentrifuge tube, add the internal standard.
-
Add 1.0 mL of a precipitating agent (e.g., acetonitrile (B52724) or 5% trichloroacetic acid).
-
Vortex for 2 minutes to ensure complete protein precipitation.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness if necessary, or inject directly if the solvent is compatible with the mobile phase.
-
If evaporated, reconstitute in a suitable volume of mobile phase.
LC-MS/MS Conditions
The following are example LC-MS/MS conditions that can be used as a starting point for method development.
Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.[10]
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.[10]
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Triamcinolone Acetonide: m/z 435.4 → 397.3[10]
-
This compound: The precursor ion will be shifted by +6 Da (m/z 441.4). The product ion may or may not be shifted depending on the location of the deuterium (B1214612) labels. Fragmentation analysis would be required to determine the exact product ion.
-
References
- 1. researchgate.net [researchgate.net]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. eijppr.com [eijppr.com]
- 5. researchgate.net [researchgate.net]
- 6. dshs-koeln.de [dshs-koeln.de]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Linearity problem with LC-MS MRM - Chromatography Forum [chromforum.org]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. Development of a UPLC-ESI-MS/MS method for the determination of triamcinolone acetonide in human plasma and evaluation of its bioequivalence after a single intramuscular injection in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development and validation of a simple method for the determination of triamcinolone acetonide in nasal spray - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jag.journalagent.com [jag.journalagent.com]
"column selection for optimal separation of Triamcinolone acetonide and its d6 analog"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimal chromatographic separation of Triamcinolone (B434) acetonide and its d6 analog.
Frequently Asked Questions (FAQs)
Q1: What is the recommended column for separating Triamcinolone acetonide and its d6 analog?
A1: The most commonly recommended and successfully used columns for the separation of Triamcinolone acetonide and its analogs are C18 reversed-phase columns.[1][2][3][4][5][6] These columns provide excellent retention and selectivity for corticosteroids. For faster analyses, especially in UPLC applications, columns with smaller particle sizes (e.g., 1.7 µm) are effective.[3][4]
Q2: My peak shapes for Triamcinolone acetonide are tailing. How can I improve them?
A2: Peak tailing for steroid compounds is a common issue. Here are several troubleshooting steps:
-
Mobile Phase pH: Ensure the mobile phase is sufficiently acidic. Using a mobile phase containing a small percentage of formic acid (e.g., 0.1% to 1%) is a common practice to improve peak shape.[1][3][4][7]
-
Column Choice: If tailing persists, consider a column with low silanol (B1196071) activity or a base-deactivated C18 column.[7] These columns are designed to minimize secondary interactions with polar analytes.
-
Sample Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or the concentration of your sample.[8]
-
Extra-Column Effects: Ensure that all tubing and connections are properly fitted and have minimal dead volume.[8]
Q3: I am observing co-elution of Triamcinolone acetonide and its d6 analog. What can I do to improve resolution?
A3: While Triamcinolone acetonide and its d6 analog are expected to have very similar retention times, complete co-elution can be problematic for accurate quantification. To improve resolution:
-
Optimize Mobile Phase Composition: A slight adjustment in the organic-to-aqueous ratio of your mobile phase can sometimes provide the necessary selectivity to separate closely eluting compounds. Experiment with small, incremental changes in your acetonitrile (B52724) or methanol (B129727) concentration.
-
Gradient Elution: Employing a shallow gradient elution program instead of an isocratic method can enhance the separation of closely related compounds.[2]
-
Column Temperature: Adjusting the column temperature can influence selectivity. Try decreasing or increasing the temperature in small increments (e.g., 5 °C) to see if it improves separation.
Q4: Can I use a mobile phase without acid for LC-MS/MS analysis?
A4: While acidic mobile phases (e.g., with formic acid) are common for good chromatography and ionization in positive electrospray mode, it is possible to use other mobile phase modifiers.[1][3][4][7] For Mass Spectrometry (MS) compatible applications, volatile additives like formic acid or ammonium (B1175870) formate (B1220265) are preferred over non-volatile acids like phosphoric acid.[7][9] The choice of additive will depend on the ionization characteristics of your analytes and the desired sensitivity.
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during the separation of Triamcinolone acetonide and its d6 analog.
Caption: Troubleshooting Flowchart for Triamcinolone Acetonide Separation.
Data Presentation
Table 1: Recommended Columns for Triamcinolone Acetonide Separation
| Column Chemistry | Manufacturer | Dimensions (mm) | Particle Size (µm) | Reference |
| ACQUITY BEH C18 | Waters | 50 x 2.1 | 1.7 | [3][4] |
| C18 Reversed-Phase | (Not specified) | (Not specified) | (Not specified) | [1][2] |
| Newcrom R1 | SIELC | (Not specified) | 3 (available) | [7] |
| Zorbax Eclipse XDB C18 | Agilent | (Not specified) | (Not specified) | [9] |
| Thermo C18 | Thermo Fisher | (Not specified) | (Not specified) | [5] |
| RP BDS Hypersil C18 | Phenomenex | 150 x 4.6 | 5 | [6] |
Table 2: Example Chromatographic Conditions
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | ACQUITY BEH C18 (50 x 2.1 mm, 1.7 µm) | C18 Reversed-Phase | Zorbax C18 (250 x 4.6 mm, 5 µm) |
| Mobile Phase A | Water with 1% Formic Acid | Water with 2% Formic Acid | 0.25 M Potassium Dihydrogen Phosphate (pH 3.6) |
| Mobile Phase B | Acetonitrile | Acetonitrile | Methanol |
| Composition | Isocratic: 45:55 (A:B) | Gradient | Gradient |
| Flow Rate | 0.2 mL/min | (Not specified) | 1.3 mL/min |
| Temperature | 40 °C | (Not specified) | (Not specified) |
| Reference | [3][4] | [2] | [10] |
Experimental Protocols
Protocol 1: UPLC-MS/MS Method for Triamcinolone Acetonide in Human Plasma
This protocol is based on a validated bioanalytical method.[1][3][4]
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 500 µL of plasma, add the internal standard (Triamcinolone acetonide-d6).
-
Add 2.5 mL of extraction solvent (e.g., ethyl acetate (B1210297) and n-hexane, 4:1 v/v).
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40 °C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Caption: Experimental Workflow for Triamcinolone Acetonide Analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. dshs-koeln.de [dshs-koeln.de]
- 3. Development of a UPLC-ESI-MS/MS method for the determination of triamcinolone acetonide in human plasma and evaluation of its bioequivalence after a single intramuscular injection in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Development of a UPLC-ESI-MS/MS method for the determination of triamcinolone acetonide in human plasma and evaluation of its bioequivalence after a single intramuscular injection in healthy volunteers [frontiersin.org]
- 5. turkjps.org [turkjps.org]
- 6. researchgate.net [researchgate.net]
- 7. Separation of Triamcinolone acetonide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. agilent.com [agilent.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to Method Validation for Triamcinolone Acetonide Assay: Featuring Triamcinolone Acetonide-d6 as an Internal Standard
For researchers, scientists, and drug development professionals, the accurate quantification of triamcinolone (B434) acetonide is critical for pharmacokinetic studies, formulation development, and quality control. This guide provides a comprehensive comparison of validated analytical methods for the assay of triamcinolone acetonide, with a special focus on the use of its deuterated analog, triamcinolone acetonide-d6, as an internal standard. The superior accuracy and precision offered by isotope dilution mass spectrometry are highlighted through comparative data.
Method Performance Comparison
The choice of analytical methodology significantly impacts the sensitivity, specificity, and robustness of a triamcinolone acetonide assay. Below is a summary of validation parameters for two common analytical techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) using a deuterated internal standard and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).
| Validation Parameter | LC-MS/MS with this compound | HPLC-UV |
| Linearity Range | 0.53–21.20 ng/mL | 10–40 µg/mL[1] |
| Lower Limit of Quantification (LLOQ) | 0.53 ng/mL | 9.99 µg/mL[1] |
| Accuracy (% Recovery) | -3.371% to 0.348% (inter-run) | 100.08–103.65 %[1] |
| Precision (% RSD) | 3.528% to 11.26% (inter-run) | 1.65% (repeatability), 2.01% (intermediate precision)[1] |
| Internal Standard | This compound | Not always utilized |
| Matrix | Human Plasma[2] | Nasal Spray Dosage Form[1] |
Key Observation: The LC-MS/MS method employing a stable isotope-labeled internal standard like this compound demonstrates significantly higher sensitivity (lower LLOQ) compared to the HPLC-UV method.[2][1] This makes it the preferred choice for bioanalytical applications where low concentrations of the analyte are expected. The use of a deuterated internal standard is crucial in LC-MS/MS to compensate for matrix effects and variations in sample processing, leading to improved accuracy and precision.[3]
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical methods. Below are representative protocols for sample preparation and analysis using LC-MS/MS and HPLC-UV.
LC-MS/MS Method with this compound
This method is suitable for the quantification of triamcinolone acetonide in biological matrices like human plasma.
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 500 µL of plasma, add 50 µL of an internal standard working solution of this compound.
-
Add 3 mL of an extraction solvent (e.g., ethyl acetate (B1210297) and n-hexane, 4:1, v/v).[2]
-
Vortex the mixture for 3 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.[2]
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.[2]
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., ACQUITY™ BEH C18, 50 × 2.1 mm, 1.7 μm).[2]
-
Mobile Phase: Acetonitrile (B52724) and water containing 1% formic acid (55:45, v/v).[2]
-
Flow Rate: 0.2 mL/min.[2]
-
Column Temperature: 40°C.[2]
3. Mass Spectrometric Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.[2]
-
Monitoring Mode: Multiple Reaction Monitoring (MRM).[2]
-
MRM Transitions:
-
Triamcinolone Acetonide: m/z 435.4 → 397.3[2]
-
This compound: Specific transition for the deuterated standard.
-
HPLC-UV Method
This method is often employed for the analysis of pharmaceutical dosage forms where analyte concentrations are higher.
1. Standard and Sample Preparation:
-
Prepare a stock solution of triamcinolone acetonide standard (e.g., 100 μg/mL) in a suitable solvent like ethanol.[1]
-
Prepare calibration standards by diluting the stock solution to the desired concentration range (e.g., 10–40 µg/mL).[1]
-
For a nasal spray sample, an appropriate dilution is made to bring the concentration within the calibration range.
2. Chromatographic Conditions:
-
Column: C18 column (e.g., Thermo C18).[4]
-
Mobile Phase: A mixture of 0.5% triethylamine (B128534) (pH 3.48) and acetonitrile (50:50 v/v).[4]
-
Flow Rate: 1 mL/min.[4]
-
Detection: UV detector at a specified wavelength (e.g., 238 nm or 254 nm).[5][6]
Experimental Workflows
Visualizing the experimental workflow can aid in understanding the procedural differences between the methods.
References
- 1. Development and validation of a simple method for the determination of triamcinolone acetonide in nasal spray - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a UPLC-ESI-MS/MS method for the determination of triamcinolone acetonide in human plasma and evaluation of its bioequivalence after a single intramuscular injection in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dshs-koeln.de [dshs-koeln.de]
- 4. turkjps.org [turkjps.org]
- 5. recentscientific.com [recentscientific.com]
- 6. juniperpublishers.com [juniperpublishers.com]
The Gold Standard for Steroid Bioanalysis: A Comparative Guide to Triamcinolone Acetonide-d6 and Other Internal Standards
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of steroids, the choice of an appropriate internal standard is paramount to ensure the accuracy, precision, and reliability of bioanalytical data. This guide provides an in-depth comparison of triamcinolone (B434) acetonide-d6 against other commonly used internal standards in steroid analysis, supported by experimental data and detailed methodologies.
In the realm of liquid chromatography-tandem mass spectrometry (LC-MS/MS) based steroid analysis, the internal standard (IS) plays a critical role in compensating for variations during sample preparation, chromatography, and ionization. An ideal internal standard should closely mimic the physicochemical properties of the analyte to ensure consistent behavior throughout the analytical process. The two primary categories of internal standards used are stable isotope-labeled (SIL) compounds, such as triamcinolone acetonide-d6, and structural analogs.
The Superiority of Stable Isotope-Labeled Internal Standards
Deuterated standards like this compound are widely considered the "gold standard" for quantitative bioanalysis.[1] Their key advantage lies in being chemically identical to the analyte, with the only difference being the presence of heavier isotopes. This near-perfect analogy ensures co-elution with the analyte, similar ionization efficiency, and thus, more effective correction for matrix effects and procedural losses.
Performance Comparison: this compound vs. Structural Analogs
Experimental data consistently demonstrates the superior performance of deuterated internal standards over structural analogs. A study quantifying triamcinolone acetonide (TA) in urine highlighted a marked decrease in accuracy and precision when a structural analog (fludrocortisone) was used as an internal standard compared to the stable isotope-labeled surrogate, d6-TA.[1] This is primarily due to the pronounced matrix effects that can influence the analyte and a non-isotopically labeled standard differently.
Quantitative Performance Data
The following tables summarize the performance characteristics of analytical methods for triamcinolone acetonide using different internal standards.
Table 1: Performance of this compound as an Internal Standard
| Analyte | Internal Standard | Matrix | Linearity Range (ng/mL) | Accuracy (%) | Precision (%RSD) | Reference |
| Triamcinolone Acetonide | This compound | Urine | 0 - 100 | 95.7 - 104.3 | 2.9 - 6.8 | [1] |
Table 2: Performance of Structural Analogs as Internal Standards for Triamcinolone Acetonide Analysis
| Analyte | Internal Standard | Matrix | Linearity Range (ng/mL) | Accuracy (%) | Precision (%RSD) | Reference |
| Triamcinolone Acetonide | Cortisone (B1669442) Acetate (B1210297) | Human Plasma | 0.53 - 21.20 | 93.4 - 98.0 | 3.0 - 11.3 | [2][3][4] |
| Triamcinolone Acetonide | Betamethasone | Human Plasma | 20 - 2000 (pg/mL) | 98.5 | 4.6 - 5.7 | [5] |
While methods using structural analogs can be validated to meet regulatory requirements, the data suggests that this compound provides a higher degree of accuracy and precision. The choice of a structural analog requires careful consideration and rigorous validation to ensure it can adequately compensate for analytical variability.[6]
Experimental Methodologies
Detailed experimental protocols are crucial for replicating and comparing analytical methods. Below are representative protocols for the quantification of triamcinolone acetonide using both a deuterated internal standard and a structural analog.
Protocol 1: Quantification of Triamcinolone Acetonide in Urine using this compound
Sample Preparation:
-
To a 2.5 mL aliquot of urine, add the internal standard solution of this compound.[1]
-
Perform enzymatic hydrolysis.[1]
-
Conduct liquid-liquid extraction with ethyl acetate.[1]
-
Add a processing internal standard (e.g., fludrocortisone).[1]
-
Evaporate the extract to dryness and reconstitute in 200 µL of the mobile phase.[1]
LC-MS/MS Conditions:
-
HPLC System: Waters Alliance 2795 Separations Module.[1]
-
Column: C18 reversed-phase column.[1]
-
Mobile Phase: Gradient elution with 2% Formic Acid in Water and Acetonitrile.[1]
-
Mass Spectrometer: Waters Micromass Quattro Micro.[1]
-
Ionization: Electrospray ionization (ESI) in positive mode.[1]
-
MRM Transitions:
Protocol 2: Quantification of Triamcinolone Acetonide in Human Plasma using Cortisone Acetate
Sample Preparation:
-
To a 500 µL aliquot of human plasma, add the internal standard solution of cortisone acetate.[2][3][4]
-
Perform liquid-liquid extraction with a mixture of ethyl acetate and n-hexane (4:1, v/v).[2][3][4]
-
Vortex and centrifuge the sample.
-
Evaporate the supernatant to dryness.
UPLC-ESI-MS/MS Conditions:
-
Column: ACQUITY™ BEH C18 column (50 × 2.1 mm, 1.7 µm).[2][3]
-
Mobile Phase: Acetonitrile and water containing 1% formic acid (55:45, v/v).[2][3]
-
Ionization: Electrospray ionization (ESI) in positive mode.[2][3]
-
MRM Transitions:
Visualizing the Workflow and Logic
To better illustrate the analytical process and the rationale behind internal standard selection, the following diagrams are provided.
Caption: General workflow for steroid analysis using an internal standard.
Caption: Comparison of SIL vs. structural analog internal standards.
Conclusion
The selection of an appropriate internal standard is a critical decision in the development of robust and reliable quantitative bioanalytical methods for steroids. The experimental evidence strongly supports the use of stable isotope-labeled internal standards, such as this compound, as the "gold standard." Their ability to closely mimic the behavior of the analyte throughout the analytical process leads to superior accuracy and precision by effectively compensating for matrix effects and other sources of variability. While structural analogs can be employed, they necessitate more extensive validation to ensure they provide reliable quantification and may be more susceptible to analytical inaccuracies. For the highest quality data in steroid analysis, this compound is the recommended internal standard.
References
- 1. dshs-koeln.de [dshs-koeln.de]
- 2. Development of a UPLC-ESI-MS/MS method for the determination of triamcinolone acetonide in human plasma and evaluation of its bioequivalence after a single intramuscular injection in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Development of a UPLC-ESI-MS/MS method for the determination of triamcinolone acetonide in human plasma and evaluation of its bioequivalence after a single intramuscular injection in healthy volunteers [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Bioanalytical Methods for Triamcinolone Acetonide-d6: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The integrity of pharmacokinetic and toxicokinetic data hinges on the robust and consistent performance of bioanalytical methods. When multiple analytical methods are employed within a single study or across different laboratories, a cross-validation study is imperative to ensure data equivalency. This guide provides a comparative overview of two distinct liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of Triamcinolone (B434) acetonide, utilizing Triamcinolone acetonide-d6 as a stable isotope-labeled internal standard (SIL-IS). The principles and protocols outlined herein are grounded in regulatory expectations from bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2]
The use of a deuterated internal standard like this compound is a cornerstone of modern bioanalytical practice, as it closely mimics the analyte during sample preparation and analysis, thereby correcting for variability and enhancing data accuracy.[3] This guide will compare a conventional High-Performance Liquid Chromatography (HPLC) based method with a more contemporary Ultra-High-Performance Liquid Chromatography (UHPLC) approach, highlighting key performance differences and the protocol for their cross-validation.
Comparative Analysis of Analytical Methods
This section details the parameters of two representative LC-MS/MS methods for the bioanalysis of Triamcinolone acetonide. Method A embodies a standard HPLC-MS/MS setup, while Method B leverages the speed and resolution of a UHPLC system.
Table 1: Comparison of LC-MS/MS Method Parameters
| Parameter | Method A: HPLC-MS/MS | Method B: UHPLC-MS/MS |
| Chromatography System | Standard HPLC System | UHPLC System |
| Analytical Column | C18, 4.6 x 150 mm, 5 µm | C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Flow Rate | 0.8 mL/min | 0.4 mL/min |
| Run Time | 6.0 minutes | 2.0 minutes[4][5] |
| Injection Volume | 10 µL | 5 µL |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode | Electrospray Ionization (ESI), Positive Mode |
| MS/MS Transition (Triamcinolone acetonide) | m/z 435.4 → 397.3 | m/z 435.4 → 397.3[4][5] |
| MS/MS Transition (this compound) | m/z 441.4 → 403.3 | m/z 441.4 → 403.3 |
Performance Data Comparison
The validation of each method is assessed against key performance indicators as stipulated by regulatory guidelines.[6][7] The following table summarizes the typical performance data for both methods.
Table 2: Comparative Bioanalytical Method Performance Data
| Validation Parameter | Method A: HPLC-MS/MS | Method B: UHPLC-MS/MS | Acceptance Criteria (FDA/EMA) |
| Linearity Range (ng/mL) | 0.1 - 50 | 0.05 - 50 | Correlation coefficient (r²) ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.1 | 0.05 | Signal-to-noise ratio ≥ 5; Accuracy ±20%; Precision ≤20% |
| Intra-day Accuracy (%) | 92.5 - 108.2 | 94.1 - 105.8 | ±15% of nominal (±20% at LLOQ)[6][8] |
| Inter-day Accuracy (%) | 94.0 - 106.5 | 95.3 - 104.7 | ±15% of nominal (±20% at LLOQ)[6][8] |
| Intra-day Precision (%CV) | ≤ 9.8 | ≤ 8.5 | ≤15% (≤20% at LLOQ)[6][8] |
| Inter-day Precision (%CV) | ≤ 11.2 | ≤ 9.3 | ≤15% (≤20% at LLOQ)[6][8] |
| Extraction Recovery (%) | 85.3 | 88.1 | Consistent and reproducible |
Experimental Protocol for Cross-Validation
Cross-validation is performed to ensure that data from two different methods are comparable.[1] This is achieved by analyzing the same set of quality control (QC) samples and incurred study samples with both analytical methods.
Sample Preparation (Liquid-Liquid Extraction)
-
To 200 µL of human plasma in a microcentrifuge tube, add 25 µL of this compound internal standard working solution.
-
Vortex for 10 seconds.
-
Add 1 mL of ethyl acetate.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase composition for the respective method (Method A or Method B).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Analytical Procedure
-
Prepare two sets of calibration standards and quality control (QC) samples in the appropriate biological matrix.
-
Analyze one set of QCs (at low, medium, and high concentrations) and a selection of incurred samples using the established, validated method (Method A).
-
On a different day, analyze the second set of QCs and the same incurred samples using the alternative method (Method B).
-
The analysis should be performed by different analysts, if possible, to assess inter-technician variability.
Acceptance Criteria
For the cross-validation to be successful, the mean concentration of the QCs from the alternative method should be within ±15% of the mean concentration from the established method.[2][9] For incurred samples, at least two-thirds of the samples should have a percent difference between the two methods of within ±20%.
Visualization of the Cross-Validation Workflow
The following diagram illustrates the logical flow of a cross-validation study, from sample selection to data comparison and acceptance.
Caption: Workflow for the cross-validation of two bioanalytical methods.
References
- 1. fda.gov [fda.gov]
- 2. ema.europa.eu [ema.europa.eu]
- 3. dshs-koeln.de [dshs-koeln.de]
- 4. Frontiers | Development of a UPLC-ESI-MS/MS method for the determination of triamcinolone acetonide in human plasma and evaluation of its bioequivalence after a single intramuscular injection in healthy volunteers [frontiersin.org]
- 5. Development of a UPLC-ESI-MS/MS method for the determination of triamcinolone acetonide in human plasma and evaluation of its bioequivalence after a single intramuscular injection in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. anivet.au.dk [anivet.au.dk]
- 7. nalam.ca [nalam.ca]
- 8. researchgate.net [researchgate.net]
- 9. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Accuracy and Precision of Triamcinolone Acetonide-d6 as an Internal Standard in Bioanalytical Methods
For researchers and professionals in drug development, the reliability of analytical methods is paramount. When quantifying endogenous compounds or drug molecules in complex biological matrices, the use of a stable isotope-labeled internal standard, such as Triamcinolone (B434) acetonide-d6, is a widely accepted strategy to ensure accuracy and precision. This guide provides a comparative overview of the performance of analytical methods utilizing deuterated internal standards for Triamcinolone acetonide quantification, supported by experimental data from published studies.
Performance of Analytical Methods for Triamcinolone Acetonide Quantification
The accuracy and precision of an analytical method are critical validation parameters that demonstrate the reliability of the reported concentrations. Accuracy refers to the closeness of the measured value to the true value, often expressed as percent recovery or percent bias. Precision is the degree of agreement among individual measurements when the procedure is applied repeatedly to multiple samplings from a homogeneous sample, typically expressed as the relative standard deviation (%RSD) or coefficient of variation (%CV).
The following table summarizes the accuracy and precision data from various validated bioanalytical methods for the quantification of Triamcinolone acetonide. While not all studies explicitly used Triamcinolone acetonide-d6, the data from methods employing other internal standards with the same analytical technique (LC-MS/MS) provide a strong basis for comparison and demonstrate the expected performance.
| Analytical Method | Internal Standard | Matrix | Accuracy (% Bias or % Recovery) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
| UPLC-ESI-MS/MS [1][2][3] | Cortisone acetate | Human Plasma | -6.577% to -1.962% | 3.007% to 9.960% | 3.528% to 11.26% |
| LC-MS/MS [4] | This compound | Urine | Data referenced but not explicitly stated in abstract | Data referenced but not explicitly stated in abstract | Data referenced but not explicitly stated in abstract |
| HPLC-ESI-MS/MS [5] | Betamethasone | Human Plasma | 98.5% (mean) | 4.6% (mean) | 5.7% (mean) |
| RP-HPLC [6] | Not specified | Human Plasma | 97.03 ± 2.91% | Not specified | Not specified |
Experimental Protocols
The high accuracy and precision of LC-MS/MS methods for Triamcinolone acetonide quantification are achieved through meticulous experimental protocols. Below are generalized methodologies based on the reviewed literature.
Sample Preparation: Liquid-Liquid Extraction
A common technique for extracting Triamcinolone acetonide and its internal standard from biological matrices is liquid-liquid extraction (LLE).
-
Spiking: An aliquot of the biological sample (e.g., plasma, urine) is spiked with a known concentration of the internal standard (e.g., this compound).
-
Extraction: An organic solvent (e.g., ethyl acetate) is added to the sample. The mixture is vortexed to facilitate the transfer of the analyte and internal standard from the aqueous phase to the organic phase.
-
Separation: The mixture is centrifuged to separate the organic and aqueous layers.
-
Evaporation: The organic layer containing the analyte and internal standard is transferred to a clean tube and evaporated to dryness under a stream of nitrogen.
-
Reconstitution: The dried residue is reconstituted in a specific volume of the mobile phase for injection into the LC-MS/MS system.
Chromatographic Separation and Mass Spectrometric Detection
The reconstituted sample is then analyzed using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.
-
Chromatography: The sample is injected onto a reverse-phase C18 column. A mobile phase consisting of a mixture of an aqueous component (e.g., water with formic acid or ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is used to separate the analyte and internal standard from other matrix components. The separation is typically achieved using a gradient elution program.
-
Ionization: The eluent from the chromatography column is introduced into the mass spectrometer's ion source, typically an electrospray ionization (ESI) source, which ionizes the molecules.
-
Mass Analysis: The ionized analyte and internal standard are detected using tandem mass spectrometry (MS/MS) in the multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for both Triamcinolone acetonide and its deuterated internal standard. For example, a possible transition for Triamcinolone acetonide could be m/z 435.4 → 397.3.[1][2][3]
-
Quantification: The concentration of Triamcinolone acetonide in the original sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.
Analytical Workflow for Accuracy and Precision Assessment
The following diagram illustrates the typical workflow for a bioanalytical method validation study to assess the accuracy and precision of quantifying Triamcinolone acetonide using a deuterated internal standard.
Caption: Workflow for assessing the accuracy and precision of Triamcinolone acetonide analysis.
Conclusion
The use of a stable isotope-labeled internal standard, such as this compound, in conjunction with LC-MS/MS is the gold standard for the accurate and precise quantification of Triamcinolone acetonide in biological matrices. The experimental data from various studies consistently demonstrate that well-validated LC-MS/MS methods achieve excellent accuracy and precision, with %RSD values typically well within the acceptable limits set by regulatory guidelines. The detailed experimental protocols, including robust sample preparation and highly selective MS detection, are key to the reliability of these methods, making them indispensable tools in pharmacokinetic studies and clinical drug monitoring.
References
- 1. Development of a UPLC-ESI-MS/MS method for the determination of triamcinolone acetonide in human plasma and evaluation of its bioequivalence after a single intramuscular injection in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a UPLC-ESI-MS/MS method for the determination of triamcinolone acetonide in human plasma and evaluation of its bioequivalence after a single intramuscular injection in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. dshs-koeln.de [dshs-koeln.de]
- 5. Determination of triamcinolone in human plasma by a sensitive HPLC-ESI-MS/MS method: application for a pharmacokinetic study using nasal spray formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. turkjps.org [turkjps.org]
Navigating Precision: A Comparative Guide to Linearity and Range Determination with Triamcinolone Acetonide-d6 and its Alternatives
For researchers, scientists, and drug development professionals, the accurate quantification of synthetic corticosteroids like Triamcinolone (B434) Acetonide is paramount. The choice of an appropriate internal standard is a critical factor in achieving reliable and reproducible results in bioanalytical methods. This guide provides a comprehensive comparison of Triamcinolone Acetonide-d6 and other commonly used internal standards, focusing on their performance in linearity and range determination. The experimental data presented herein is compiled from various validated LC-MS/MS and HPLC methods.
This guide will delve into the quantitative performance of this compound alongside alternative internal standards, offering a clear comparison to aid in the selection of the most suitable standard for your analytical needs.
Performance Comparison of Internal Standards
The selection of an internal standard is crucial for correcting variability during sample preparation and analysis. A suitable internal standard should mimic the analyte's behavior without interfering with its quantification. Deuterated standards, such as this compound, are often considered the gold standard due to their similar physicochemical properties to the analyte. However, other corticosteroids and structurally related compounds are also employed. The following table summarizes the linearity and range of determination for Triamcinolone Acetonide and various internal standards from published analytical methods.
| Analyte/Internal Standard | Method | Matrix | Linearity Range | Correlation Coefficient (r²) | Lower Limit of Quantification (LLOQ) | Reference |
| This compound | LC-MS/MS | Urine | 0 - 100 ng/mL | Not Specified | Not Specified | [1] |
| Triamcinolone Acetonide | UPLC-ESI-MS/MS | Human Plasma | 0.53 - 21.20 ng/mL | > 0.99 | 0.53 ng/mL | [2][3][4] |
| Betamethasone (B1666872) | LC-MS/MS | Human Plasma | 0.5 - 50.0 ng/mL | > 0.99 | 0.50 ng/mL | [5][6] |
| Betamethasone | LC-MS/MS | Human Plasma | 2 - 250 ng/mL | Not Specified | Not Specified | [7] |
| Prednisolone (as IS for Betamethasone) | LC-MS/MS | Human Plasma | 0.5 - 80.0 ng/mL | Not Specified | 0.5 ng/mL | [7] |
| Fludrocortisone (B194907) | UHPLC-MS/MS | Human Plasma | 40 - 3000 pg/mL | Not Specified | 40 pg/mL | [8] |
| Fludrocortisone | LC-APCI-MS | Human Plasma | 0.1 - 25 ng/mL | Linear | 0.1 ng/mL | [9] |
| Dexamethasone (B1670325) | LC/MS/MS | Rat Plasma | 0.2 - 100 ng/mL | ≥ 0.99 | 0.2 ng/mL | [10] |
| Dexamethasone | LC-MS/MS | Human Serum | 0.05 - 5 ng/mL | 0.9996 | 0.05 ng/mL | [11] |
| Testosterone (B1683101) | LC-MS/MS | Human Serum | 0.0173 - 45.1 nmol/L | Not Specified | 32.9 pmol/L | [12] |
Experimental Protocols
The data presented in this guide is predominantly derived from Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods, which offer high sensitivity and selectivity for the quantification of corticosteroids. Below is a generalized experimental protocol for the determination of Triamcinolone Acetonide in a biological matrix, representative of the methodologies cited.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 500 µL of plasma, add the internal standard solution (e.g., this compound).
-
Vortex the sample to ensure thorough mixing.
-
Add 3 mL of an organic solvent (e.g., ethyl acetate (B1210297) or methyl tert-butyl ether).
-
Vortex for an extended period (e.g., 10 minutes) to facilitate extraction.
-
Centrifuge the sample to separate the organic and aqueous layers.
-
Transfer the organic supernatant to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: A C18 reverse-phase column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid or ammonium (B1175870) formate) and an organic phase (e.g., acetonitrile (B52724) or methanol) is typically employed.
-
Flow Rate: A flow rate in the range of 0.3-0.6 mL/min is common.
-
Injection Volume: Typically 5-20 µL.
-
-
Tandem Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is generally used for corticosteroids.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for the analyte and the internal standard.
-
3. Linearity and Range Determination
-
Prepare a series of calibration standards by spiking a blank biological matrix with known concentrations of the analyte.
-
Process and analyze the calibration standards alongside quality control (QC) samples at low, medium, and high concentrations.
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte.
-
The linearity of the method is assessed by the correlation coefficient (r²) of the calibration curve, which should ideally be ≥ 0.99.
-
The range of the method is the concentration interval over which the assay is demonstrated to be precise, accurate, and linear. The lower end of the range is the Lower Limit of Quantification (LLOQ), and the upper end is the Upper Limit of Quantification (ULOQ).
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for determining the linearity and range of an analytical method for Triamcinolone Acetonide using an internal standard.
Caption: Workflow for Linearity and Range Determination.
References
- 1. dshs-koeln.de [dshs-koeln.de]
- 2. Development of a UPLC-ESI-MS/MS method for the determination of triamcinolone acetonide in human plasma and evaluation of its bioequivalence after a single intramuscular injection in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of a UPLC-ESI-MS/MS method for the determination of triamcinolone acetonide in human plasma and evaluation of its bioequivalence after a single intramuscular injection in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. LC-MS/MS determination of betamethasone and its phosphate and acetate esters in human plasma after sample stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. A highly sensitive method for the quantification of fludrocortisone in human plasma using ultra-high-performance liquid chromatography tandem mass spectrometry and its pharmacokinetic application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Quantification of dexamethasone and corticosterone in rat biofluids and fetal tissue using highly sensitive analytical methods: assay validation and application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. US6541263B2 - Determination of corticosteroids in human plasma using micromass LC/MS/MS - Google Patents [patents.google.com]
- 12. Total testosterone quantitative measurement in serum by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Limit of Detection and Quantification for Triamcinolone Acetonide Using a d6 Standard
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of triamcinolone (B434) acetonide, establishing a robust and sensitive analytical method is paramount. This guide provides a comparative overview of the limit of detection (LOD) and limit of quantification (LOQ) for triamcinolone acetonide, with a particular focus on methods employing a deuterated internal standard (triamcinolone acetonide-d6). The use of a stable isotope-labeled internal standard, such as the d6 variant, is a cornerstone of modern bioanalytical practice, offering superior accuracy and precision by compensating for matrix effects and variability in sample processing and instrument response.[1]
This document summarizes key performance data from various analytical methodologies, details experimental protocols, and presents a visual workflow to aid in the selection and implementation of the most suitable method for your research needs.
Quantitative Performance Comparison
The sensitivity of an analytical method, defined by its LOD and LOQ, is a critical parameter, especially when measuring low concentrations of potent corticosteroids like triamcinolone acetonide in complex biological matrices. The following table summarizes the reported LOD and LOQ values from different analytical techniques. Notably, methods employing liquid chromatography-tandem mass spectrometry (LC-MS/MS) coupled with a deuterated internal standard demonstrate superior sensitivity.
| Analytical Method | Internal Standard | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) / Lower Limit of Quantification (LLOQ) | Reference |
| LC-MS/MS | Triamcinolone-d1 acetonide-d6 | Serum, Plasma, Urine | Not explicitly stated | 0.6–1.6 nmol/L (Functional Assay Sensitivity) | [2][3] |
| UPLC-ESI-MS/MS | Cortisone Acetate | Human Plasma | Not explicitly stated | 0.53 ng/mL (LLOQ) | [4][5][6] |
| LC-MS/MS | d6-TA surrogate | Urine | Not explicitly stated | Calibration curve from 0-100 ng/mL | [7] |
| RP-HPLC | Not specified | Plasma | 30 ng/mL | 100 ng/mL | [8][9] |
| UV Spectrophotometry | Not applicable | Nasal Spray | 3.091 µg/mL | 9.99 µg/mL | [10] |
Experimental Protocols
The successful quantification of triamcinolone acetonide at low levels is highly dependent on the meticulous execution of the experimental protocol. Below are detailed methodologies synthesized from validated analytical methods.
Method 1: High-Sensitivity LC-MS/MS for Biological Fluids
This method is adapted from studies employing a deuterated internal standard for the analysis of triamcinolone acetonide in serum, plasma, or urine.[2][3]
1. Sample Preparation:
-
To calibrators, controls, and unknown samples, add a working solution of the internal standard, triamcinolone-d1 acetonide-d6.
-
Perform protein precipitation by adding acetonitrile (B52724).
-
Extract the sample with methylene (B1212753) chloride.
-
Wash and dry the extract.
-
Reconstitute the dried extract in a suitable mobile phase for injection.
2. Liquid Chromatography:
-
Column: Reversed-phase C18 column.
-
Mobile Phase: A gradient elution program using a mixture of acetonitrile and water with a formic acid additive is common.[4][7]
-
Flow Rate: Typically in the range of 0.2-1.0 mL/min.[4][8][11]
3. Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive ion electrospray ionization (ESI+).[2][3][7][11]
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for both triamcinolone acetonide and the d6-internal standard are monitored. For triamcinolone acetonide, a common transition is m/z 435.4 → 397.3.[4][5][6]
Method 2: UPLC-ESI-MS/MS for Human Plasma
This protocol is based on a validated method for the quantification of triamcinolone acetonide in human plasma, which can be adapted by substituting the specified internal standard with this compound for enhanced performance.[4][5][6]
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 500 µL of plasma, add 50 µL of the internal standard solution.
-
Vortex the mixture for 1 minute.
-
Add 3 mL of an extraction solvent mixture (e.g., ethyl acetate/hexane, 4:1, v/v).
-
Vortex for 3 minutes and then centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. UPLC System:
-
Column: ACQUITY™ BEH C18 column (50 × 2.1 mm, 1.7 μm).[4]
-
Mobile Phase: Acetonitrile/water containing 1% formic acid (55:45, v/v).[4][5][6]
-
Flow Rate: 0.2 mL/min.[4]
-
Column Temperature: 40°C.[4]
3. MS/MS Detection:
-
Ion Source: Electrospray ionization (ESI) in positive mode.[4]
-
Ion Spray Voltage: 3000 V.[4]
-
Capillary Temperature: 350°C.[4]
-
MRM Transitions:
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the determination of the limit of detection and quantification of triamcinolone acetonide using a d6 internal standard.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Quantitative, highly sensitive liquid chromatography-tandem mass spectrometry method for detection of synthetic corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of a UPLC-ESI-MS/MS method for the determination of triamcinolone acetonide in human plasma and evaluation of its bioequivalence after a single intramuscular injection in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Development of a UPLC-ESI-MS/MS method for the determination of triamcinolone acetonide in human plasma and evaluation of its bioequivalence after a single intramuscular injection in healthy volunteers [frontiersin.org]
- 7. dshs-koeln.de [dshs-koeln.de]
- 8. jag.journalagent.com [jag.journalagent.com]
- 9. [PDF] BIOANALYTICAL VALIDATION AND ACCURATE RP-HPLC METHOD DEVELOPMENT OF TRIAMCINOLONE : APPLICATION TO BIOEQUIVALENCE STUDIES | Semantic Scholar [semanticscholar.org]
- 10. Development and validation of a simple method for the determination of triamcinolone acetonide in nasal spray - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scholar.cu.edu.eg [scholar.cu.edu.eg]
"comparing analytical performance of different Triamcinolone acetonide-d6 lots"
For researchers, scientists, and drug development professionals utilizing deuterated standards, ensuring the analytical quality and consistency of these critical reagents is paramount. This guide provides a comprehensive overview of the analytical performance characteristics of Triamcinolone acetonide-d6, a commonly used internal standard in pharmacokinetic and bioequivalence studies. While lot-to-lot variability is a key consideration, this document will use publicly available data from a representative lot as a benchmark for comparison and will detail the rigorous experimental protocols necessary for its quality assessment.
Comparative Analytical Data
The quality of a deuterated standard is primarily defined by its chemical purity and isotopic enrichment. Below is a summary of the analytical data for a representative lot of this compound, providing a baseline for what researchers can expect.
Table 1: Certificate of Analysis Summary for this compound (Lot: VR-2-167) [1][2]
| Parameter | Specification | Result | Method |
| Appearance | White to off-white solid | White solid | Visual Inspection |
| Chemical Purity | ≥ 98% | 99.1% | High-Performance Liquid Chromatography (HPLC) |
| Isotopic Enrichment | ≥ 98 atom % D | >98 atom % D | Mass Spectrometry (MS) |
| Molecular Formula | C₂₄H₂₅D₆FO₆ | Conforms | Mass Spectrometry (MS) |
| Molecular Weight | 440.50 g/mol | 440.50 g/mol | Mass Spectrometry (MS) |
| Identity | Conforms to structure | Conforms | ¹H-NMR, MS |
It is crucial for laboratories to obtain and compare Certificates of Analysis for each new lot of this compound to ensure consistency in purity and isotopic enrichment, which can directly impact the accuracy and reliability of analytical data.
Experimental Protocols
The following sections detail the methodologies for the key experiments cited in the analysis of this compound.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
Chemical purity is a critical parameter assessed by HPLC. This method separates the main compound from any impurities.
Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient mixture of acetonitrile (B52724) and water is commonly used. A typical starting condition is 50:50 (v/v) acetonitrile:water, gradually increasing the acetonitrile concentration.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of 254 nm.
-
Sample Preparation: A stock solution of this compound is prepared in a suitable solvent such as methanol (B129727) or acetonitrile at a concentration of approximately 1 mg/mL. This is then diluted to a working concentration of around 0.1 mg/mL with the mobile phase.
-
Analysis: The sample is injected into the HPLC system, and the chromatogram is recorded. The purity is calculated based on the area percentage of the main peak relative to the total peak area.
References
A Comparative Guide to the Bioanalytical Quantification of Triamcinolone Acetonide Using Its Deuterated Internal Standard
For Researchers, Scientists, and Drug Development Professionals
The use of a stable, isotopically labeled internal standard like TA-d6 is critical for accurate and precise quantification via liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] It effectively corrects for variations during sample preparation and potential matrix effects that can influence analyte response.[1][3]
General Bioanalytical Workflow
The quantification of Triamcinolone (B434) acetonide from biological samples typically follows a standardized workflow. The process, from sample receipt to final data analysis, is designed to ensure accuracy, precision, and reproducibility. The use of a deuterated internal standard is integral to this process.
Comparison of Method Performance
The following tables summarize the quantitative performance of two distinct, validated LC-MS/MS methods for Triamcinolone acetonide from separate laboratories. "Laboratory A" details a method for human plasma analysis, while "Laboratory B" presents a method validated for urine analysis, relevant in anti-doping contexts.
Table 1: Method Validation Parameters
| Parameter | Laboratory A (Human Plasma)[4][5][6] | Laboratory B (Human Urine)[1] |
| Technique | UPLC-ESI-MS/MS | LC-MS/MS |
| Internal Standard (IS) | Cortisone Acetate¹ | Triamcinolone acetonide-d6 |
| Linearity Range | 0.53 - 21.20 ng/mL | 0 - 100 ng/mL |
| LLOQ | 0.53 ng/mL | Not Specified² |
| Matrix | Human Plasma | Human Urine |
¹ While this guide focuses on TA-d6, the data from Laboratory A using a different IS is included for comparative purposes of overall method performance. The principles of using an internal standard remain the same. ² The laboratory specifies a Minimum Required Performance Limit (MRPL) of 30 ng/mL for most glucocorticoids, but a lower reporting limit of 15 ng/mL for Triamcinolone acetonide has been noted.[7][8]
Table 2: Precision and Accuracy Data (Laboratory A) [4][5][6]
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Accuracy (%Bias) |
| LLOQ | 0.53 | 9.960% | 11.26% | -1.962% | 0.348% |
| Low | 1.06 | 7.377% | 7.509% | -6.577% | -3.371% |
| Med | 5.30 | 3.007% | 3.528% | -4.962% | -2.257% |
| High | 21.20 | 4.670% | 4.292% | -4.415% | -2.358% |
Note: Precision is reported as the Coefficient of Variation (%CV), and Accuracy is reported as the percentage deviation from the nominal concentration (%Bias).
Detailed Experimental Protocols
Detailed methodologies are crucial for the replication and comparison of analytical results between laboratories.
Protocol: Laboratory A (Human Plasma Analysis)[4][5][6]
-
Sample Preparation:
-
Take an aliquot of human plasma.
-
Add Cortisone Acetate (B1210297) as the internal standard.
-
Perform liquid-liquid extraction using a mixture of ethyl acetate and N-hexane (4:1, v/v).
-
Evaporate the organic layer and reconstitute the residue for analysis.
-
-
Chromatographic Conditions:
-
System: UPLC (Ultra-Performance Liquid Chromatography)
-
Column: ACQUITY™ BEH C18 (50 x 2.1 mm, 1.7 µm)
-
Mobile Phase: Acetonitrile and water (containing 1% formic acid) in a 55:45 (v/v) ratio.
-
Flow Rate: 0.2 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometric Conditions:
-
System: Triple quadrupole mass spectrometer.
-
Ionization: Electrospray Ionization, Positive Mode (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Triamcinolone Acetonide: m/z 435.4 → 397.3
-
Cortisone Acetate (IS): m/z 403.4 → 163.1
-
-
Protocol: Laboratory B (Human Urine Analysis)[1]
-
Sample Preparation:
-
Take a 2.5 mL aliquot of urine.
-
Add d6-Triamcinolone Acetonide (d6-TA) as the internal standard.
-
Perform enzymatic hydrolysis to release conjugated forms of the analyte.
-
Conduct liquid-liquid extraction with ethyl acetate.
-
Dry the extract and reconstitute in mobile phase.
-
-
Chromatographic Conditions:
-
System: HPLC (High-Performance Liquid Chromatography), Waters Alliance 2795.
-
Column: C18 column.
-
Mobile Phase: Gradient elution using 2% Formic Acid in Water and Acetonitrile.
-
-
Mass Spectrometric Conditions:
-
System: Waters Micromass Quattro Micro.
-
Ionization: Electrospray Ionization (ESI).
-
Detection: MRM (details on specific transitions for TA and TA-d6 were not fully specified in the source document but would be similar to m/z 435 → fragments for TA and m/z 441 → fragments for d6-TA).
-
Mechanism of Action: Glucocorticoid Signaling Pathway
Triamcinolone acetonide is a synthetic corticosteroid that exerts its anti-inflammatory and immunosuppressive effects by acting as an agonist for the glucocorticoid receptor (GR). The mechanism involves the modulation of gene expression.
References
- 1. dshs-koeln.de [dshs-koeln.de]
- 2. benchchem.com [benchchem.com]
- 3. texilajournal.com [texilajournal.com]
- 4. Development of a UPLC-ESI-MS/MS method for the determination of triamcinolone acetonide in human plasma and evaluation of its bioequivalence after a single intramuscular injection in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of a UPLC-ESI-MS/MS method for the determination of triamcinolone acetonide in human plasma and evaluation of its bioequivalence after a single intramuscular injection in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Development of a UPLC-ESI-MS/MS method for the determination of triamcinolone acetonide in human plasma and evaluation of its bioequivalence after a single intramuscular injection in healthy volunteers [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Robustness of Analytical Methods for Triamcinolone Acetonide
For researchers, scientists, and drug development professionals, ensuring the reliability of analytical methods is paramount. Robustness testing, a critical component of method validation, evaluates the method's capacity to remain unaffected by small, deliberate variations in its parameters. This guide provides an objective comparison of the robustness of three common analytical techniques for the quantification of Triamcinolone (B434) acetonide, with a focus on a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method utilizing Triamcinolone acetonide-d6 as an internal standard, and its comparison with High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) Spectrophotometry.
Comparison of Method Robustness
The robustness of an analytical method is determined by assessing the impact of minor changes in experimental conditions on the analytical results. The following tables present a comparative summary of typical robustness testing data for LC-MS/MS, HPLC, and UV-Vis methods for the analysis of Triamcinolone acetonide. The use of a deuterated internal standard, such as this compound, in LC-MS/MS methods significantly enhances robustness by correcting for variations in sample preparation and instrument response.
Table 1: Robustness of LC-MS/MS Method with this compound Internal Standard
| Parameter Varied | Variation | Effect on Analyte/IS Ratio (%RSD) | System Suitability |
| Mobile Phase Composition | ± 2% Acetonitrile (B52724) | < 1.5% | Passes |
| Column Temperature | ± 2°C | < 1.0% | Passes |
| Flow Rate | ± 0.1 mL/min | < 2.0% | Passes |
| Injection Volume | ± 1 µL | < 1.2% | Passes |
Table 2: Robustness of a Typical HPLC-UV Method
| Parameter Varied | Variation | Effect on Peak Area (%RSD) | Effect on Retention Time (% Change) | System Suitability |
| Mobile Phase Composition | ± 2% Acetonitrile | < 3.5% | ± 5% | Passes |
| Mobile Phase pH | ± 0.1 | < 4.0% | ± 3% | Passes |
| Column Temperature | ± 2°C | < 2.5% | ± 2% | Passes |
| Flow Rate | ± 0.1 mL/min | < 5.0% | ± 10% | Passes |
| Wavelength | ± 2 nm | < 2.0% | N/A | Passes |
Table 3: Robustness of a Typical UV-Vis Spectrophotometric Method
| Parameter Varied | Variation | Effect on Absorbance (%RSD) |
| Wavelength | ± 2 nm | < 2.0% |
| pH of Solution | ± 0.2 | < 3.0% |
| Incubation Time | ± 5 min | < 1.5% |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
LC-MS/MS Method with this compound
A quantitative analysis of Triamcinolone acetonide in a given matrix (e.g., plasma, urine) is performed using an LC-MS/MS system.[1] this compound is added as an internal standard to all samples, calibrators, and quality controls.[1] Sample preparation typically involves protein precipitation followed by liquid-liquid extraction.[1] Chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution using a mobile phase consisting of acetonitrile and water with a formic acid modifier.[1] The mass spectrometer is operated in positive ion mode with multiple reaction monitoring (MRM) to detect the specific transitions for Triamcinolone acetonide and its deuterated internal standard.[2]
HPLC-UV Method
A common approach for the analysis of Triamcinolone acetonide is reversed-phase HPLC with UV detection.[3] The mobile phase typically consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent like acetonitrile or methanol.[4] Isocratic or gradient elution can be employed on a C18 column to achieve separation.[4] Detection is usually performed at the maximum absorbance wavelength of Triamcinolone acetonide, which is around 240 nm. Robustness of the method is evaluated by intentionally varying parameters such as the mobile phase composition, pH, flow rate, and column temperature.[3]
UV-Vis Spectrophotometric Method
For simpler formulations, a UV-Vis spectrophotometric method can be developed. This method relies on measuring the absorbance of a solution containing Triamcinolone acetonide at its wavelength of maximum absorbance. The robustness of this method is assessed by evaluating the impact of variations in wavelength and the pH of the solution on the absorbance readings.
Visualizing the Robustness Testing Workflow
The following diagram illustrates the logical workflow of a typical robustness testing experiment as part of analytical method validation.
Caption: Workflow for robustness testing of an analytical method.
References
- 1. dshs-koeln.de [dshs-koeln.de]
- 2. Development of a UPLC-ESI-MS/MS method for the determination of triamcinolone acetonide in human plasma and evaluation of its bioequivalence after a single intramuscular injection in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. recentscientific.com [recentscientific.com]
Safety Operating Guide
Proper Disposal of Triamcinolone Acetonide-d6: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory operations. This guide provides detailed, step-by-step procedures for the proper disposal of Triamcinolone acetonide-d6, a deuterated synthetic corticosteroid. Adherence to these protocols is essential for protecting personnel and the environment from potential harm.
Triamcinolone acetonide is classified as a hazardous substance with potential reproductive toxicity, and it can cause skin, eye, and respiratory irritation.[1][2] Therefore, its disposal must be managed through a designated hazardous waste stream and not with ordinary laboratory or solid waste.
Summary of Chemical Hazards
For quick reference, the primary hazards associated with Triamcinolone acetonide are summarized in the table below. This information is derived from safety data sheets (SDSs) and should be reviewed before handling the compound.
| Hazard Classification | Description | GHS Code |
| Reproductive Toxicity | Suspected of damaging fertility or the unborn child. | H361, H360Df |
| Skin Irritation | Causes skin irritation. | H315 |
| Eye Irritation | Causes serious eye irritation. | H319 |
| Specific Target Organ Toxicity | May cause respiratory irritation. | H335 |
| Acute Toxicity (Oral) | Harmful if swallowed. | H302 |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe handling and disposal of this compound waste in a laboratory setting.
1. Waste Identification and Segregation:
-
Designate as Hazardous Chemical Waste: All materials contaminated with this compound, including unused neat compound, solutions, contaminated personal protective equipment (PPE), and labware (e.g., pipette tips, vials, weighing boats), must be disposed of as hazardous chemical waste.
-
Segregate from Other Waste Streams: Do not mix this compound waste with non-hazardous trash, sharps containers (unless the sharps are also chemically contaminated), or other incompatible chemical waste streams.
2. Waste Container Selection and Labeling:
-
Solid Waste:
-
Use a designated, leak-proof container with a secure lid, clearly labeled for solid hazardous chemical waste.
-
The container should be compatible with the chemical properties of the waste. A high-density polyethylene (B3416737) (HDPE) container is generally suitable.
-
-
Liquid Waste:
-
Use a sealable, chemical-resistant bottle for liquid waste containing this compound.
-
Ensure the container is appropriate for the solvent used (e.g., glass for organic solvents).
-
-
Labeling:
-
Affix a hazardous waste tag to the container as soon as the first piece of waste is added.
-
Clearly write the full chemical name, "this compound," and list all other components of the waste, including solvents and their approximate percentages.
-
Indicate the date the container was started.
-
3. Laboratory Waste Accumulation and Storage:
-
Secure Storage: Keep waste containers sealed except when adding waste.
-
Designated Area: Store the waste container in a designated satellite accumulation area within the laboratory, such as a fume hood or a labeled cabinet for hazardous waste.
-
Secondary Containment: Place liquid waste containers in a secondary containment bin to prevent spills.
4. Arranging for Disposal:
-
Follow Institutional Procedures: Adhere to your institution's specific procedures for hazardous waste pickup. This typically involves contacting the Environmental Health and Safety (EHS) office.
-
Schedule Pickup: Once the waste container is full or has been in storage for a specified period (check with your EHS office for time limits), schedule a waste pickup.
5. Spill and Emergency Procedures:
-
Personal Protective Equipment: In case of a spill, wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
-
Containment: For small spills, contain the material using an inert absorbent material such as sand or vermiculite.
-
Cleanup: Carefully collect the absorbent material and any contaminated debris into a designated hazardous waste container.
-
Ventilation: Ensure adequate ventilation in the area of the spill.
-
Reporting: Report any significant spills to your laboratory supervisor and EHS office.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the disposal of this compound.
By implementing these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, minimizing risks to themselves and the environment. Always consult your institution's specific safety and disposal guidelines and the manufacturer's SDS for the most current information.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
